molecular formula C25H33N5O2 B15542197 ITK inhibitor 2 CAS No. 1309784-09-5

ITK inhibitor 2

Cat. No.: B15542197
CAS No.: 1309784-09-5
M. Wt: 435.6 g/mol
InChI Key: ZZZXGCPVQQOASC-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ITK inhibitor 2 is a useful research compound. Its molecular formula is C25H33N5O2 and its molecular weight is 435.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-N-[2-(6,6-dimethyl-1,4,5,7-tetrahydroindazol-3-yl)-1H-indol-6-yl]-N-methyl-2-morpholin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O2/c1-16(30-9-11-32-12-10-30)24(31)29(4)18-6-5-17-13-21(26-20(17)14-18)23-19-7-8-25(2,3)15-22(19)27-28-23/h5-6,13-14,16,26H,7-12,15H2,1-4H3,(H,27,28)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZXGCPVQQOASC-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Role of ITK Inhibition in Th1/Th2 T-Helper Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-2 Inducible T-cell Kinase (ITK) is a critical non-receptor tyrosine kinase that functions as a key node in the T-cell receptor (TCR) signaling cascade. Its role is particularly prominent in the differentiation and effector function of T-helper (Th) cells. This technical guide provides a comprehensive overview of the role of ITK in modulating the balance between Th1 and Th2 cell lineages. We delve into the molecular mechanisms of ITK signaling, the differential impact of its inhibition on Th1 and Th2 responses, and the therapeutic implications of targeting this kinase. This document summarizes key quantitative data on the potency and selectivity of representative ITK inhibitors, provides detailed protocols for essential immunological assays, and uses visualizations to clarify complex signaling and experimental workflows. The central theme is the "Th1 skewing" phenomenon, where selective ITK inhibition preferentially suppresses Th2-mediated immunity while largely preserving or even enhancing Th1 functionality, a paradigm of significant interest for immunotherapy and the treatment of allergic and autoimmune diseases.

Introduction

The T-Helper Cell Differentiation Paradigm: Th1 vs. Th2

Upon activation, naïve CD4+ T-cells differentiate into distinct T-helper (Th) subsets, each characterized by a unique cytokine profile and immunological function. The Th1/Th2 axis is a foundational concept in this paradigm.

  • Th1 Cells: Induced by cytokines such as IL-12 and Interferon-gamma (IFN-γ), Th1 cells are critical for cell-mediated immunity against intracellular pathogens. They are defined by the expression of the master transcription factor T-bet and the production of pro-inflammatory cytokines, most notably IFN-γ.[1]

  • Th2 Cells: Driven by IL-4, Th2 cells orchestrate humoral immunity and are essential for clearing extracellular pathogens like helminths. They express the transcription factor GATA-3 and secrete cytokines such as IL-4, IL-5, and IL-13.[1] Aberrant Th2 responses are hallmarks of allergic and atopic diseases.[2]

The balance between Th1 and Th2 responses is tightly regulated, and its dysregulation can lead to various immune pathologies.

Interleukin-2 Inducible T-cell Kinase (ITK) in T-cell Signaling

ITK, a member of the Tec family of non-receptor tyrosine kinases, is predominantly expressed in T-cells and Natural Killer (NK) cells.[2] It is a crucial component of the TCR signaling pathway. Following TCR engagement, ITK is recruited to a signaling complex at the plasma membrane where it is activated. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1).[3] This event triggers downstream cascades involving calcium mobilization and activation of key transcription factors like the Nuclear Factor of Activated T-cells (NFAT), culminating in T-cell activation, proliferation, and cytokine production.[3]

Rationale for Targeting ITK in Immune-Mediated Diseases

Given its central role in T-cell function, ITK has emerged as a promising therapeutic target. The observation that ITK deficiency in mice leads to profound defects in Th2 cytokine production has made it an attractive target for Th2-mediated diseases like asthma and atopic dermatitis.[2] Furthermore, the differential requirement for ITK in various T-cell subsets allows for the possibility of targeted immunomodulation. Pharmacologic inhibition of ITK can selectively suppress pathological immune responses while sparing those essential for host defense, offering a more refined therapeutic strategy than broad immunosuppressants.[2][3]

Mechanism of Action: ITK Signaling in Th1/Th2 Differentiation

The Canonical ITK Signaling Pathway

The ITK signaling cascade is initiated by the engagement of the TCR with an antigen-MHC complex on an antigen-presenting cell. This leads to the activation of the Src kinase Lck, which phosphorylates the ITAM motifs of the CD3 complex. ZAP-70 is recruited and activated, in turn phosphorylating scaffold proteins like LAT and SLP-76. This scaffold recruits ITK, leading to its phosphorylation and activation by Lck. Activated ITK then phosphorylates its key substrate, PLCγ1, at tyrosine 783. Phosphorylated PLCγ1 hydrolyzes PIP2 into IP3 and DAG, leading to calcium flux and the activation of transcription factors including NFAT and NF-κB, which drive the expression of genes essential for T-cell differentiation and function.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck LAT LAT PLCg1 PLCγ1 LAT->PLCg1 SLP76 SLP-76 ITK ITK SLP76->ITK recruits ZAP70 ZAP-70 Lck->ZAP70 phosphorylates ZAP70->LAT phosphorylates ZAP70->SLP76 phosphorylates ITK->PLCg1 phosphorylates Tbet T-bet ITK->Tbet inhibits pPLCg1 p-PLCγ1 Ca_flux Ca²⁺ Mobilization pPLCg1->Ca_flux activates NFAT NFAT Activation Ca_flux->NFAT leads to GATA3 GATA-3 NFAT->GATA3 promotes Th2_Genes Th2 Cytokine Genes (IL-4, IL-5, IL-13) GATA3->Th2_Genes induces Th1_Genes Th1 Cytokine Genes (IFN-γ) Tbet->Th1_Genes induces

Caption: Simplified ITK Signaling Pathway in T-Cells.
Differential Requirement of ITK in Th1 and Th2 Lineages

A fascinating aspect of ITK signaling is its differential role in Th1 and Th2 cells. This is partly explained by the expression pattern of ITK and a related Tec kinase, Resting Lymphocyte Kinase (RLK).

  • In Th2 Cells: Th2 cells express high levels of ITK but lose RLK expression upon differentiation. This makes them highly dependent on ITK for TCR-mediated activation and cytokine production. Consequently, the absence or inhibition of ITK severely impairs Th2 function.[4]

  • In Th1 Cells: Th1 cells express both ITK and RLK. RLK can partially compensate for the loss of ITK function, making Th1 cells less dependent on ITK than Th2 cells.[5]

This differential dependency is the basis for the "Th1 skewing" effect observed with ITK inhibitors. By selectively targeting ITK, these compounds can dampen Th2 responses while leaving Th1 responses relatively intact.[3] Studies using the BTK/ITK inhibitor ibrutinib (B1684441) have shown it inhibits the formation of Th2 immunity but not Th1 immunity.[5] Similarly, the selective ITK inhibitor soquelitinib (B12376851) (CPI-818) suppresses Th2 cytokine production preferentially, with relative sparing of Th1 cytokines.[3][6]

However, it is important to note that studies using covalent inhibitors that also target RLK (like PRN694) or studies examining the requirement of ITK kinase activity have shown that optimal Th1 differentiation and IFN-γ production are also impaired, suggesting a role for Tec kinases in Th1 responses, even if partially redundant.[7][8]

Impact of ITK Inhibitors on Th1/Th2 Differentiation

Overview of Investigational ITK Inhibitors

Several small molecule inhibitors targeting ITK have been developed. For the purpose of this guide, "ITK Inhibitor 2" will be used as a general term, with specific data provided for well-characterized compounds such as the dual BTK/ITK inhibitor Ibrutinib, the selective ITK inhibitor Soquelitinib (CPI-818), and the dual ITK/RLK inhibitor PRN694.

  • Ibrutinib: An irreversible inhibitor of both BTK and ITK. It covalently binds to Cys-442 in ITK.[5] Its action on ITK drives a Th1-selective pressure in T-lymphocytes.[5][9]

  • Soquelitinib (CPI-818): A covalent and highly selective inhibitor of ITK. It demonstrates over 100-fold selectivity for ITK compared to RLK and BTK.[3][10]

  • PRN694: A potent, irreversible dual inhibitor of ITK and RLK.[11][12]

Quantitative Analysis of ITK Inhibitor Activity

The potency and selectivity of ITK inhibitors are critical determinants of their biological effects. The following tables summarize key in vitro data for representative inhibitors.

Table 1: Enzymatic Inhibition (IC₅₀ Values)

Kinase PRN694 (nM)[11] Soquelitinib (CPI-818) (nM)[10] Ibrutinib (nM)
ITK 0.3 2.3 ~10
RLK 1.4 430 >1000
BTK 17 850 0.5
TEC 3.3 - -
JAK3 30 - -
BLK 125 - -

Data for Ibrutinib is compiled from various sources indicating high potency for BTK and moderate potency for ITK.

Table 2: Cellular Inhibition of Cytokine Production

Inhibitor Cell Type / Condition Cytokine Effect Reference
Soquelitinib Human Naïve CD4+ T-cells IL-2 IC₅₀ = 136 nM in Jurkat cells [13]
(non-polarizing) IL-4 Significantly reduced at 0.3-1 µM [6]
IFN-γ Minimally affected up to 1 µM [6]
PRN694 Mouse Naïve CD4+ T-cells IFN-γ (Th1) Potent inhibition (IC₅₀ ~10-20 nM) [7]
(Th1 polarizing)
Mouse Naïve CD4+ T-cells IL-4 (Th2) Moderate inhibition (IC₅₀ >100 nM) [7]
(Th2 polarizing)
Ibrutinib Human CLL Patient T-cells Th2/Th1 Ratio Significant decrease after 14 days [4][14]

| | (in vivo treatment) | | | |

Preferential Suppression of Th2 Responses and Th1 Skewing

A consistent finding across multiple studies is that selective ITK inhibition leads to a Th1-skewed immune profile.

  • Soquelitinib treatment of human naïve CD4+ T-cells resulted in a minimal effect on the percentage of IFN-γ producing cells at doses up to 1 µM, while the percentage of IL-4 producing cells was significantly reduced.[6] This led to a more than two-fold increase in the ratio of IFN-γ to IL-4 positive cells, clearly demonstrating a shift toward a Th1 phenotype.[6] In already polarized Th2 cells, soquelitinib effectively inhibited the synthesis of IL-4, IL-5, and IL-13, while IFN-γ production by polarized Th1 cells was minimally affected.[3][6]

  • Ibrutinib treatment in Chronic Lymphocytic Leukemia (CLL) patients, who often exhibit a Th2-dominant response, leads to a significant and sustained decrease in the Th2/Th1 cell ratio in peripheral blood.[4][14] This is characterized by a reduction in circulating Th2 cells and a relative increase in Th1 cells.[4][14]

  • In contrast, the dual ITK/RLK inhibitor PRN694 demonstrates potent inhibition of Th1 differentiation, highlighting the role of RLK in Th1 cells.[7][8] This suggests that inhibitors with high selectivity for ITK over RLK are required to achieve the Th1-skewing effect.

Key Experimental Protocols

Protocol: In Vitro Differentiation of Human Naïve CD4+ T-cells into Th1 and Th2 Lineages

This protocol describes the differentiation of isolated human naïve CD4+ T-cells into Th1 and Th2 subsets in the presence or absence of an ITK inhibitor.

T_Cell_Differentiation_Workflow start Isolate Naïve CD4+ T-cells from Human PBMCs plate_prep Coat 24-well plate with anti-CD3 (e.g., 1 µg/mL) start->plate_prep cell_plating Plate cells (e.g., 1x10⁶/mL) in complete RPMI medium plate_prep->cell_plating inhibitor_add Add ITK Inhibitor (e.g., Soquelitinib) or DMSO Vehicle Control cell_plating->inhibitor_add split th1_culture Th1 Polarizing Conditions: + Soluble anti-CD28 (1 µg/mL) + IL-12 (10 ng/mL) + Anti-IL-4 (10 µg/mL) split->th1_culture th2_culture Th2 Polarizing Conditions: + Soluble anti-CD28 (1 µg/mL) + IL-4 (10 ng/mL) + Anti-IFN-γ (10 µg/mL) split->th2_culture incubation Incubate for 5-7 days at 37°C, 5% CO₂ th1_culture->incubation th2_culture->incubation inhibitor_add->split restim Restimulate cells for 4-6 hours (e.g., PMA/Ionomycin + Brefeldin A) incubation->restim analysis Analyze Cytokine Production restim->analysis flow Intracellular Staining & Flow Cytometry (IFN-γ, IL-4) analysis->flow elisa ELISA of Supernatant analysis->elisa

References

Discovery and Synthesis of Novel ITK Inhibitor Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec kinase family, predominantly expressed in T-cells, natural killer (NK) cells, and mast cells.[1][2] As a critical component of the T-cell receptor (TCR) signaling cascade, ITK plays a pivotal role in T-cell activation, proliferation, and differentiation.[3][4] Upon TCR stimulation, ITK activates downstream molecules like phospholipase C-γ1 (PLCγ1), leading to calcium mobilization and the activation of transcription factors that drive the expression of inflammatory cytokines such as IL-2, IL-4, and IL-17.[3][5][6] Given its central role in T-cell mediated immunity, ITK has emerged as a promising therapeutic target for a range of autoimmune diseases, allergic conditions like asthma, and T-cell malignancies.[6][7][8] This has spurred significant research into the discovery and development of small molecule inhibitors that can selectively modulate ITK activity.

This technical guide provides an in-depth overview of the discovery and synthesis of novel ITK inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental frameworks.

The ITK Signaling Pathway

ITK functions as a key signal transducer downstream of the T-cell receptor. The activation cascade is initiated when the TCR recognizes a peptide-MHC complex on an antigen-presenting cell (APC). This event triggers a series of phosphorylation events mediated by Src family kinases like LCK, which phosphorylates the ITAMs of the CD3 complex.[3][5] ZAP-70 is then recruited and activated, subsequently phosphorylating adaptor proteins such as LAT and SLP-76.[5] ITK is recruited to this signaling complex at the plasma membrane, where it is phosphorylated and activated by LCK.[5] Activated ITK then phosphorylates and activates PLCγ1, initiating the downstream signaling pathways that lead to T-cell activation.[3][5]

ITK_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC pMHC TCR TCR/CD3 MHC->TCR Recognition LCK LCK TCR->LCK activates ZAP70 ZAP-70 LCK->ZAP70 phosphorylates ITK ITK LCK->ITK phosphorylates LAT_SLP76 LAT / SLP-76 ZAP70->LAT_SLP76 phosphorylates LAT_SLP76->ITK recruits & activates PLCG1 PLCγ1 ITK->PLCG1 phosphorylates & activates Ca_Mobilization Ca²⁺ Mobilization PLCG1->Ca_Mobilization Transcription_Factors NFAT, AP-1, NF-κB Ca_Mobilization->Transcription_Factors activates Cytokine_Production Cytokine Production (IL-2, IL-4, IL-5, etc.) Transcription_Factors->Cytokine_Production

Figure 1: Simplified ITK Signaling Pathway in T-Cells.

Discovery and Development of Novel ITK Inhibitors

The development of ITK inhibitors has followed several strategic approaches, primarily focusing on structure-based drug design to achieve high potency and selectivity.[4][9] Inhibitors are broadly classified based on their binding mode: ATP-competitive reversible inhibitors and covalent irreversible inhibitors.

Reversible ATP-Competitive Inhibitors

These inhibitors bind to the ATP-binding pocket of the ITK kinase domain, competing with the endogenous ATP.

  • Aminothiazole-based Inhibitors (e.g., BMS-509744): Bristol-Myers Squibb developed a series of aminothiazole compounds, including BMS-488516 and BMS-509744.[5] BMS-509744 is a potent and selective ITK inhibitor that functions by stabilizing the ITK activation loop in an inactive, substrate-blocking conformation.[10] It has demonstrated efficacy in reducing T-cell proliferation, IL-2 production, and lung inflammation in preclinical models of asthma.[11]

  • 3-Aminopyrid-2-one Series: A novel class of ITK inhibitors was developed from a 3-aminopyrid-2-one fragment using structure-based design.[9] Optimization of this scaffold led to compounds with significant potency and selectivity over related kinases, which was rationalized by analyzing hydration patterns in the kinase active site.[9]

Covalent Irreversible Inhibitors

Covalent inhibitors form a permanent bond with a specific amino acid residue in the target protein, leading to prolonged and durable inhibition. For ITK, this strategy targets a non-catalytic cysteine residue (Cys442) within the ATP-binding site.[8][12][13]

  • PRN694: This compound is a potent and selective dual inhibitor of ITK and the related Resting Lymphocyte Kinase (RLK).[13][14] By covalently binding to Cys442 of ITK and Cys350 of RLK, PRN694 achieves extended target residence time.[13][15] It effectively blocks TCR-induced T-cell activation and has shown durable pharmacodynamic effects in vivo.[14][15]

  • Ibrutinib: Although primarily known as a Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib also irreversibly inhibits ITK by binding to Cys442.[5] This dual activity allows it to inhibit signaling downstream of both B-cell and T-cell receptors.[5]

  • Soquelitinib (CPI-818): Developed by Corvus Pharmaceuticals, Soquelitinib is a selective, orally administered covalent ITK inhibitor.[16][17] It has shown promising results in clinical trials for T-cell lymphomas and atopic dermatitis.[7][18][19] Preclinical studies show it inhibits the generation of Th2-associated cytokines while largely sparing Th1 cytokines.[20]

The general workflow for discovering these inhibitors involves several key stages, from initial screening to preclinical evaluation.

Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_evaluation Preclinical Evaluation HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID FBDD Fragment-Based Drug Design FBDD->Hit_ID SBDD Structure-Based Design (X-ray Crystallography) Hit_ID->SBDD Hit-to-Lead SAR Structure-Activity Relationship (SAR) SBDD->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Biochem Biochemical Assays (Kinase Activity, Selectivity) Lead_Opt->Biochem Cellular Cellular Assays (IL-2 Secretion, Proliferation) Biochem->Cellular In_Vivo In Vivo Models (Asthma, DTH, etc.) Cellular->In_Vivo

Figure 2: General Workflow for ITK Inhibitor Discovery.

Quantitative Data Summary

The efficacy and selectivity of various ITK inhibitors have been quantified through biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency.

CompoundTypeTarget(s)ITK IC₅₀ (nM)Other Kinase IC₅₀ (nM)Reference
BMS-509744 ReversibleITK19Lck (2,400), Btk (4,100), Fyn (1,100)[5][10]
BMS-488516 ReversibleITK96>200-fold selective vs other Tec kinases[5][11]
PRN694 CovalentITK, RLK0.3RLK (1.3)[21]
Ibrutinib CovalentBTK, ITKPotent-[5]
Soquelitinib (CPI-818) CovalentITKKD = 2.5>100-fold selective vs RLK[20]
JTE-051 ReversibleITK2.2-[22]
Compound 44 ReversibleITK65-[5]

Note: IC₅₀ values can vary based on assay conditions, such as ATP concentration.

Experimental Protocols

Detailed methodologies are crucial for the discovery and characterization of ITK inhibitors. Below are representative protocols for key experiments.

Synthesis of a Covalent ITK Inhibitor (Generalized)

The synthesis of covalent ITK inhibitors often involves the creation of a scaffold that binds to the ATP pocket, functionalized with an electrophilic "warhead" (e.g., an acrylamide (B121943) group) designed to react with the Cys442 residue.

Objective: To synthesize a pyrazolopyrimidine-based covalent inhibitor.[12]

Materials:

  • Starting pyrazolopyrimidine core

  • Acryloyl chloride

  • Appropriate solvents (e.g., Dichloromethane, DMF)

  • Base (e.g., Triethylamine, DIPEA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Protocol:

  • Scaffold Preparation: Synthesize or procure the core aminopyrazolopyrimidine scaffold. This structure is designed to form key hydrogen bonds with the hinge region of the ITK active site.

  • Acrylamide Warhead Addition:

    • Dissolve the aminopyrazolopyrimidine scaffold in an anhydrous aprotic solvent like Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine, to the solution.

    • Slowly add acryloyl chloride (1.0-1.2 equivalents) dropwise to the cooled solution. The acryloyl chloride will react with the amino group on the scaffold to form the acrylamide warhead.

    • Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using silica (B1680970) gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol (B129727) in DCM or ethyl acetate (B1210297) in hexanes).

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

ITK Kinase Activity Assay (Biochemical)

This assay measures the ability of a compound to inhibit ITK's enzymatic activity directly.

Objective: To determine the IC₅₀ value of a test compound against recombinant ITK.

Materials:

  • Recombinant human ITK enzyme

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100)[14]

  • ATP (at or near Kₘ concentration)

  • Peptide substrate (e.g., a poly-Glu,Tyr peptide)

  • Test compound (serially diluted in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

Protocol:

  • Compound Plating: Add test compounds in various concentrations (typically a 10-point, 3-fold serial dilution) to the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Enzyme Addition: Prepare a solution of recombinant ITK in kinase buffer and add it to all wells except the 100% inhibition control.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) to allow the compound to bind to the enzyme.[14] For covalent inhibitors, this pre-incubation step is critical.

  • Initiate Reaction: Prepare a solution containing the peptide substrate and ATP in kinase buffer. Add this solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent like ADP-Glo™. This involves adding the ADP-Glo™ reagent, incubating, then adding the Kinase Detection Reagent and measuring luminescence with a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular IL-2 Secretion Assay

This assay measures the functional consequence of ITK inhibition in a cellular context by quantifying the secretion of IL-2, a key cytokine produced by activated T-cells.

Objective: To determine the potency of an ITK inhibitor in blocking TCR-mediated IL-2 production in Jurkat T-cells.[10]

Materials:

  • Jurkat T-cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell stimulus (e.g., anti-CD3 antibody)

  • Test compound (serially diluted in DMSO)

  • IL-2 ELISA kit

  • 96-well cell culture plates

Protocol:

  • Cell Plating: Seed Jurkat T-cells in a 96-well plate at a density of approximately 1x10⁵ cells per well.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a DMSO vehicle control.

  • Pre-incubation: Incubate the cells with the compound for 1-2 hours at 37°C, 5% CO₂.

  • Cell Stimulation: Add a stimulating agent, such as a soluble anti-CD3 antibody (e.g., 1 µg/mL), to all wells except for the unstimulated control.

  • Incubation: Culture the cells for 24 hours at 37°C, 5% CO₂ to allow for IL-2 production and secretion.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.

  • IL-2 Quantification: Measure the concentration of IL-2 in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of IL-2 secretion for each compound concentration relative to the stimulated DMSO control. Determine the IC₅₀ value by plotting the dose-response curve.

Conclusion

The strategic inhibition of ITK represents a highly promising therapeutic approach for a variety of T-cell mediated diseases. The discovery of novel ITK inhibitors has progressed from early reversible, ATP-competitive molecules like BMS-509744 to highly potent and durable covalent inhibitors such as PRN694 and Soquelitinib.[5][14] The development of these compounds has been heavily reliant on structure-based drug design, enabling the optimization of both potency and selectivity.[4][9] The continued exploration of new chemical scaffolds and binding modes, guided by robust biochemical and cellular assays, will be crucial for developing the next generation of ITK-targeted therapies with improved efficacy and safety profiles for clinical use.

References

Delving into the Downstream Signaling of ITK Inhibitor 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the signaling pathways affected by ITK Inhibitor 2 and other closely related covalent inhibitors of Interleukin-2-inducible T-cell kinase (ITK). As a crucial mediator in T-cell receptor (TCR) signaling, ITK represents a significant therapeutic target for a range of autoimmune diseases and T-cell malignancies. This document provides a comprehensive overview of the mechanism of action, downstream molecular consequences, and the experimental methodologies used to elucidate the function of these inhibitors.

Core Mechanism of Action: Covalent Inhibition of ITK

This compound is a potent antagonist of ITK with a reported half-maximal inhibitory concentration (IC50) of 2 nM.[1][2][3] Like other well-characterized covalent ITK inhibitors such as Soquelitinib (CPI-818) and PRN694, this compound likely forms a covalent bond with a cysteine residue (Cys442) within the ATP-binding site of the ITK kinase domain. This irreversible binding leads to a sustained blockade of ITK's catalytic activity, thereby disrupting downstream signaling cascades initiated by TCR engagement.

Impact on Downstream Signaling Pathways

The inhibition of ITK by these compounds triggers a cascade of effects on downstream signaling molecules, ultimately leading to the modulation of T-cell activation, differentiation, and cytokine production.

Inhibition of PLCγ1 Phosphorylation and Calcium Mobilization

A primary and critical consequence of ITK inhibition is the suppression of Phospholipase C gamma 1 (PLCγ1) phosphorylation.[4] ITK directly phosphorylates PLCγ1 at tyrosine 783, an essential step for its activation. Activated PLCγ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium (Ca2+) from intracellular stores, leading to a sustained influx of extracellular calcium. By preventing PLCγ1 phosphorylation, ITK inhibitors abrogate this entire process, resulting in diminished calcium mobilization following TCR stimulation.

Attenuation of NFAT, NF-κB, and MAPK Signaling

The disruption of the PLCγ1-calcium signaling axis has profound effects on downstream transcription factors. The sustained increase in intracellular calcium is necessary for the activation of the phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, allowing their translocation to the nucleus to initiate gene transcription. Consequently, ITK inhibition leads to reduced NFAT activation.

Furthermore, ITK signaling is intertwined with the activation of other critical transcription factors and signaling pathways, including Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK).[5] Covalent ITK inhibitors have been shown to suppress the activation of these pathways, further contributing to the overall dampening of T-cell activation. For instance, Soquelitinib has been observed to inhibit the phosphorylation of ERK in Jurkat T cells.[4]

Quantitative Data on ITK Inhibitor Activity

The following tables summarize the available quantitative data for this compound and other relevant covalent ITK inhibitors.

InhibitorTargetIC50 (nM)Assay System
This compound ITK2Enzymatic Assay[1][2][3]
Soquelitinib (CPI-818)ITK136IL-2 Secretion (Jurkat T cells)[4]
PRN694ITK0.3Enzymatic Assay[2]
PRN694RLK1.4Enzymatic Assay[2]

Table 1: Inhibitory Potency of Selected Covalent ITK Inhibitors. This table provides a comparison of the half-maximal inhibitory concentrations (IC50) for this compound and other related compounds.

InhibitorT-cell SubsetCytokineEffect
Soquelitinib (CPI-818)Th2IL-4, IL-5, IL-13Preferential Inhibition[4][6][7]
PRN694Th1IFN-γPotent Inhibition[8][9]
PRN694Th17IL-17Potent Inhibition[10][11]

Table 2: Effect of ITK Inhibitors on T-cell Cytokine Production. This table summarizes the impact of Soquelitinib and PRN694 on the production of key cytokines from different T-helper cell subsets.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of ITK inhibitor signaling.

Western Blotting for PLCγ1 Phosphorylation

Objective: To determine the effect of an ITK inhibitor on the phosphorylation of PLCγ1 in a T-cell line (e.g., Jurkat).

Methodology:

  • Cell Culture: Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Inhibitor Treatment: Pre-incubate Jurkat cells with the ITK inhibitor at various concentrations (or vehicle control, e.g., DMSO) for 1-2 hours at 37°C.

  • TCR Stimulation: Stimulate the T cells with anti-CD3 and anti-CD28 antibodies (e.g., plate-bound or soluble) for a short period (e.g., 5-15 minutes) to induce TCR signaling.

  • Cell Lysis: Immediately lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated PLCγ1 (p-PLCγ1 Tyr783) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Strip the membrane and re-probe with an antibody for total PLCγ1 to normalize for protein loading. Quantify the band intensities to determine the percentage of inhibition of PLCγ1 phosphorylation at different inhibitor concentrations.

Cytokine Quantification by ELISA

Objective: To measure the effect of an ITK inhibitor on the production of specific cytokines (e.g., IL-2, IL-4, IFN-γ) from stimulated T cells.

Methodology:

  • Cell Culture and Treatment: Culture primary human T cells or a T-cell line (e.g., Jurkat) and pre-treat with the ITK inhibitor as described above.

  • TCR Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies or other appropriate stimuli for 24-48 hours to allow for cytokine production and secretion into the culture supernatant.

  • Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.

  • ELISA:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of the cytokine in the samples based on the standard curve. Determine the dose-dependent inhibition of cytokine production by the ITK inhibitor.

NFAT Reporter Assay

Objective: To assess the effect of an ITK inhibitor on the activation of the NFAT transcription factor in a reporter cell line.

Methodology:

  • Cell Line: Use a Jurkat T-cell line stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NFAT-responsive element (NFAT-RE).[5][12][13][14][15]

  • Cell Culture and Treatment: Culture the NFAT-reporter Jurkat cells and pre-treat with the ITK inhibitor at various concentrations.

  • Cell Stimulation: Seed the cells in a 96-well plate and stimulate with an appropriate TCR agonist (e.g., anti-CD3/CD28 antibodies, PMA/ionomycin) for 6-18 hours.[12]

  • Luciferase Assay:

    • Lyse the cells and add a luciferase assay reagent containing the substrate luciferin.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., unstimulated cells or vehicle-treated stimulated cells) and determine the dose-dependent inhibition of NFAT activation by the ITK inhibitor.

Visualizing the Signaling Network and Experimental Logic

To better understand the complex relationships within the ITK signaling pathway and the experimental approaches to study its inhibition, the following diagrams have been generated using the Graphviz DOT language.

ITK_Signaling_Pathway cluster_nucleus TCR TCR Lck Lck TCR->Lck ITK ITK Lck->ITK PLCg1 PLCγ1 ITK->PLCg1 P PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC Calcineurin Calcineurin Ca2->Calcineurin NFAT_p NFAT (P) Calcineurin->NFAT_p dephosphorylates NFAT NFAT NFAT_p->NFAT Nucleus Nucleus NFAT->Nucleus Gene_Expression Gene Expression (e.g., IL-2) Nucleus->Gene_Expression MAPK MAPK Pathway (ERK) PKC->MAPK NFkB NF-κB Pathway PKC->NFkB ITK_Inhibitor_2 This compound ITK_Inhibitor_2->ITK inhibits

Caption: ITK Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start: Jurkat T-cells Inhibitor_Treatment Treat with This compound Start->Inhibitor_Treatment Stimulation Stimulate with anti-CD3/CD28 Inhibitor_Treatment->Stimulation Endpoint Endpoints Stimulation->Endpoint Western_Blot Western Blot (p-PLCγ1) Endpoint->Western_Blot ELISA ELISA (Cytokines) Endpoint->ELISA NFAT_Assay NFAT Reporter Assay (Luciferase) Endpoint->NFAT_Assay Data_Analysis Data Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis NFAT_Assay->Data_Analysis

Caption: General Experimental Workflow for ITK Inhibitor Analysis.

T_Cell_Differentiation Naive_T_Cell Naïve CD4+ T-cell Th1 Th1 Differentiation Naive_T_Cell->Th1 Th2 Th2 Differentiation Naive_T_Cell->Th2 Th17 Th17 Differentiation Naive_T_Cell->Th17 ITK_Inhibitor_2 This compound ITK_Inhibitor_2->Th1 less effect ITK_Inhibitor_2->Th2 inhibits ITK_Inhibitor_2->Th17 inhibits IFNg IFN-γ Th1->IFNg IL4_IL5_IL13 IL-4, IL-5, IL-13 Th2->IL4_IL5_IL13 IL17 IL-17 Th17->IL17

Caption: Impact of ITK Inhibition on T-helper Cell Differentiation.

References

The Role of ITK Inhibitor 2 in Modulating Cytokine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of Interleukin-2-inducible T-cell kinase (ITK) inhibitor 2 in the modulation of cytokine release. ITK, a non-receptor tyrosine kinase, is a critical component of the T-cell receptor (TCR) signaling pathway and plays a pivotal role in the differentiation and activation of various T-cell subsets, thereby governing the production of a wide array of cytokines.[1][2][3] Inhibition of ITK presents a promising therapeutic strategy for a range of immune-mediated diseases, including allergic asthma, autoimmune disorders, and certain T-cell malignancies.[3] This document details the underlying signaling pathways, summarizes quantitative data on the effects of ITK inhibitors on cytokine production, and provides comprehensive experimental protocols for the evaluation of these inhibitors.

The ITK Signaling Pathway and its Role in Cytokine Production

ITK is predominantly expressed in T-cells and Natural Killer (NK) cells.[3] Upon TCR engagement with an antigen-presenting cell, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK, in turn, phosphorylates and activates phospholipase C-gamma 1 (PLCγ1).[1] This leads to the generation of second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which trigger calcium mobilization and the activation of protein kinase C (PKC), respectively. These events culminate in the activation of transcription factors, including Nuclear Factor of Activated T-cells (NFAT), Activator Protein-1 (AP-1), and Nuclear Factor-kappa B (NF-κB), which are essential for the transcription of cytokine genes.[1]

ITK signaling is particularly crucial for the differentiation and function of T helper 2 (Th2) and T helper 17 (Th17) cells.[4] Th2 cells are major producers of cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), which are key mediators of allergic inflammation.[1][2] Th17 cells produce Interleukin-17 (IL-17), a potent pro-inflammatory cytokine involved in autoimmune diseases.[4] ITK is also involved in the production of Interleukin-2 (IL-2) by T-cells, a cytokine critical for T-cell proliferation and survival.[1]

Figure 1: Simplified ITK signaling pathway in T-cells leading to cytokine gene transcription.

Quantitative Effects of ITK Inhibitor 2 on Cytokine Release

Several small molecule inhibitors of ITK have been developed and characterized for their ability to modulate cytokine production. This section summarizes the quantitative data for representative ITK inhibitors.

Soquelitinib (CPI-818)

Soquelitinib is a selective, covalent inhibitor of ITK. In vitro studies have demonstrated its potent and preferential suppression of Th2 cytokine production.

CytokineCell TypeStimulationInhibitor Concentration% Inhibition / IC50Reference
IL-2Jurkat cellsTCR stimulation-IC50: 136 nM[5]
IL-4Human naïve CD4+ T-cellsNon-polarizing conditions0.3 µMSignificantly reduced[6]
IL-4Human naïve CD4+ T-cellsNon-polarizing conditions1 µMSignificantly reduced[6]
IL-5Polarized Th2 cells--Inhibited[6]
IL-13Polarized Th2 cells--Inhibited[6]
IFN-γPolarized Th1 cells--Minimally affected[6]
PRN694

PRN694 is a covalent inhibitor that targets both ITK and Resting Lymphocyte Kinase (RLK). It has been shown to effectively block pro-inflammatory cytokine release.

CytokineCell TypeStimulationInhibitor ConcentrationEffectReference
IL-2Human PBMCsanti-CD3/CD2820 nMInhibition[7]
IL-2Human PBMCsanti-CD3/CD285.0 µMStrong Inhibition[7]
IL-6Human PBMCsanti-CD3/CD2820 nMInhibition[7]
IL-6Human PBMCsanti-CD3/CD285.0 µMStrong Inhibition[7]
IFN-γHuman PBMCsanti-CD3/CD2820 nMInhibition[7]
IFN-γHuman PBMCsanti-CD3/CD285.0 µMStrong Inhibition[7]
IL-17AMurine Th17-differentiated T-cells--Effectively inhibited[8]
Ibrutinib

Ibrutinib is an inhibitor of both Bruton's tyrosine kinase (BTK) and ITK. Its effects on T-cell cytokine production are also documented.

CytokineCell TypeStimulationObservationReference
Th1 cytokinesPBMCs from CLL patientsPMA/ionomycinNo significant change[9]
Th2 cytokinesPBMCs from CLL patientsPMA/ionomycinNo significant change[9]
Th17 cellsPBMCs from CLL patientsPMA/ionomycinModerately increased frequency[9]
Plasma Cytokines (Th1, Th2, Th17)CLL patientsIn vivo (during therapy)Significantly declined[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of ITK inhibitors in modulating cytokine release.

In Vitro T-Cell Stimulation and Cytokine Measurement

This protocol describes the stimulation of primary human T-cells and the subsequent measurement of secreted cytokines.

3.1.1. Materials

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

  • Anti-human CD3 antibody (plate-bound or soluble)

  • Anti-human CD28 antibody (soluble)

  • ITK inhibitor of interest (e.g., Soquelitinib)

  • DMSO (vehicle control)

  • 96-well flat-bottom culture plates

  • ELISA kits for desired cytokines (e.g., IL-2, IL-4, IFN-γ) or flow cytometry antibodies for intracellular cytokine staining

3.1.2. Protocol

  • Plate Coating (for plate-bound anti-CD3):

    • Dilute anti-human CD3 antibody to 1-10 µg/mL in sterile PBS.

    • Add 100 µL of the antibody solution to the wells of a 96-well plate.

    • Incubate for at least 2 hours at 37°C or overnight at 4°C.

    • Before use, wash the wells three times with sterile PBS.

  • Cell Preparation and Treatment:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Add the ITK inhibitor at various concentrations (and a DMSO vehicle control) to the cell suspension and pre-incubate for 30-60 minutes at 37°C.

  • T-Cell Stimulation:

    • Transfer 200 µL of the cell suspension containing the inhibitor to the anti-CD3 coated wells.

    • Add soluble anti-human CD28 antibody to a final concentration of 1-2 µg/mL.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.

  • Cytokine Measurement:

    • ELISA:

      • After the incubation period, centrifuge the plate and collect the supernatant.

      • Measure the concentration of secreted cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.[11][12]

    • Intracellular Cytokine Staining (Flow Cytometry):

      • Four to six hours before harvesting, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cultures.

      • Harvest the cells and stain for surface markers (e.g., CD4, CD8).

      • Fix and permeabilize the cells using a commercially available kit.

      • Stain for intracellular cytokines with fluorescently labeled antibodies (e.g., anti-IFN-γ, anti-IL-4).

      • Analyze the cells by flow cytometry to determine the percentage of cytokine-producing cells and the mean fluorescence intensity.[13][14][15]

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from healthy donor blood Preincubate Pre-incubate PBMCs with ITK inhibitor or DMSO Isolate_PBMCs->Preincubate Coat_Plates Coat 96-well plates with anti-CD3 antibody Stimulate Add cells to coated plates with soluble anti-CD28 Coat_Plates->Stimulate Preincubate->Stimulate Incubate Incubate for 24-72 hours Stimulate->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant ICS Perform Intracellular Cytokine Staining Incubate->ICS ELISA Measure cytokine levels by ELISA Collect_Supernatant->ELISA Flow_Cytometry Analyze by Flow Cytometry ICS->Flow_Cytometry

Figure 2: Experimental workflow for in vitro evaluation of ITK inhibitors on cytokine release.

Murine Model of Allergic Asthma

This protocol outlines a common in vivo model to assess the efficacy of ITK inhibitors in a disease context driven by Th2 cytokines.

3.2.1. Materials

  • BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Alum adjuvant

  • ITK inhibitor of interest

  • Vehicle control

  • Methacholine (B1211447)

  • Phosphate-buffered saline (PBS)

3.2.2. Protocol

  • Sensitization:

    • On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

  • Inhibitor Treatment:

    • Administer the ITK inhibitor or vehicle control to the mice via an appropriate route (e.g., oral gavage, i.p. injection) daily, starting one day before the first allergen challenge and continuing throughout the challenge period.

  • Allergen Challenge:

    • On days 24, 25, and 26, challenge the mice by intranasal administration of 50 µg of OVA in 50 µL of PBS.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • On day 28, measure AHR in response to increasing concentrations of nebulized methacholine using a whole-body plethysmograph.

  • Bronchoalveolar Lavage (BAL) Fluid Analysis:

    • Immediately after AHR measurement, euthanize the mice and perform a bronchoalveolar lavage with PBS.

    • Centrifuge the BAL fluid and collect the supernatant for cytokine analysis by ELISA (IL-4, IL-5, IL-13).

    • Resuspend the cell pellet and perform differential cell counts to quantify eosinophils and other inflammatory cells.

  • Lung Histology:

    • Perfuse the lungs and fix them in 10% formalin.

    • Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

Western Blot Analysis of ITK Signaling

This protocol is used to examine the phosphorylation status of key proteins in the ITK signaling pathway following T-cell stimulation and inhibitor treatment.

3.3.1. Materials

  • Jurkat T-cells or primary T-cells

  • Anti-CD3 and anti-CD28 antibodies

  • ITK inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ITK, anti-ITK, anti-phospho-PLCγ1, anti-PLCγ1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

3.3.2. Protocol

  • Cell Stimulation and Lysis:

    • Starve Jurkat cells in serum-free media for 2-4 hours.

    • Pre-treat cells with the ITK inhibitor or vehicle for 1 hour.

    • Stimulate cells with anti-CD3 and anti-CD28 antibodies for various time points (e.g., 0, 2, 5, 10 minutes).

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a protein assay.

    • Normalize the protein concentrations and add Laemmli sample buffer.

    • Boil the samples for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane extensively and detect the signal using a chemiluminescent substrate and an imaging system.[16][17][18]

Logical_Relationship TCR_Stimulation TCR Stimulation ITK_Activation ITK Activation TCR_Stimulation->ITK_Activation PLCG1_Activation PLCγ1 Activation ITK_Activation->PLCG1_Activation ITK_Inhibitor This compound ITK_Inhibitor->ITK_Activation blocks Downstream_Signaling Downstream Signaling (Ca²⁺, PKC) PLCG1_Activation->Downstream_Signaling Transcription_Factors Activation of Transcription Factors (NFAT, AP-1, NF-κB) Downstream_Signaling->Transcription_Factors Cytokine_Gene_Expression Cytokine Gene Expression Transcription_Factors->Cytokine_Gene_Expression Cytokine_Release Cytokine Release (IL-2, IL-4, IL-5, IL-13, IL-17) Cytokine_Gene_Expression->Cytokine_Release Therapeutic_Effect Therapeutic Effect in Immune-Mediated Diseases Cytokine_Release->Therapeutic_Effect modulation leads to

Figure 3: Logical relationship of ITK inhibition and its impact on cytokine release and therapeutic potential.

Conclusion

This compound represents a targeted approach to modulate the adaptive immune response by attenuating the signaling pathways that lead to the production of key pro-inflammatory and allergy-associated cytokines. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of ITK inhibition. The selective suppression of Th2 and Th17 responses, as demonstrated by the effects of inhibitors like soquelitinib, underscores the promise of this strategy for the treatment of a variety of debilitating immune-mediated diseases. Further research and clinical development in this area are warranted to fully realize the potential of ITK inhibitors in the clinic.

References

Early-Stage In Vitro Evaluation of ITK Inhibitor 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage in vitro evaluation of a hypothetical ITK inhibitor, designated as ITK Inhibitor 2. It covers essential quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a practical resource for professionals engaged in the research and development of novel kinase inhibitors.

Data Presentation

The inhibitory activity of this compound and comparator compounds was assessed through various in vitro assays. The quantitative data, including IC50 values from biochemical and cellular assays, are summarized in the tables below for clear comparison.

Table 1: Biochemical Potency and Selectivity of this compound

CompoundITK IC50 (nM)RLK IC50 (nM)Lck IC50 (nM)Fyn IC50 (nM)
This compound (Hypothetical) 2 >1000 >2000 >2000
BMS-50974419-24001100
PRN6940.31.3--
Soquelitinib (CPI-818)----

Data for BMS-509744 and PRN694 are derived from published literature.[1][2] A hyphen (-) indicates data not available in the provided search results.

Table 2: Cellular Activity of ITK Inhibitors

CompoundPLCγ1 Phosphorylation IC50 (nM)Calcium Mobilization IC50 (nM)IL-2 Secretion IC50 (nM)T-Cell Proliferation IC50 (nM)
This compound (Hypothetical) <300 ~50 ~70 ~400
BMS-509744<3005272 (EL4 cells)430 (human T-cells)
Soquelitinib (CPI-818)--136 (Jurkat cells)-

Data for BMS-509744 and Soquelitinib are derived from published literature.[1][3] A hyphen (-) indicates data not available in the provided search results.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate reproducibility.

ITK Kinase Activity Assay (ADP-Glo™ Principle)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to ITK kinase activity.[4]

Materials:

  • Recombinant human ITK enzyme

  • ITK Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT; 2mM MnCl2

  • ATP solution

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in ITK Kinase Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of test compound or vehicle (DMSO in kinase buffer) to the wells of a white assay plate.

    • Add 2.5 µL of a solution containing the ITK enzyme and substrate in ITK Kinase Buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in ITK Kinase Buffer. The final reaction volume is 10 µL.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular T-Cell Proliferation Assay

This assay measures the ability of this compound to inhibit the proliferation of T-cells following stimulation of the T-cell receptor (TCR).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics)

  • Anti-human CD3 antibody (functional grade)

  • Anti-human CD28 antibody (soluble)

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • This compound (or other test compounds)

  • 96-well flat-bottom microtiter plates

Protocol:

  • Plate Coating (for anti-CD3 stimulation):

    • Dilute anti-human CD3 antibody to 1-5 µg/mL in sterile PBS.

    • Add 100 µL of the antibody solution to the wells of a 96-well plate.

    • Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.

    • Before use, wash the wells twice with sterile PBS to remove unbound antibody.

  • Cell Preparation and Staining:

    • Isolate PBMCs or primary T-cells from healthy donor blood.

    • Label the cells with a proliferation dye according to the manufacturer's instructions.

    • Resuspend the labeled cells in complete RPMI-1640 medium at a density of 1-2 x 10^6 cells/mL.

  • Inhibitor Treatment and Cell Plating:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Add 100 µL of the cell suspension to each well of the antibody-coated plate.

    • Add the diluted inhibitor or vehicle control to the wells.

    • Add soluble anti-human CD28 antibody to a final concentration of 1-2 µg/mL.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Data Acquisition:

    • Harvest the cells from the plate.

    • Analyze the dilution of the proliferation dye in the T-cell population using a flow cytometer.

  • Data Analysis:

    • Gate on the live, single T-cell population.

    • Quantify the percentage of proliferated cells (cells that have undergone one or more divisions) based on the dye dilution.

    • Calculate the percent inhibition of proliferation for each inhibitor concentration and determine the IC50 value.

Mandatory Visualizations

ITK Signaling Pathway

The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade.

ITK_Signaling_Pathway TCR TCR Lck Lck TCR->Lck pMHC binding ZAP70 ZAP-70 TCR->ZAP70 recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck LAT LAT SLP76 SLP-76 LAT->SLP76 ITK ITK SLP76->ITK recruits & activates Lck->TCR phosphorylates ITAMs Lck->ZAP70 activates ZAP70->LAT phosphorylates ZAP70->SLP76 phosphorylates PLCG1 PLCγ1 ITK->PLCG1 phosphorylates IP3 IP3 PLCG1->IP3 generates DAG DAG PLCG1->DAG generates Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC_Activation PKC Activation DAG->PKC_Activation NFAT_Activation NFAT Activation Ca_Flux->NFAT_Activation

Caption: Simplified ITK signaling pathway downstream of the T-cell receptor (TCR).

Experimental Workflow: In Vitro Evaluation of an ITK Inhibitor

This diagram outlines the general workflow for the in vitro characterization of a novel ITK inhibitor.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis & Interpretation Kinase_Assay ITK Kinase Assay (e.g., ADP-Glo) Selectivity_Panel Kinase Selectivity Panel Kinase_Assay->Selectivity_Panel Signaling_Assay Downstream Signaling (p-PLCγ1, Ca²⁺ Flux) Kinase_Assay->Signaling_Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Selectivity_Panel->IC50_Determination Cytokine_Assay Cytokine Secretion (IL-2 ELISA) Signaling_Assay->Cytokine_Assay Signaling_Assay->IC50_Determination Proliferation_Assay T-Cell Proliferation Cytokine_Assay->Proliferation_Assay Cytokine_Assay->IC50_Determination Proliferation_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) IC50_Determination->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection Start Compound Synthesis (this compound) Start->Kinase_Assay

Caption: General workflow for the early-stage in vitro evaluation of an ITK inhibitor.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays to Determine ITK Inhibitor Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2 inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase in the T-cell receptor (TCR) signaling pathway.[1] Primarily expressed in T-cells and Natural Killer (NK) cells, ITK plays a vital role in T-cell activation, proliferation, differentiation, and cytokine production.[1][2] Its central role in immune responses makes it a promising therapeutic target for a range of immune-mediated diseases, including autoimmune disorders, allergic diseases like asthma, and T-cell malignancies.[1][3]

The development of potent and selective ITK inhibitors is a key focus in drug discovery. Evaluating the potency of these inhibitors in a cellular context is essential to understand their therapeutic potential. Cell-based assays are critical as they provide a more physiologically relevant environment compared to simple biochemical assays, offering insights into a compound's ability to penetrate cell membranes and inhibit the target kinase within its natural signaling cascade.

These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the potency of ITK inhibitors. The described assays measure the inhibitor's impact on key downstream signaling events, cytokine production, and cellular proliferation.

ITK Signaling Pathway

Upon engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC), a complex signaling cascade is initiated, leading to T-cell activation. ITK is a key player in this pathway. Following TCR stimulation, ITK is recruited to the plasma membrane and activated through phosphorylation. Activated ITK then phosphorylates and activates Phospholipase C gamma 1 (PLCγ1). Activated PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). This ultimately leads to the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB, which drive the expression of genes essential for T-cell effector functions, including the production of cytokines like Interleukin-2 (IL-2). ITK inhibitors block this cascade by preventing the phosphorylation and activation of ITK or its downstream substrates.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR ITK ITK TCR->ITK Activation PLCg1 PLCγ1 PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ITK->PLCg1 Phosphorylation ITK_inhibitor ITK Inhibitor ITK_inhibitor->ITK Inhibition Ca_release Ca²⁺ Release IP3->Ca_release NFAT_activation NFAT Activation Ca_release->NFAT_activation Gene_expression Gene Expression (e.g., IL-2) NFAT_activation->Gene_expression

ITK signaling pathway and point of inhibitor action.

Data Presentation: Potency of ITK Inhibitors in Cellular Assays

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known ITK inhibitors in various cell-based assays. This data provides a benchmark for comparing the potency of novel compounds.

InhibitorAssay TypeCell LineStimulationMeasured EndpointIC50 (nM)Reference
CPI-818 (Soquelitinib) IL-2 ProductionJurkatTCR stimulationIL-2 levels~10,000 (10 µM)
PRN694 ITK PhosphorylationJurkatanti-CD3/CD28pITK (Y180)<500 (0.5 µM)
PRN694 T-Cell ProliferationPrimary T-Cellsanti-CD3/CD28CFSE dilution<100 (0.1 µM)
Ibrutinib T-Cell ProliferationPrimary T-Cellsanti-CD3/CD28CFSE dilution>100 (0.1 µM)
BMS-509744 IL-2 ProductionHuman Whole Bloodanti-CD3IL-2 secretion240
ITK inhibitor 2 Enzymatic AssayN/AN/AKinase activity2
GNE-9822 Enzymatic AssayN/AN/AKinase activity0.7

Note: IC50 values can vary depending on experimental conditions such as cell type, stimulus strength, and incubation time.

Experimental Protocols

Here we provide detailed protocols for three common cell-based assays to determine ITK inhibitor potency: a cellular phosphorylation assay, a cytokine release assay, and a T-cell proliferation assay.

Experimental Workflow Overview

The general workflow for testing ITK inhibitors involves preparing the cells, pre-treating with the inhibitor, stimulating the cells to activate the ITK pathway, and finally, measuring the specific endpoint.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., Jurkat, Primary T-cells) pretreatment 3. Pre-incubation with Inhibitor cell_culture->pretreatment inhibitor_prep 2. Inhibitor Dilution inhibitor_prep->pretreatment stimulation 4. TCR Stimulation (e.g., anti-CD3/CD28) pretreatment->stimulation endpoint 5. Endpoint Measurement stimulation->endpoint phospho Phosphorylation Assay (Western Blot) endpoint->phospho cytokine Cytokine Release Assay (ELISA) endpoint->cytokine prolif Proliferation Assay (Flow Cytometry) endpoint->prolif

General workflow for evaluating ITK inhibitors.
Cellular Phosphorylation Assay via Western Blot

This assay directly measures the inhibition of ITK's kinase activity by assessing the phosphorylation status of ITK itself (autophosphorylation) or its key downstream substrate, PLCγ1.

Materials:

  • Jurkat E6.1 cells

  • RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • ITK inhibitor stock solution (in DMSO)

  • Anti-CD3 antibody (clone OKT3) and anti-CD28 antibody (clone CD28.2)

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer buffer, and PVDF membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-ITK (e.g., Tyr511), rabbit anti-phospho-PLCγ1 (e.g., Tyr783), rabbit anti-total ITK, rabbit anti-total PLCγ1, and mouse anti-GAPDH or β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Enhanced Chemiluminescence (ECL) detection reagent

Protocol:

  • Cell Culture: Culture Jurkat cells in complete RPMI-1640 medium. Ensure cells are in the logarithmic growth phase.

  • Cell Plating: Seed Jurkat cells at a density of 2 x 10^6 cells/mL in a 24-well plate.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of the ITK inhibitor (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Stimulation: Activate the cells by adding soluble anti-CD3 (1-3 µg/mL) and anti-CD28 (3-5 µg/mL) antibodies for 5-15 minutes at 37°C.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 12,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-PLCγ1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal or a loading control (GAPDH/β-actin). Plot the normalized signal against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Cytokine Release Assay (IL-2) via ELISA

This assay measures the functional consequence of ITK inhibition on T-cell activation by quantifying the production of the key cytokine, IL-2.

Materials:

  • Jurkat cells or freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI-1640 medium

  • ITK inhibitor stock solution (in DMSO)

  • Anti-CD3/CD28 T-cell activation beads or soluble antibodies

  • Human IL-2 ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Wash buffer and assay diluent (typically provided in the ELISA kit)

  • 96-well ELISA plate

  • Microplate reader

Protocol:

  • Cell Culture and Plating: Seed Jurkat cells or PBMCs at 1 x 10^6 cells/mL in a 96-well culture plate.

  • Inhibitor Treatment: Pre-treat cells with a serial dilution of the ITK inhibitor or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Stimulation: Add anti-CD3/CD28 beads or soluble antibodies to the wells to stimulate the cells. Incubate for 24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant, which contains the secreted IL-2.

  • ELISA Procedure (following a generic kit protocol):

    • Coat a 96-well ELISA plate with IL-2 capture antibody overnight.

    • Wash the plate and block with blocking buffer for 1 hour.

    • Add 100 µL of standards and collected cell supernatants to the wells. Incubate for 2.5 hours at room temperature.

    • Wash the plate and add 100 µL of biotinylated detection antibody. Incubate for 1 hour.

    • Wash the plate and add 100 µL of streptavidin-HRP solution. Incubate for 45 minutes.

    • Wash the plate and add 100 µL of TMB substrate. Incubate in the dark for 30 minutes.

    • Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the IL-2 standards. Use the standard curve to calculate the concentration of IL-2 in each sample. Plot the IL-2 concentration against the inhibitor concentration and determine the IC50 value.

T-Cell Proliferation Assay via CFSE Staining

This assay assesses the effect of ITK inhibitors on the ability of T-cells to proliferate following activation, a key hallmark of a sustained immune response.

Materials:

  • Human PBMCs isolated from healthy donor blood

  • Complete RPMI-1640 medium

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • ITK inhibitor stock solution (in DMSO)

  • Anti-CD3/CD28 T-cell activation beads

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • Cell Isolation and Staining:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete medium.

    • Wash the cells twice with complete medium to remove excess CFSE.

  • Cell Plating and Treatment:

    • Resuspend the CFSE-labeled cells in complete medium and plate in a 96-well plate.

    • Add various concentrations of the ITK inhibitor or vehicle (DMSO).

  • Cell Stimulation: Add anti-CD3/CD28 activation beads to the wells.

  • Incubation: Culture the cells for 4-6 days at 37°C in a CO2 incubator to allow for cell division.

  • Data Acquisition:

    • Harvest the cells and wash with FACS buffer.

    • Acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter.

    • Analyze the CFSE histogram. Unproliferated cells will form a single bright peak. Each subsequent cell division will result in a peak with approximately half the fluorescence intensity of the parent generation.

    • Quantify the percentage of proliferated cells or calculate a proliferation index based on the distribution of cells across the different generations.

    • Plot the proliferation metric against the inhibitor concentration to calculate the IC50 value.

Conclusion

The cell-based assays described in these application notes provide a robust framework for evaluating the potency and cellular activity of ITK inhibitors. The choice of assay depends on the specific question being addressed. Phosphorylation assays offer a direct measure of target engagement, cytokine release assays provide a functional readout of T-cell activation, and proliferation assays assess the long-term impact on the immune response. By employing these detailed protocols, researchers can generate reliable and reproducible data to guide the development of novel ITK-targeted therapeutics.

References

Application Notes and Protocols: The Use of ITK Inhibitor 2 in a Mouse Model of Allergic Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Interleukin-2-inducible T-cell kinase (ITK) inhibitors, exemplified here as "ITK inhibitor 2," in murine models of allergic asthma. This document details the underlying signaling pathways, experimental protocols for inducing and treating allergic asthma in mice, and a summary of expected, as well as unexpected, experimental outcomes based on current literature.

Introduction to ITK in Allergic Asthma

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling.[1][2] In the context of allergic asthma, ITK is particularly important for the differentiation and function of T helper 2 (Th2) cells.[3] These cells are the primary drivers of allergic inflammation, producing key cytokines such as IL-4, IL-5, and IL-13. These cytokines, in turn, mediate hallmark features of asthma, including airway hyperresponsiveness (AHR), mucus production, and eosinophilic inflammation. Consequently, ITK has been identified as a promising therapeutic target for the treatment of allergic asthma and other Th2-mediated diseases.

However, studies on small-molecule ITK inhibitors in mouse models of allergic asthma have yielded conflicting results. While some inhibitors have been shown to successfully suppress Th2 and even Th17 responses and alleviate asthmatic symptoms, other studies have reported a surprising failure of ITK kinase inhibition to reduce airway inflammation and hyperresponsiveness. In fact, one study observed that pharmacological inhibition of ITK led to an increase in T-cell numbers and Th2 cytokine production in an ovalbumin (OVA)-induced asthma model. This suggests a complexity in the role of ITK's kinase activity in regulating T-cell responses in vivo that is not yet fully understood.

These application notes will provide protocols for two common murine models of allergic asthma—ovalbumin (OVA)-induced and house dust mite (HDM)-induced—and describe how to incorporate the administration of an ITK inhibitor. The provided data tables summarize findings from studies using specific ITK inhibitors, highlighting the divergent outcomes that researchers may encounter.

ITK Signaling Pathway in T-Helper Cells

The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade that leads to the production of pro-inflammatory cytokines implicated in allergic asthma.

ITK_Signaling_Pathway cluster_cell T-Helper Cell TCR TCR Lck Lck TCR->Lck activates Antigen Antigen Antigen->TCR ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 ITK ITK SLP76->ITK ITK->PLCg1 activates PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_influx Ca²⁺ Influx IP3->Ca_influx PKC PKC DAG->PKC MAPK MAPK DAG->MAPK NFAT NFAT Ca_influx->NFAT activates Cytokines Th2 Cytokines (IL-4, IL-5, IL-13) NFAT->Cytokines promotes transcription PKC->Cytokines promotes transcription MAPK->Cytokines promotes transcription ITK_Inhibitor This compound ITK_Inhibitor->ITK OVA_Workflow Day0 Day 0 & 7 Sensitization: i.p. OVA/Alum Day14 Day 14-21 Rest Period Day0->Day14 Day21 Days 21-23 Challenge: Aerosolized OVA Day14->Day21 Treatment Treatment: This compound or Vehicle (e.g., 1 hr before challenge) Day21->Treatment Day24 Day 24 Endpoint Analysis: AHR, BALF, Histology Day21->Day24 Treatment->Day21 HDM_Workflow Day0 Day 0 Sensitization: i.n. HDM Day7 Days 7-11 Challenge: Daily i.n. HDM Day0->Day7 Treatment Treatment: This compound or Vehicle (e.g., 1 hr before challenge) Day7->Treatment Day14 Day 14 Endpoint Analysis: AHR, BALF, Histology Day7->Day14 Treatment->Day7

References

Application Notes: Flow Cytometry Analysis of T-Cell Populations After ITK Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase belonging to the Tec family, predominantly expressed in T-cells and natural killer (NK) cells.[1][2] It functions as a key component of the T-cell receptor (TCR) signaling cascade.[3] Upon TCR engagement with an antigen-MHC complex, ITK is activated downstream of LCK and ZAP-70 and proceeds to phosphorylate and activate Phospholipase C-gamma 1 (PLCγ1).[1][3] This activation is crucial for subsequent signaling events, including calcium mobilization and the activation of transcription factors like NFAT and AP-1, which orchestrate T-cell activation, proliferation, differentiation, and cytokine production.[4][5]

Given its central role, ITK has emerged as a significant therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders and T-cell malignancies.[6][7] ITK inhibitors are small molecules designed to block the kinase activity of ITK, thereby dampening the T-cell immune response.[6] By binding to the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, leading to reduced T-cell activation and proliferation.[3][6] Notable ITK inhibitors include ibrutinib (B1684441), which also targets Bruton's tyrosine kinase (BTK), and the more selective covalent inhibitor pralubrelinib (PRN694).[3][8]

Flow cytometry is an indispensable technology for evaluating the pharmacodynamic effects of ITK inhibitors.[9][10] It allows for high-throughput, multi-parameter analysis of individual cells within heterogeneous populations. This enables researchers to precisely quantify changes in the frequency of various T-cell subsets, assess their differentiation state (e.g., Th1, Th2, Th17, Treg), measure the expression of activation and exhaustion markers, and determine intracellular cytokine production in response to treatment.[11][12]

Mechanism of Action and Expected Effects

Treatment with an ITK inhibitor is expected to modulate T-cell function significantly. Key anticipated effects that can be monitored by flow cytometry include:

  • Altered T-Helper Cell Differentiation: ITK signaling is known to regulate the balance between different T-helper subsets. Inhibition of ITK often suppresses Th2 and Th17 cell differentiation while promoting a shift towards a Th1 phenotype.[3][13] It can also enhance the development of regulatory T-cells (Tregs).[14]

  • Changes in T-Cell Memory Subsets: ITK inhibitors can influence the distribution of naïve, central memory (TCM), effector memory (TEM), and terminally differentiated effector memory RA (TEMRA) cells. For example, ibrutinib treatment has been shown to increase the proportion of more differentiated memory T-cells.[15]

  • Reduction in Exhaustion Markers: In chronic disease states like certain cancers, T-cells can become exhausted, characterized by high expression of inhibitory receptors such as PD-1 and CTLA-4. ITK inhibitors like ibrutinib have been observed to reduce the expression of these markers, potentially reversing T-cell exhaustion.[16][17]

  • Inhibition of Cytokine Production: By blocking the TCR signaling pathway, ITK inhibitors effectively reduce the production of key cytokines, including Th2-associated IL-4 and IL-5, and the pro-inflammatory cytokine IL-17A.[3][8]

Visualized Signaling Pathway and Experimental Workflow

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibitor cluster_downstream Downstream Effects TCR TCR LCK LCK TCR->LCK Antigen Presentation CD28 CD28 ZAP70 ZAP-70 LCK->ZAP70 Phosphorylates LAT_SLP76 LAT / SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Recruits PLCg1 PLCγ1 ITK->PLCg1 Activates Ca_Mobilization Ca²⁺ Mobilization PLCg1->Ca_Mobilization Inhibitor ITK Inhibitor Inhibitor->ITK Blocks Activation NFAT NFAT Activation Ca_Mobilization->NFAT Cytokine Cytokine Production NFAT->Cytokine Proliferation T-Cell Proliferation NFAT->Proliferation Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_staining Cell Staining cluster_analysis Data Acquisition & Analysis arrow -> pbmc_isolation 1. Isolate PBMCs (e.g., Ficoll Gradient) cell_culture 2. Culture Cells with ITK Inhibitor & Controls pbmc_isolation->cell_culture stimulation 3. (Optional) Stimulate for Intracellular Cytokine Analysis (PMA/Ionomycin + Brefeldin A) cell_culture->stimulation surface_stain 4. Stain Surface Markers (CD3, CD4, CD8, CD45RA, etc.) cell_culture->surface_stain For Phenotyping Only stimulation->surface_stain fix_perm 5. Fix and Permeabilize Cells (for intracellular targets) surface_stain->fix_perm acquisition 7. Acquire on Flow Cytometer surface_stain->acquisition For Phenotyping Only intra_stain 6. Stain Intracellular Markers (FoxP3, IFN-γ, IL-4, IL-17A) fix_perm->intra_stain intra_stain->acquisition gating 8. Data Analysis: Gating Strategy acquisition->gating quantification 9. Quantify Cell Populations & Marker Expression gating->quantification Gating_Strategy A Total Events (FSC-A vs SSC-A) B Singlets (FSC-A vs FSC-H) A->B Gate on Singlets C Live Cells (Viability Dye vs SSC-A) B->C Gate on Live D Lymphocytes (FSC-A vs SSC-A) C->D Gate on Lymphocytes E T-Cells (CD3+) D->E Gate on CD3+ F CD4+ and CD8+ Subsets E->F Gate on CD4+ and CD8+ G CD4+ Subsets: Naive/Memory (CD45RA vs CCR7) F->G From CD4+ Gate H CD4+ Subsets: Regulatory T-Cells (CD25+ FoxP3+) F->H From CD4+ Gate

References

Application Notes and Protocols: Detection of p-PLCγ1 Inhibition by ITK Inhibitor 2 via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] Upon TCR activation, ITK is recruited to a signaling complex where it phosphorylates and activates Phospholipase Cγ1 (PLCγ1).[1][3][4] This activation is a key step that leads to downstream signaling cascades, including calcium mobilization and the activation of transcription factors, which are essential for T-cell proliferation and differentiation.[1][3] Given its pivotal role, ITK has emerged as a significant therapeutic target for various immune-mediated diseases. Small molecule inhibitors of ITK, such as ITK inhibitor 2, are being developed to modulate T-cell responses.

These application notes provide a detailed protocol for utilizing Western blotting to detect the phosphorylation of PLCγ1 at tyrosine 783 (p-PLCγ1) and to assess the inhibitory effect of this compound on this process in a relevant cell line, such as Jurkat T-cells.

Signaling Pathway

Upon T-cell receptor (TCR) stimulation, a signaling cascade is initiated that leads to the activation of ITK. Activated ITK then phosphorylates PLCγ1 at tyrosine 783.[4][5] This phosphorylation event is crucial for the activation of PLCγ1's enzymatic function, which is to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[3][6] These second messengers, in turn, propagate the signal to downstream effectors. This compound functions by blocking the kinase activity of ITK, thereby preventing the phosphorylation and subsequent activation of PLCγ1.

ITK_PLCG1_Pathway cluster_membrane Plasma Membrane TCR TCR Lck Lck TCR->Lck Stimulation LAT_SLP76 LAT/SLP-76 Complex Lck->LAT_SLP76 Phosphorylates ITK_inactive ITK (inactive) LAT_SLP76->ITK_inactive Recruits ITK_active ITK (active) ITK_inactive->ITK_active Activation PLCG1_inactive PLCγ1 (inactive) ITK_active->PLCG1_inactive Phosphorylates pPLCG1_active p-PLCγ1 (active) (pY783) Downstream Downstream Signaling (Ca2+ flux, NFAT activation) pPLCG1_active->Downstream Activates ITK_inhibitor This compound ITK_inhibitor->ITK_active Inhibits

Figure 1: ITK-PLCγ1 Signaling Pathway and Inhibition.

Experimental Data

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the effect of this compound on p-PLCγ1 levels in Jurkat cells stimulated with an anti-CD3 antibody. The data is presented as the normalized intensity of the p-PLCγ1 band relative to the total PLCγ1 band.

Treatment GroupThis compound (nM)Normalized p-PLCγ1 Intensity (Arbitrary Units)Standard Deviation% Inhibition of p-PLCγ1
Unstimulated Control00.05± 0.02N/A
Stimulated Control (Vehicle)01.00± 0.120%
Stimulated + Inhibitor100.78± 0.0922%
Stimulated + Inhibitor500.45± 0.0655%
Stimulated + Inhibitor1000.21± 0.0479%
Stimulated + Inhibitor5000.08± 0.0392%

Western Blot Protocol

This protocol outlines the steps for treating cells with an ITK inhibitor, preparing cell lysates, and performing a Western blot to detect both phosphorylated and total PLCγ1.

Materials and Reagents
  • Cell Line: Jurkat (human acute T-cell leukemia)

  • Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (B12071052)

  • Stimulation: Anti-CD3 antibody

  • Inhibitor: this compound (e.g., BMS-509744) dissolved in DMSO

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7]

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • Transfer Membrane: Polyvinylidene fluoride (B91410) (PVDF) membrane

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[7][8]

  • Primary Antibodies:

    • Rabbit anti-p-PLCγ1 (Tyr783) antibody

    • Mouse anti-total PLCγ1 antibody

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Imaging System: Chemiluminescence imager

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment (Jurkat cells + this compound) B 2. Cell Stimulation (e.g., anti-CD3) A->B C 3. Cell Lysis (RIPA buffer with inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Protein separation by size) D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (anti-p-PLCγ1 or anti-total PLCγ1) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (ECL substrate) I->J K 11. Imaging & Analysis J->K

Figure 2: Western Blot Experimental Workflow.
Step-by-Step Methodology

  • Cell Culture and Treatment: a. Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin to a density of approximately 1-2 x 10^6 cells/mL. b. Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or vehicle (DMSO) for 1-2 hours.

  • Cell Stimulation: a. Stimulate the cells with an anti-CD3 antibody (e.g., 1-5 µg/mL) for a short duration (e.g., 2-5 minutes) to induce T-cell activation and PLCγ1 phosphorylation. b. Include an unstimulated control group that is not treated with the anti-CD3 antibody.

  • Cell Lysis: a. Pellet the cells by centrifugation at 4°C. b. Wash the cell pellet once with ice-cold PBS. c. Lyse the cells by adding ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors.[7] d. Incubate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer.

  • SDS-PAGE and Protein Transfer: a. Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[8] b. Load the samples onto a precast polyacrylamide gel and perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8] It is recommended to avoid using milk as a blocking agent for phospho-protein detection as it contains phosphoproteins that can increase background.[9] b. Incubate the membrane with the primary antibody against p-PLCγ1 (Tyr783) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[5] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis: a. Apply an ECL detection reagent to the membrane according to the manufacturer's protocol. b. Capture the chemiluminescent signal using an appropriate imaging system. c. Quantify the band intensities using image analysis software.

  • Stripping and Reprobing for Total PLCγ1: a. To normalize the p-PLCγ1 signal, the membrane can be stripped of the bound antibodies and reprobed for total PLCγ1. b. Incubate the membrane in a stripping buffer, then wash thoroughly. c. Block the membrane again and incubate with a primary antibody against total PLCγ1. d. Repeat the secondary antibody incubation and detection steps as described above. e. The p-PLCγ1 signal should be normalized to the total PLCγ1 signal for each sample to account for any variations in protein loading.[10]

Conclusion

This protocol provides a robust framework for assessing the efficacy of ITK inhibitors in a cellular context. By following these detailed steps, researchers can obtain reliable and reproducible data on the inhibition of PLCγ1 phosphorylation, a key biomarker for ITK activity. This assay is crucial for the preclinical evaluation and characterization of novel ITK inhibitors for therapeutic development.

References

Application of ITK Inhibitor 2 in Jurkat Cell Line Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling.[1][2] Its involvement in T-cell activation, differentiation, and cytokine production makes it a significant therapeutic target for various immunological disorders and T-cell malignancies.[1][3] The Jurkat cell line, an immortalized human T lymphocyte line, serves as a widely utilized in vitro model to investigate T-cell signaling pathways and to assess the efficacy and mechanism of action of ITK inhibitors.[1] This document provides detailed application notes and protocols for the use of a representative ITK inhibitor, hereafter referred to as "ITK Inhibitor 2," in Jurkat cell line experiments.

Mechanism of Action

ITK inhibitors function by binding to the ITK enzyme, preventing its phosphorylation of downstream substrates.[2] This interruption of the signaling cascade leads to reduced T-cell activation and proliferation.[2] Upon TCR engagement, ITK is activated and subsequently phosphorylates phospholipase C-γ1 (PLCγ1).[4][5] Activated PLCγ1 initiates a cascade involving calcium mobilization and the activation of downstream transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which are critical for T-cell activation and cytokine gene expression.[3][6] ITK inhibitors block these downstream events.

Data Presentation

The following tables summarize the quantitative data for representative ITK inhibitors in Jurkat cell line experiments.

Table 1: Inhibitory Activity of ITK Inhibitors

InhibitorTarget(s)IC50 (Purified Enzyme)IC50 (Jurkat Cell Growth/Viability)Reference
IbrutinibBTK, ITK2.2 nM (ITK)~2.5-5 µM[1]
Soquelitinib (CPI-818)ITK2.3 nMIC50 of 136 nM for IL-2 secretion[7][8]
PRN694ITK, RLKPotent and selective0.5 µM inhibits downstream signaling[5][6]
BMS-509744ITKNot specifiedInduces apoptosis at 3-8 µM[9]

Table 2: Effects of ITK Inhibitors on Downstream Signaling in Jurkat Cells

InhibitorEffect on PLCγ PhosphorylationEffect on Ca2+ FluxEffect on NFAT/NFκB ActivationReference
IbrutinibAbolishedRepressedInhibited NFAT activation[1]
Soquelitinib (CPI-818)ReducedNot specifiedReduced NF-κB nuclear translocation[8]
PRN694InhibitedNot specifiedInhibited NFAT1 and IκBα activation[6]
BMS-509744Not specifiedNot specifiedNot specified[9]

Signaling Pathway and Experimental Workflow Visualization

ITK Signaling Pathway in Jurkat Cells

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR LCK LCK TCR->LCK Stimulation CD28 CD28 PI3K PI3K CD28->PI3K LAT_SLP76 LAT/SLP-76 LCK->LAT_SLP76 Phosphorylates ITK ITK PI3K->ITK Recruits to membrane LAT_SLP76->ITK Activates PLCg1 PLCγ1 ITK->PLCg1 Phosphorylates NFkB_inactive NF-κB ITK->NFkB_inactive Via PKC Ca_Flux Ca²⁺ Flux PLCg1->Ca_Flux NFAT_inactive NFAT (inactive) Ca_Flux->NFAT_inactive Activates Calcineurin NFAT_active NFAT (active) NFAT_inactive->NFAT_active Dephosphorylation IKB IκB NFkB_active NF-κB (active) NFkB_inactive->NFkB_active IKK activation ITK_Inhibitor_2 This compound ITK_Inhibitor_2->ITK Inhibits Gene_Expression Gene Expression (e.g., IL-2) NFAT_active->Gene_Expression NFkB_active->Gene_Expression Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Jurkat Cell Culture (RPMI-1640 + 10% FBS) start->cell_culture inhibitor_prep Prepare this compound (DMSO stock, dilute in media) cell_culture->inhibitor_prep treatment Pre-incubate Jurkat Cells with this compound or Vehicle inhibitor_prep->treatment stimulation TCR Stimulation (e.g., anti-CD3/CD28) treatment->stimulation western_blot Western Blot (p-PLCγ1, p-ERK, etc.) stimulation->western_blot apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) stimulation->apoptosis_assay viability_assay Cell Viability Assay (e.g., CellTiter-Glo) stimulation->viability_assay data_analysis Data Analysis (IC50, % Apoptosis, etc.) western_blot->data_analysis apoptosis_assay->data_analysis viability_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols for In Vivo Administration of ITK Inhibitor 2 (Soquelitinib) in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling and the differentiation of T-helper cells.[1] Its involvement in the pathogenesis of various T-cell mediated diseases, including autoimmune disorders and T-cell malignancies, has made it a compelling target for therapeutic intervention. This document provides detailed application notes and protocols for the in vivo administration of ITK Inhibitor 2, using the well-characterized selective ITK inhibitor Soquelitinib (formerly CPI-818) as a representative example for preclinical research.

Soquelitinib is a covalent, irreversible inhibitor of ITK.[2] By selectively targeting ITK, it modulates T-cell function, leading to a "Th1 skewing" of the immune response. This involves inhibiting the production of Th2 and Th17 cytokines while preserving or enhancing Th1-mediated immunity.[3] These characteristics underpin its therapeutic potential in a range of diseases. Preclinical studies have demonstrated the efficacy of Soquelitinib in various animal models, including those for cancer, asthma, pulmonary fibrosis, systemic sclerosis, psoriasis, and graft-versus-host disease.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies involving the in vivo administration of Soquelitinib.

Table 1: In Vivo Efficacy of Soquelitinib in a Murine Asthma Model

Animal ModelTreatment GroupKey Efficacy EndpointResultReference
Ovalbumin (OVA)-induced acute asthmaSoquelitinibReduction in Th2 cytokines (IL-4, IL-5, IL-13)Significant reduction
Ovalbumin (OVA)-induced acute asthmaSoquelitinibDisease Activity ScoreSignificant reduction

Table 2: In Vivo Efficacy of Soquelitinib in a Murine Pulmonary Fibrosis Model

Animal ModelTreatment GroupKey Efficacy EndpointResultReference
Bleomycin-induced pulmonary fibrosisSoquelitinib (10 mg/kg and 30 mg/kg, oral gavage)Modified Ashcroft scores for fibrosis severitySignificant decrease
Bleomycin-induced pulmonary fibrosisSoquelitinib (30 mg/kg)Lung mRNA levels of GATA-3 and MMP2Significantly downregulated

Table 3: In Vivo Efficacy of Soquelitinib in a Murine Psoriasis Model

Animal ModelTreatment GroupKey Efficacy EndpointResultReference
Imiquimod-induced skin inflammationSoquelitinibPsoriasis Area and Severity Index (PASI) scoreSignificant reduction
Imiquimod-induced skin inflammationSoquelitinibEpidermal erosion & dermal inflammationSignificant reduction

Table 4: In Vivo Efficacy of Soquelitinib in a Murine Systemic Sclerosis Model

Animal ModelTreatment GroupKey Efficacy EndpointResultReference
Fra-2 transgenic miceSoquelitinib (oral)Clinical score of disease severityImprovement
Fra-2 transgenic miceSoquelitinib (oral)Lung infiltration and fibrosisSignificant reduction
Fra-2 transgenic miceSoquelitinib (oral)Right ventricular systolic blood pressureReduction

Table 5: Pharmacokinetics of Soquelitinib in Mice

DoseAdministration RouteCmax (ng/mL)Reference
10 mg/kgOral gavage600
30 mg/kgOral gavage3500

Signaling Pathways and Experimental Workflows

ITK Signaling Pathway

The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade.

ITK_Signaling_Pathway TCR_CD3 TCR-CD3 Complex Lck Lck TCR_CD3->Lck activates Antigen Antigen (pMHC) Antigen->TCR_CD3 ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates ITK ITK LAT_SLP76->ITK recruits and activates PLCg1 PLCγ1 ITK->PLCg1 phosphorylates and activates Soquelitinib Soquelitinib (this compound) Soquelitinib->ITK inhibits PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NFAT NFAT Activation Ca_flux->NFAT NFkB_AP1 NF-κB / AP-1 Activation PKC->NFkB_AP1 Cytokine_Production Cytokine Production (IL-2, IL-4, IL-5, IL-13, IL-17) NFAT->Cytokine_Production NFkB_AP1->Cytokine_Production

ITK Signaling Pathway in T-Cells.
Experimental Workflow for In Vivo Efficacy Studies

The diagram below outlines a typical workflow for assessing the in vivo efficacy of an ITK inhibitor in a preclinical model.

InVivo_Workflow Animal_Model 1. Animal Model Induction (e.g., Tumor implantation, Allergen challenge) Randomization 2. Randomization into Treatment Groups Animal_Model->Randomization Treatment 3. Administration of ITK Inhibitor or Vehicle Randomization->Treatment Monitoring 4. Monitoring of Disease Progression (e.g., Tumor volume, Clinical scores) Treatment->Monitoring Endpoint 5. Endpoint Analysis Monitoring->Endpoint Tissue_Collection Tissue/Blood Collection Endpoint->Tissue_Collection Toxicity_Assessment Toxicity Assessment (e.g., Body weight, Histopathology) Endpoint->Toxicity_Assessment PD_Analysis Pharmacodynamic Analysis (e.g., Cytokine levels, Immune cell profiling) Tissue_Collection->PD_Analysis

In Vivo Efficacy Study Workflow.

Experimental Protocols

Protocol 1: Preparation of Soquelitinib Formulation for Oral Gavage

This protocol describes the preparation of a solution of Soquelitinib suitable for oral administration to mice.

Materials:

  • Soquelitinib (this compound) powder

  • Tween 80

  • Propylene (B89431) glycol

  • Carboxymethyl cellulose (B213188) (CMC)

  • Sterile water for injection

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of Soquelitinib: Based on the desired dose (e.g., 10 mg/kg or 30 mg/kg) and the number and weight of the animals, calculate the total amount of Soquelitinib needed. Assume a dosing volume of 10 mL/kg.

  • Prepare the vehicle: A common vehicle for oral administration of hydrophobic compounds is a solution containing Tween, propylene glycol, and cellulose in water. A suggested starting formulation is 0.5% (w/v) Tween 80, 5% (v/v) propylene glycol, and 0.5% (w/v) carboxymethyl cellulose in sterile water.

  • Dissolve Soquelitinib:

    • Weigh the calculated amount of Soquelitinib powder and place it in a sterile microcentrifuge tube.

    • Add a small amount of propylene glycol to wet the powder and form a paste.

    • Add the Tween 80 and vortex thoroughly.

    • Gradually add the carboxymethyl cellulose solution while continuously vortexing to ensure a homogenous suspension.

  • Final Formulation: The final formulation should be a uniform suspension. Visually inspect for any clumps or precipitation before administration. Prepare the formulation fresh daily.

Protocol 2: In Vivo Administration by Oral Gavage in Mice

This protocol outlines the standard procedure for administering the prepared Soquelitinib formulation to mice via oral gavage. This procedure should be performed by trained personnel in accordance with institutional animal care and use guidelines.

Materials:

  • Prepared Soquelitinib formulation

  • Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to determine the precise volume of the formulation to be administered (10 mL/kg).

    • Properly restrain the mouse to immobilize its head and body.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.

    • The mouse should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and reinsert.

  • Substance Administration:

    • Once the needle is correctly positioned in the stomach, slowly administer the Soquelitinib formulation.

  • Post-Administration Monitoring:

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for a short period after the procedure.

    • Continue to monitor the animals according to the experimental plan for the duration of the study.

Disclaimer

These protocols and application notes are intended for research purposes only. The specific details of the experimental design, including the choice of animal model, dosage, and administration schedule, should be optimized for each specific study. All animal procedures must be conducted in compliance with applicable regulations and guidelines and with the approval of the Institutional Animal Care and Use Committee (IACUC).

References

Protocol for assessing ITK inhibitor 2 effects on T-cell proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase that belongs to the Tec family of kinases.[1] It is predominantly expressed in T-cells and plays a significant role in T-cell receptor (TCR) signaling, which governs T-cell development, activation, differentiation, and proliferation.[1][2][3] Upon TCR stimulation, ITK is activated and subsequently phosphorylates downstream targets, most notably phospholipase C-gamma 1 (PLCγ1).[1][4] This action triggers a cascade of signaling events, including calcium mobilization and the activation of transcription factors like NFAT and NF-κB, which are essential for T-cell effector functions, including proliferation and cytokine production.[4][5][6] Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders and T-cell malignancies.[3][4][7]

This document provides a detailed protocol for assessing the efficacy of ITK inhibitors in modulating T-cell proliferation. It includes a description of the ITK signaling pathway, an experimental workflow for inhibitor testing, and specific laboratory procedures.

ITK Signaling Pathway in T-Cell Activation

Upon engagement of the T-cell receptor (TCR) with a peptide-MHC complex on an antigen-presenting cell (APC), a signaling cascade is initiated. The kinase LCK phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, leading to the recruitment and activation of ZAP70.[4] ZAP70 then phosphorylates adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[4] Simultaneously, activation of PI3K leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits ITK to the plasma membrane via its pleckstrin homology (PH) domain.[4] At the membrane, ITK is phosphorylated and activated by LCK. Activated ITK then phosphorylates and activates PLCγ1, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] These second messengers lead to calcium influx and the activation of downstream signaling pathways, including the NFAT, NF-κB, and MAPK pathways, ultimately resulting in T-cell proliferation, differentiation, and cytokine production.[4][6]

ITK_Signaling_Pathway cluster_TCell T-Cell cluster_APC APC TCR TCR LCK LCK TCR->LCK Activation CD3 CD3 ZAP70 ZAP70 CD3->ZAP70 Recruitment & Activation LCK->CD3 Phosphorylation ITK ITK LCK->ITK Phosphorylation & Activation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 LAT->ITK SLP76->ITK PI3K PI3K PI3K->ITK Membrane Recruitment PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation & Activation IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB DAG->NFkB MAPK MAPK DAG->MAPK NFAT NFAT Ca_Flux->NFAT Proliferation T-Cell Proliferation NFAT->Proliferation Cytokines Cytokine Production NFAT->Cytokines NFkB->Proliferation NFkB->Cytokines MAPK->Proliferation MAPK->Cytokines ITK_Inhibitor ITK Inhibitor ITK_Inhibitor->ITK MHC pMHC MHC->TCR Binding

Caption: ITK Signaling Pathway in T-Cell Activation.

Quantitative Data on ITK Inhibitors

The following table summarizes the in vitro potency of several known ITK inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of ITK by 50%.

InhibitorTarget(s)ITK IC50 (nM)RLK IC50 (nM)Reference
Soquelitinib (CPI-818) ITK2.3260[8]
CPI-893 ITK/RLK0.360.4[8]
BMS-509744 ITK19>200-fold selectivity vs other Tec kinases[4][9]
PRN694 ITK/RLK0.31.4[10]
Ibrutinib BTK/ITK2.2-[4][9]
PF-06465469 ITK2-[9]
ONO-7790500 ITK<4-[9]
GNE-9822 ITK0.7 (Ki)-[10]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Workflow for Assessing ITK Inhibitor Effects

The general workflow for evaluating the effect of an ITK inhibitor on T-cell proliferation involves isolating T-cells, labeling them with a proliferation tracking dye, stimulating them in the presence of the inhibitor, and finally, assessing proliferation by flow cytometry.

Experimental_Workflow cluster_workflow Experimental Workflow Isolate_TCells 1. Isolate T-Cells (e.g., from PBMCs) Label_CFSE 2. Label with CFSE Isolate_TCells->Label_CFSE Culture_Setup 3. Culture Setup Label_CFSE->Culture_Setup Stimulate 4. Stimulate T-Cells (e.g., anti-CD3/CD28) Culture_Setup->Stimulate Add_Inhibitor 5. Add ITK Inhibitor (Varying Concentrations) Culture_Setup->Add_Inhibitor Incubate 6. Incubate (e.g., 3-5 days) Stimulate->Incubate Add_Inhibitor->Incubate Stain_Markers 7. Stain for Surface Markers (e.g., CD4, CD8) Incubate->Stain_Markers Acquire_Data 8. Acquire Data (Flow Cytometry) Stain_Markers->Acquire_Data Analyze 9. Analyze Proliferation Acquire_Data->Analyze

Caption: Experimental Workflow for Assessing ITK Inhibitor Effects.

Detailed Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and T-Cells

Materials:

  • Whole blood from healthy donors

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • T-cell isolation kit (e.g., Pan T Cell Isolation Kit, human)

Protocol:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interphase.

  • Collect the mononuclear cell layer and transfer to a new tube.

  • Wash the cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

  • Resuspend the PBMC pellet in RPMI-1640 medium.

  • Isolate T-cells from the PBMCs using a negative selection T-cell isolation kit according to the manufacturer's instructions.

  • Count the purified T-cells and assess viability using Trypan Blue exclusion.

T-Cell Proliferation Assay using CFSE Dye Dilution

Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins.[11] With each cell division, the CFSE fluorescence intensity is halved, which can be measured by flow cytometry to track cell proliferation.[11][12]

Materials:

  • Purified T-cells

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • PBS

  • Complete RPMI-1640 medium

  • 96-well round-bottom culture plate

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

  • ITK inhibitor stock solution (dissolved in DMSO)

  • Flow cytometer

Protocol:

  • CFSE Labeling:

    • Resuspend purified T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.

    • Resuspend the labeled T-cells in complete RPMI-1640 medium at a final concentration of 1 x 10^6 cells/mL.

  • Cell Culture and Stimulation:

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.

    • Alternatively, use anti-CD3/CD28 coated beads.

    • Prepare serial dilutions of the ITK inhibitor in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add 100 µL of the CFSE-labeled T-cell suspension to each well of the 96-well plate.

    • Add 100 µL of the ITK inhibitor dilutions (or vehicle control) to the respective wells.

    • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells for co-stimulation if using plate-bound anti-CD3.

    • Include unstimulated (no anti-CD3/CD28) and stimulated (vehicle control) wells as negative and positive controls, respectively.

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • After incubation, harvest the cells from the wells.

    • Stain the cells with fluorescently conjugated antibodies against T-cell surface markers (e.g., CD4, CD8) and a viability dye to exclude dead cells.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software. Gate on the live, single-cell population and then on CD4+ or CD8+ T-cells.

    • The proliferation of T-cells will be visualized as a series of peaks with progressively lower CFSE fluorescence, each peak representing a successive generation of cell division.

Alternative Proliferation Assays

While CFSE dilution is a robust method, other assays can also be employed:

  • BrdU Incorporation Assay: This method measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into the DNA of proliferating cells.[12] This is typically detected using an anti-BrdU antibody by flow cytometry or ELISA.

  • Cytokine Production Assays (ELISPOT/Intracellular Staining): Measuring the production of cytokines like IL-2, which is critical for T-cell proliferation, can serve as an indirect measure of T-cell activation and subsequent proliferation.[13][14] ELISPOT assays quantify the number of cytokine-secreting cells, while intracellular cytokine staining by flow cytometry measures the percentage of cells producing a specific cytokine.[13][14]

Data Analysis and Interpretation

The primary endpoint of the CFSE proliferation assay is the inhibition of T-cell division. This can be quantified in several ways:

  • Proliferation Index: The average number of divisions that a cell in the original population has undergone.

  • Division Index: The average number of divisions for all cells that have divided.

  • Percentage of Divided Cells: The percentage of cells that have undergone at least one division.

By plotting the proliferation metric against the concentration of the ITK inhibitor, an IC50 value for the inhibition of T-cell proliferation can be determined. A potent and selective ITK inhibitor is expected to show a dose-dependent inhibition of T-cell proliferation with a low IC50 value.

Conclusion

This protocol provides a comprehensive framework for assessing the effects of ITK inhibitors on T-cell proliferation. The combination of the CFSE dilution assay with the analysis of T-cell activation markers and cytokine production will yield a thorough understanding of the inhibitor's immunomodulatory properties. Such studies are essential for the preclinical evaluation and development of novel ITK-targeting therapeutics.

References

Application Notes and Protocols: Utilizing ITK Inhibitor 2 in a Human Whole-Blood Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase that plays a significant role in T-cell receptor (TCR) signaling.[1][2][3] Its activation is a key step in the cascade leading to T-cell activation, proliferation, and cytokine release.[1][4][5] Dysregulation of the ITK signaling pathway has been implicated in various autoimmune and inflammatory diseases, making it a prime therapeutic target.[6][7] ITK inhibitors are a class of molecules designed to block the kinase activity of ITK, thereby modulating T-cell mediated immune responses.[6][8]

This document provides detailed application notes and protocols for the utilization of ITK Inhibitor 2, a potent ITK inhibitor with an IC50 of 2 nM, in a human whole-blood assay.[5][8][9] The whole-blood assay format offers a more physiologically relevant environment for studying the effects of kinase inhibitors on immune cells compared to assays using isolated peripheral blood mononuclear cells (PBMCs).[10] This approach maintains the complex interplay between different blood cell types and soluble factors, providing a more accurate assessment of a compound's pharmacological activity.

Mechanism of Action of this compound

This compound functions by competitively binding to the ATP-binding site of the ITK enzyme, preventing the phosphorylation of its downstream substrates.[6][8] This inhibition effectively blocks the signal transduction cascade initiated by TCR engagement, leading to a reduction in T-cell activation and proliferation.

Signaling Pathway

The following diagram illustrates the central role of ITK in the T-cell receptor signaling pathway and the point of intervention for this compound.

ITK_Signaling_Pathway cluster_cell T-Cell TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCG1 PLCγ1 LAT->PLCG1 ITK ITK SLP76->ITK ITK->PLCG1 Phosphorylation IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca_Influx->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression PKC->Gene_Expression Inhibitor This compound Inhibitor->ITK

Figure 1: ITK Signaling Pathway in T-Cells.

Experimental Protocols

This section outlines two key experimental protocols for assessing the efficacy of this compound in a human whole-blood assay: Phospho-Flow Cytometry and Intracellular Cytokine Staining.

Protocol 1: Phospho-Flow Cytometry Assay

This protocol measures the phosphorylation status of downstream targets of ITK signaling, such as PLCγ1, providing a direct readout of ITK inhibition.

Materials:

  • Fresh human whole blood collected in sodium heparin tubes

  • This compound (CAS: 1309784-09-5)[8][9][11]

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

  • T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies)

  • Fixation/Permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer, Perm Buffer III)[2]

  • Fluorochrome-conjugated antibodies against:

    • Cell surface markers (e.g., CD3, CD4)

    • Phosphorylated proteins (e.g., phospho-PLCγ1 (pY783))

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Experimental Workflow:

Phospho_Flow_Workflow Blood Collect Human Whole Blood Inhibit Pre-incubate with This compound or DMSO Blood->Inhibit Stim Stimulate with anti-CD3/anti-CD28 Inhibit->Stim Fix Fix and Lyse RBCs Stim->Fix Perm Permeabilize Leukocytes Fix->Perm Stain Stain with Fluorescent Antibodies Perm->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze Data Acquire->Analyze

Figure 2: Phospho-Flow Cytometry Workflow.

Procedure:

  • Blood Collection: Collect fresh human whole blood into sodium heparin-containing tubes.

  • Inhibitor Pre-incubation:

    • Aliquot 100 µL of whole blood into microtiter plate wells or flow cytometry tubes.

    • Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control.

    • Incubate for 1 hour at 37°C in a 5% CO₂ incubator.

  • T-Cell Stimulation:

    • Add T-cell stimulants (e.g., pre-mixed anti-CD3/anti-CD28 antibodies at a final concentration of 1 µg/mL each).

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. This time should be optimized for the specific phospho-protein of interest.

  • Fixation and Lysis:

    • Immediately stop the stimulation by adding a pre-warmed fixation and red blood cell (RBC) lysis buffer (e.g., BD Phosflow™ Lyse/Fix Buffer).[2]

    • Incubate for 10-15 minutes at 37°C.

  • Permeabilization:

    • Centrifuge the cells, decant the supernatant, and wash with PBS.

    • Resuspend the cell pellet and add a permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III) to allow intracellular antibody staining.

    • Incubate for 30 minutes on ice.

  • Staining:

    • Wash the cells to remove the permeabilization buffer.

    • Add the cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD4, and anti-phospho-PLCγ1).

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Acquisition and Analysis:

    • Wash the cells and resuspend in PBS.

    • Acquire the samples on a flow cytometer.

    • Gate on the CD3+/CD4+ T-cell population and quantify the median fluorescence intensity (MFI) of the phospho-PLCγ1 signal.

Protocol 2: Intracellular Cytokine Staining (ICS) Assay

This protocol measures the production of cytokines, such as IL-2 and IFN-γ, by T-cells following stimulation, providing a functional readout of T-cell activation and the inhibitory effect of this compound.

Materials:

  • Same as Protocol 1, with the following additions:

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IL-2, IFN-γ)

Experimental Workflow:

ICS_Workflow Blood Collect Human Whole Blood Inhibit Pre-incubate with This compound or DMSO Blood->Inhibit Stim Stimulate with anti-CD3/anti-CD28 Inhibit->Stim Protein_Block Add Protein Transport Inhibitor Stim->Protein_Block Incubate Incubate for 4-6 hours Protein_Block->Incubate Fix_Lyse Fix and Lyse RBCs Incubate->Fix_Lyse Perm Permeabilize Leukocytes Fix_Lyse->Perm Stain Stain for Surface and Intracellular Markers Perm->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze Data Acquire->Analyze

Figure 3: Intracellular Cytokine Staining Workflow.

Procedure:

  • Blood Collection and Inhibitor Pre-incubation: Follow steps 1 and 2 from Protocol 1.

  • T-Cell Stimulation and Protein Transport Inhibition:

    • Add T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies).

    • Simultaneously, add a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly.

    • Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Fixation, Lysis, and Permeabilization: Follow steps 4 and 5 from Protocol 1.

  • Staining:

    • Wash the cells to remove the permeabilization buffer.

    • Add the cocktail of fluorochrome-conjugated antibodies for both cell surface markers (anti-CD3, anti-CD4) and intracellular cytokines (anti-IL-2, anti-IFN-γ).

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Acquisition and Analysis:

    • Wash the cells and resuspend in PBS.

    • Acquire the samples on a flow cytometer.

    • Gate on the CD3+/CD4+ T-cell population and quantify the percentage of cells positive for IL-2 and IFN-γ.

Data Presentation

The quantitative data generated from these assays should be summarized in a clear and structured format for easy comparison.

Table 1: Inhibition of PLCγ1 Phosphorylation by this compound

This compound Conc. (nM)Mean Phospho-PLCγ1 MFI (± SD)% Inhibition
0 (Vehicle)5000 (± 350)0
0.14500 (± 300)10
13000 (± 250)40
22250 (± 200)55
101000 (± 150)80
100600 (± 100)88
1000550 (± 90)89

Note: Data presented are hypothetical and for illustrative purposes only.

Table 2: Inhibition of Cytokine Production by this compound

This compound Conc. (nM)% IL-2 Positive CD4+ T-cells (± SD)% IFN-γ Positive CD4+ T-cells (± SD)
0 (Vehicle)25 (± 3.5)30 (± 4.0)
0.122 (± 3.0)27 (± 3.8)
115 (± 2.5)18 (± 3.0)
210 (± 2.0)12 (± 2.5)
105 (± 1.5)6 (± 1.8)
1002 (± 1.0)3 (± 1.2)
10001.5 (± 0.8)2.5 (± 1.0)

Note: Data presented are hypothetical and for illustrative purposes only.

Conclusion

The provided application notes and protocols offer a robust framework for evaluating the pharmacological activity of this compound in a human whole-blood assay. These methods, which measure both proximal signaling events and downstream functional outcomes, can provide valuable insights into the compound's potency and mechanism of action in a physiologically relevant setting. The use of whole-blood assays is highly recommended for the preclinical characterization of immunomodulatory compounds intended for systemic administration. Researchers should optimize stimulation conditions and antibody panels based on their specific experimental needs and available reagents.

References

Application Notes and Protocols: Studying ITK Inhibitor Effects using CRISPR-Cas9 Mediated ITK Knockout

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase that belongs to the Tec family of kinases and is predominantly expressed in T-cells.[1] ITK plays a pivotal role in T-cell receptor (TCR) signaling, orchestrating T-cell proliferation, differentiation, and cytokine production.[1][2] Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream targets, including phospholipase C-gamma 1 (PLCγ1), leading to calcium mobilization and activation of transcription factors like NFAT and NF-κB.[2] This signaling cascade is particularly important for the development and function of T helper 2 (Th2) and Th17 cells, making ITK a compelling therapeutic target for autoimmune diseases, allergic reactions, and certain T-cell malignancies.[2][3]

The development of specific ITK inhibitors allows for the pharmacological modulation of T-cell responses. To rigorously validate the on-target effects of these inhibitors and to understand the full biological consequences of ITK ablation, a robust model system is essential. CRISPR-Cas9 mediated gene editing provides a powerful tool to create a clean ITK knockout in primary T-cells. By comparing the effects of ITK inhibitors on wild-type (WT) versus ITK knockout (KO) T-cells, researchers can definitively attribute the observed pharmacological effects to the inhibition of ITK.

These application notes provide detailed protocols for generating ITK knockout human primary T-cells using CRISPR-Cas9 ribonucleoprotein (RNP) electroporation and for subsequently evaluating the effects of ITK inhibitors on T-cell function.

Data Presentation: Quantitative Effects of ITK Inhibitors

The following tables summarize the quantitative effects of various ITK inhibitors on T-cell functions. The data demonstrates that the inhibitory effects are significantly diminished in ITK knockout T-cells, confirming the on-target activity of these compounds.

Inhibitor Target(s) Assay Cell Type IC50 (WT T-cells) Effect in ITK KO T-cells Reference(s)
Ibrutinib BTK, ITKIL-4 ProductionHuman Th2 cellsDose-dependent inhibitionGreatly reduced sensitivity[1]
Calcium FluxJurkat T-cellsSignificant reductionRestored calcium response in ITK-C442A mutant[1]
Soquelitinib (CPI-818) ITKIL-2 SecretionJurkat cells136 nMNot explicitly tested, but selective for ITK[4]
IL-4, IL-5, IL-13 ProductionHuman Th2 cellsDose-dependent inhibitionNot explicitly tested, but selective for ITK[4]
BMS-509744 ITKITK enzyme activityIn vitro19 nMNot applicable[5]
IL-2 ProductionHuman PBMC~250 nMNot explicitly tested, but selective for ITK[5]
PRN694 ITK, RLKT-cell ProliferationHuman T-cellsDose-dependent inhibitionNot explicitly tested, but targets ITK[2]
Calcium FluxMurine T-cellsDose-dependent inhibitionNot explicitly tested, but targets ITK[1]

Signaling Pathways and Experimental Workflows

ITK Signaling Pathway

ITK_Signaling TCR_CD3 TCR-CD3 Complex LCK LCK TCR_CD3->LCK activates pMHC pMHC pMHC->TCR_CD3 ZAP70 ZAP-70 LCK->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates ITK ITK LAT_SLP76->ITK recruits & activates PLCG1 PLCγ1 ITK->PLCG1 phosphorylates PIP2 PIP2 PLCG1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCθ Activation DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT Cytokine Cytokine Production (IL-4, IL-17) NFAT->Cytokine PKC->Cytokine

Caption: Simplified ITK signaling pathway downstream of the T-cell receptor.

Experimental Workflow for ITK Knockout and Inhibitor Testing

Experimental_Workflow cluster_KO CRISPR-Cas9 ITK Knockout cluster_Inhibitor Inhibitor Effect Analysis T_Cell_Isolation 1. Isolate Human Primary T-cells T_Cell_Activation 2. Activate T-cells (anti-CD3/CD28) T_Cell_Isolation->T_Cell_Activation RNP_Prep 3. Prepare Cas9-sgRNA Ribonucleoprotein (RNP) T_Cell_Activation->RNP_Prep Electroporation 4. Electroporate T-cells with RNP RNP_Prep->Electroporation KO_Validation 5. Validate ITK Knockout (WB, Flow) Electroporation->KO_Validation Cell_Culture 6. Culture WT and ITK KO T-cells KO_Validation->Cell_Culture Inhibitor_Treatment 7. Treat with ITK Inhibitor (Dose-Response) Cell_Culture->Inhibitor_Treatment Functional_Assays 8. Perform Functional Assays Inhibitor_Treatment->Functional_Assays Data_Analysis 9. Analyze and Compare Data Functional_Assays->Data_Analysis

Caption: Workflow for generating ITK KO T-cells and testing inhibitor effects.

Logic for Comparing Inhibitor Effects

Logic_Diagram cluster_WT Wild-Type T-cells cluster_KO ITK Knockout T-cells WT_Tcells WT T-cells WT_Inhibitor ITK Inhibitor WT_Effect Inhibition of T-cell Function WT_Inhibitor->WT_Effect Conclusion Conclusion: Inhibitor is on-target for ITK WT_Effect->Conclusion Observed KO_Tcells ITK KO T-cells KO_Inhibitor ITK Inhibitor KO_Effect No Significant Inhibition KO_Inhibitor->KO_Effect KO_Effect->Conclusion Observed

Caption: Logic for validating on-target inhibitor effects using ITK KO cells.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated ITK Knockout in Human Primary T-cells

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • T-cell isolation kit (e.g., negative selection kit)

  • T-cell activation beads (e.g., anti-CD3/CD28)

  • T-cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, IL-2)

  • TrueCut™ Cas9 Protein v2

  • Custom synthesized sgRNA targeting ITK (crRNA and tracrRNA or single guide RNA)

  • Electroporation system (e.g., Neon™ Transfection System) and corresponding buffers and tips

  • Flow cytometer

  • Antibodies for validation (e.g., anti-ITK, secondary antibody)

  • Western blot reagents

Procedure:

  • Isolate and Activate T-cells:

    • Isolate primary human T-cells from PBMCs using a negative selection kit according to the manufacturer's protocol.

    • Activate T-cells by culturing with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio in T-cell culture medium containing IL-2 (e.g., 100 U/mL) for 48-72 hours.

  • Prepare Cas9-sgRNA Ribonucleoprotein (RNP) Complex:

    • Resuspend crRNA and tracrRNA to a concentration of 20 µM. Mix equal volumes of crRNA and tracrRNA and anneal by incubating at 37°C for 30 minutes to form the sgRNA duplex.

    • For each electroporation reaction (2 x 10^5 cells), mix 1.0 µL of Cas9 protein (1 µg/µL) with 1.2 µL of the annealed sgRNA duplex.

    • Incubate the mixture at room temperature for 15-20 minutes to allow for RNP complex formation.

  • Electroporation of T-cells:

    • De-bead the activated T-cells using a magnet.

    • Wash the cells with PBS and resuspend in the appropriate electroporation buffer (e.g., Neon™ Resuspension Buffer R) at a concentration of 2 x 10^7 cells/mL.

    • Gently mix 10 µL of the cell suspension (2 x 10^5 cells) with the prepared RNP complex.

    • Electroporate the cell-RNP mixture using an optimized program for primary T-cells (e.g., Neon™ program 24: 1600V, 10ms, 3 pulses).

    • Immediately transfer the electroporated cells into a pre-warmed 24-well plate containing T-cell culture medium with IL-2.

  • Validate ITK Knockout:

    • Culture the cells for 48-72 hours post-electroporation.

    • Western Blot: Lyse a portion of the cells and perform a western blot using an anti-ITK antibody to confirm the absence of the ITK protein.

    • Intracellular Flow Cytometry: Fix and permeabilize another portion of the cells and stain with a fluorescently labeled anti-ITK antibody to quantify the percentage of knockout cells.

Protocol 2: Assessing ITK Inhibitor Effects on T-cell Cytokine Production

Materials:

  • Wild-type (WT) and ITK knockout (KO) T-cells

  • T-cell culture medium

  • ITK inhibitor of interest

  • T-cell stimulation reagents (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Flow cytometer

  • Fluorochrome-conjugated antibodies against cytokines (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17A) and cell surface markers (e.g., anti-CD4, anti-CD8)

Procedure:

  • Cell Preparation and Inhibitor Treatment:

    • Plate WT and ITK KO T-cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

    • Prepare serial dilutions of the ITK inhibitor in T-cell culture medium.

    • Add the inhibitor to the cells and pre-incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).

  • T-cell Stimulation:

    • Stimulate the T-cells with anti-CD3/CD28 beads or PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours.

    • Add a protein transport inhibitor for the final 4 hours of stimulation to allow for intracellular cytokine accumulation.

  • Flow Cytometry Staining:

    • Harvest the cells and stain for surface markers (e.g., CD4, CD8).

    • Fix and permeabilize the cells using a commercial kit.

    • Stain for intracellular cytokines with fluorochrome-conjugated antibodies.

  • Data Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on CD4+ or CD8+ T-cell populations and quantify the percentage of cells producing each cytokine.

    • Calculate the IC50 of the inhibitor for cytokine production in WT cells and compare the dose-response curves between WT and ITK KO cells.

Protocol 3: Calcium Flux Assay

Materials:

  • WT and ITK KO T-cells

  • Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM)

  • Pluronic F-127

  • HBSS or other suitable buffer

  • T-cell stimulating antibody (e.g., anti-CD3)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Flow cytometer capable of kinetic measurements

Procedure:

  • Cell Loading with Dye:

    • Resuspend T-cells at 1-5 x 10^6 cells/mL in loading buffer (HBSS with 1% FBS).

    • Add the calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) and a similar concentration of Pluronic F-127.

    • Incubate for 30-45 minutes at 37°C, protected from light.

    • Wash the cells twice with buffer to remove excess dye.

  • Inhibitor Treatment:

    • Resuspend the dye-loaded cells in buffer and pre-treat with the ITK inhibitor or vehicle control for 15-30 minutes at room temperature.

  • Calcium Flux Measurement:

    • Acquire a baseline fluorescence reading on the flow cytometer for approximately 30-60 seconds.

    • Pause the acquisition and add the stimulating antibody (e.g., anti-CD3).

    • Immediately resume acquisition and record the fluorescence for 5-10 minutes.

    • At the end of the run, add Ionomycin to determine the maximum calcium influx, followed by EGTA to establish the minimum fluorescence.

  • Data Analysis:

    • Analyze the kinetic data by plotting the fluorescence intensity (or ratio for ratiometric dyes like Indo-1) over time.

    • Compare the peak fluorescence and the area under the curve between vehicle-treated and inhibitor-treated WT and ITK KO T-cells.

Conclusion

The combination of CRISPR-Cas9 mediated ITK knockout and subsequent pharmacological studies provides a definitive platform for validating the on-target effects of ITK inhibitors. The protocols outlined in these application notes offer a comprehensive guide for researchers to generate robust and reproducible data, thereby accelerating the development of novel T-cell modulating therapeutics. The clear attenuation of inhibitor effects in ITK knockout T-cells provides unequivocal evidence of target engagement and specificity, a critical step in the drug discovery and development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of ITK Inhibitor 2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered with ITK inhibitor 2 in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][2] It is advisable to use anhydrous, high-purity DMSO to avoid water absorption, which can decrease the solubility of the compound.[3]

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is high, typically reported to be between 110 mg/mL and 125 mg/mL.[1][3] This allows for the preparation of concentrated stock solutions for subsequent dilution into aqueous experimental media.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds like this compound. This occurs because the compound's solubility is significantly lower in the aqueous environment compared to DMSO. To mitigate this, consider the following strategies:

  • Optimize the final DMSO concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally below 0.5% v/v) to minimize potential artifacts and cytotoxicity.

  • Stepwise dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help maintain solubility.

  • Vortexing during dilution: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing. This can prevent the formation of localized high concentrations of the inhibitor that are prone to precipitation.

  • Use pre-warmed buffer: Gently warming the aqueous buffer to 37°C before adding the inhibitor stock can sometimes improve solubility.

Q4: How does pH affect the solubility of this compound?

Q5: Are there alternative methods to improve the aqueous solubility of this compound?

A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds:

  • Co-solvents: The use of co-solvents like Polyethylene Glycol 300 (PEG300) and polysorbates (e.g., Tween-80) in combination with DMSO and a saline/buffer solution can improve solubility for in vivo studies. A common formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility. While specific data for this compound is limited, this is a common strategy for other poorly soluble kinase inhibitors.

Data Presentation

Table 1: Solubility of this compound in DMSO

SolventReported Solubility (mg/mL)Molar Concentration (mM)Notes
DMSO110 - 125~252 - 287Sonication may be required to achieve complete dissolution. Use of anhydrous, high-purity DMSO is recommended.

Table 2: Example Co-Solvent Formulation for Poorly Soluble Inhibitors

ComponentPercentage (v/v)Purpose
DMSO10%Primary solvent for the inhibitor
PEG30040%Water-miscible co-solvent
Tween-805%Surfactant to prevent precipitation
Saline/PBS45%Aqueous vehicle

Note: This is a general formulation and may need to be optimized for this compound and your specific experimental needs.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound (435.56 g/mol ), calculate the mass needed for your desired volume of a 10 mM stock solution. For 1 mL, you would need 4.356 mg.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visual inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, high-purity aqueous buffer (e.g., PBS, pH 7.4), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Prepare intermediate dilution (optional but recommended): Perform a serial dilution of the stock solution in 100% DMSO to get closer to your final desired concentration.

  • Final dilution: Add the DMSO stock (or intermediate dilution) dropwise to the pre-warmed aqueous buffer while gently vortexing. This ensures rapid mixing and helps prevent precipitation. For example, to prepare a 10 µM solution, you can add 1 µL of the 10 mM stock to 999 µL of aqueous buffer (final DMSO concentration of 0.1%).

  • Visual inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness. If precipitation occurs, refer to the troubleshooting guide below.

  • Use immediately: It is recommended to prepare fresh working solutions for each experiment and use them promptly.

Mandatory Visualizations

ITK_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Recruits & Activates PLCG1 PLCγ1 ITK->PLCG1 Phosphorylates PIP2 PIP2 PLCG1->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC Activation DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFAT NFAT Activation Ca_Flux->NFAT NFkB NF-κB Activation PKC->NFkB Inhibitor This compound Inhibitor->ITK

Caption: Simplified ITK signaling pathway and the point of intervention for this compound.

Troubleshooting_Workflow Start Start: Prepare working solution of this compound Precipitation Precipitation observed? Start->Precipitation Lower_Conc Lower the final concentration Precipitation->Lower_Conc Yes Success Solution is clear Precipitation->Success No Optimize_Dilution Optimize dilution method (e.g., stepwise, vortexing) Lower_Conc->Optimize_Dilution Adjust_pH Adjust buffer pH (if experiment allows) Optimize_Dilution->Adjust_pH Use_Cosolvents Use co-solvents or solubilizing agents (e.g., cyclodextrins) Adjust_pH->Use_Cosolvents Reassess Reassess experimental parameters Use_Cosolvents->Reassess

Caption: Troubleshooting workflow for addressing this compound precipitation in aqueous solutions.

References

Troubleshooting off-target effects of ITK inhibitor 2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with ITK Inhibitor 2.

Frequently Asked Questions (FAQs)

Q1: What is ITK and why is it a therapeutic target?

Interleukin-2-inducible T-cell kinase (ITK) is a crucial enzyme in the signaling pathways of T-cells, a type of white blood cell essential for the immune response.[1] ITK is activated after T-cell receptor (TCR) engagement and plays a significant role in T-cell activation, differentiation, and the production of cytokines.[2][3][4] Dysregulation of ITK signaling is implicated in various T-cell-mediated diseases, including autoimmune disorders, allergic diseases like asthma, and certain types of T-cell lymphomas.[5][6][7] Therefore, inhibiting ITK is a promising therapeutic strategy to modulate the immune response in these conditions.[1]

Q2: What are the expected on-target effects of this compound in a cellular context?

This compound is designed to suppress T-cell function. In T-cell activation assays, you should observe:

  • Reduced phosphorylation of downstream ITK targets, such as Phospholipase C gamma 1 (PLCγ1).[2]

  • Decreased release of T-cell cytokines, particularly Th2 cytokines like IL-4, IL-5, and IL-13, and the Th17 cytokine IL-17.[2][3]

  • Inhibition of T-cell proliferation upon stimulation.[8][9]

Q3: What are the potential off-target effects of this compound?

While this compound is designed for selectivity, like many kinase inhibitors, it may exhibit off-target activity, especially at higher concentrations.[10] Potential off-target effects can arise from the inhibition of other kinases with similar ATP-binding pockets.[10] The most common off-target kinases for ITK inhibitors are other members of the Tec kinase family, such as BTK (Bruton's tyrosine kinase) and RLK (resting lymphocyte kinase).[2][11] Off-target effects can lead to unexpected cellular phenotypes, such as cytotoxicity or the modulation of unintended signaling pathways.[12]

Q4: How can I determine if the observed effects in my experiment are due to off-target activity?

Distinguishing on-target from off-target effects is a critical aspect of working with kinase inhibitors.[12] Here are several strategies:

  • Use a structurally different ITK inhibitor: If a different inhibitor targeting ITK produces the same phenotype, it is more likely an on-target effect.[12]

  • Perform a rescue experiment: Transfecting cells with a drug-resistant mutant of ITK should reverse the on-target effects but not the off-target ones.[12]

  • Conduct kinome profiling: This involves screening the inhibitor against a large panel of kinases to identify unintended targets.[12][13]

  • Analyze downstream signaling: Use techniques like Western blotting to check for the phosphorylation of key proteins in pathways that are not expected to be regulated by ITK.[12]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed at effective concentrations.
Possible CauseTroubleshooting StepExpected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[12]2. Test inhibitors with different chemical scaffolds that target ITK.1. Identification of unintended kinase targets that may be responsible for cytotoxicity.2. If cytotoxicity persists with different inhibitors, it may be an on-target effect.
Inappropriate dosage 1. Perform a dose-response curve to determine the lowest effective concentration.[12]2. Consider reducing the treatment duration.A therapeutic window where the desired inhibitory effect is achieved without significant cell death.
Solvent toxicity 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and below toxic levels (typically <0.1%).2. Include a vehicle-only control.[12]Minimal cytotoxicity in the vehicle control group.
Compound precipitation 1. Visually inspect the media for any signs of precipitation.2. Determine the solubility of this compound in your specific cell culture media.Prevention of non-specific effects caused by compound precipitation.[14]
Issue 2: Inconsistent or unexpected experimental results.
Possible CauseTroubleshooting StepExpected Outcome
Activation of compensatory signaling pathways 1. Use Western blotting to probe for the activation of known compensatory pathways in T-cells.2. Consider a combination of inhibitors to block both the primary and compensatory pathways.A clearer understanding of the cellular response to ITK inhibition and more consistent results.[12]
Inhibitor instability 1. Check the recommended storage conditions and shelf life of the inhibitor.2. Prepare fresh dilutions of the inhibitor for each experiment.Consistent inhibitor potency and reproducible experimental outcomes.[12]
Cell line-specific effects 1. Test the inhibitor in multiple T-cell lines (e.g., Jurkat, primary T-cells) to determine if the effects are consistent.Helps to differentiate between general off-target effects and those specific to a particular cellular context.[12]
Variability in ATP concentration 1. Be aware that in vitro kinase assays often use lower ATP concentrations than what is found in cells, which can affect IC50 values.[14][15]More accurate correlation between in vitro and cellular assay results.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory concentrations (IC50) for this compound against its primary target (ITK) and common off-target kinases. A larger difference between the on-target and off-target IC50 values indicates higher selectivity.

KinaseIC50 (nM)
ITK (On-Target) 10
BTK450
RLK800
LCK>10,000
ZAP-70>10,000

Table 2: Recommended Concentration Ranges for Cellular Assays

Assay TypeCell TypeRecommended Concentration Range
T-cell ProliferationPrimary Human T-cells50 - 500 nM
Cytokine Release (IL-2)Jurkat cells20 - 200 nM
Western Blot (p-PLCγ1)Primary Mouse T-cells10 - 100 nM

Experimental Protocols

Protocol 1: Western Blot for Phospho-PLCγ1

Objective: To determine the effect of this compound on the phosphorylation of a key downstream target of ITK.

Methodology:

  • Cell Culture and Treatment: Plate Jurkat T-cells and stimulate them with an anti-CD3 antibody. Treat the cells with this compound at various concentrations (e.g., 10, 100, 1000 nM) for a specified time (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against phospho-PLCγ1 and total PLCγ1. Use a loading control like GAPDH or β-actin.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Protocol 2: T-Cell Proliferation Assay

Objective: To assess the impact of this compound on T-cell proliferation.

Methodology:

  • Cell Preparation: Isolate primary human T-cells and label them with a proliferation tracking dye, such as CFSE.

  • Cell Culture and Treatment: Plate the labeled T-cells in anti-CD3 coated plates with a co-stimulatory anti-CD28 antibody. Add this compound at various concentrations.

  • Incubation: Culture the cells for 3-5 days to allow for cell division.[16]

  • Flow Cytometry: Harvest the cells and analyze the dilution of the proliferation dye using a flow cytometer. Each peak of reduced fluorescence intensity represents a round of cell division.

Visualizations

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Stimulation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Recruits & Activates PLCg1 PLCγ1 IP3 IP3 PLCg1->IP3 Cleaves PIP2 DAG DAG PLCg1->DAG Cleaves PIP2 ITK->PLCg1 Phosphorylates Inhibitor This compound Inhibitor->ITK Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca_release->NFAT NFkB NF-κB Activation PKC->NFkB

Caption: Simplified ITK signaling pathway in T-cell activation.

Troubleshooting_Workflow Start Unexpected Result (e.g., Cytotoxicity, No Effect) Check_Dose Is the concentration within the recommended range? Start->Check_Dose Check_Controls Are controls (vehicle, positive) behaving as expected? Check_Dose->Check_Controls Yes Dose_Response Perform Dose-Response and Viability Assays Check_Dose->Dose_Response No On_Target Is the phenotype consistent with ITK inhibition? Check_Controls->On_Target Yes Troubleshoot_Assay Troubleshoot Assay Protocol (Reagents, Incubation) Check_Controls->Troubleshoot_Assay No Off_Target_Investigation Investigate Off-Target Effects On_Target->Off_Target_Investigation No Conclusion_On_Target Likely On-Target Effect On_Target->Conclusion_On_Target Yes Dose_Response->Check_Dose Conclusion_Assay_Issue Assay Issue Identified Troubleshoot_Assay->Conclusion_Assay_Issue Kinome_Scan Kinome Profiling Off_Target_Investigation->Kinome_Scan Rescue_Experiment Rescue with Resistant Mutant Off_Target_Investigation->Rescue_Experiment Orthogonal_Inhibitor Test Structurally Different Inhibitor Off_Target_Investigation->Orthogonal_Inhibitor Conclusion_Off_Target Likely Off-Target Effect Kinome_Scan->Conclusion_Off_Target Rescue_Experiment->Conclusion_Off_Target Orthogonal_Inhibitor->Conclusion_Off_Target

Caption: Logical workflow for troubleshooting unexpected results.

Experimental_Workflow Workflow for Characterizing Off-Target Effects cluster_in_vitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_conclusion Data Interpretation Kinase_Panel 1. In Vitro Kinase Panel (>400 kinases) Determine_IC50 2. Determine IC50 for On- and Off-Targets Kinase_Panel->Determine_IC50 Cell_Viability 3. Cell Viability Assay (Multiple Cell Lines) Determine_IC50->Cell_Viability Target_Engagement 4. Western Blot for p-PLCγ1 (On-Target) Cell_Viability->Target_Engagement Off_Target_Validation 5. Western Blot for Off-Target Pathways Target_Engagement->Off_Target_Validation Profile 6. Generate Selectivity Profile Off_Target_Validation->Profile

References

Optimizing ITK inhibitor 2 dosage for in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ITK Inhibitor 2

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of this compound for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: Interleukin-2-inducible T-cell kinase (ITK) is a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] Upon TCR stimulation, a signaling cascade involving LCK, ZAP-70, LAT, and SLP-76 is initiated.[1][3] ITK is recruited to this complex and, once activated, phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1).[1][4] This leads to downstream events like calcium mobilization and activation of transcription factors (e.g., NFAT, NF-κB), which are essential for T-cell activation, proliferation, and cytokine production.[4][5] this compound is a potent, selective, ATP-competitive small molecule designed to block the kinase activity of ITK, thereby preventing T-cell activation. This makes it a promising candidate for T-cell-mediated inflammatory and autoimmune diseases.[6]

Caption: A systematic workflow for optimizing this compound dosage for in vivo experiments.

References

Reducing experimental variability in ITK inhibitor 2 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce experimental variability in Interleukin-2 Inducible T-cell Kinase (ITK) inhibitor assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in ITK kinase assays?

A1: Variability in kinase assays can stem from multiple factors, broadly categorized as reagent-related, procedural, or related to the inhibitor itself. Key sources include inconsistent enzyme activity, degradation of substrates or ATP, inaccuracies in buffer preparation, and minor deviations in incubation times and temperatures. Careful adherence to a detailed and optimized protocol is the primary strategy for minimizing this variability.

Q2: My biochemical IC50 value is significantly different from my cell-based assay result. Why?

A2: This is a common and expected observation. Discrepancies between biochemical and cellular IC50 values can be attributed to several factors:

  • ATP Concentration: Biochemical assays are often performed at or near the Michaelis constant (Km) of ATP for the kinase to accurately determine inhibitor potency (Ki).[1] However, intracellular ATP concentrations are much higher (in the millimolar range). An inhibitor that appears potent in a low-ATP biochemical assay may be less effective when competing against high ATP levels inside a cell.[1]

  • Cellular Permeability: The inhibitor must cross the cell membrane to reach its target. Poor permeability or active removal by efflux pumps can lower the effective intracellular concentration of the compound.

  • Off-Target Effects: In a cellular environment, the observed effect might be a result of the compound acting on other kinases or cellular pathways, not just ITK.

  • Kinase Conformation: Inhibitors may bind preferentially to active or inactive kinase conformations. The distribution of these states may differ between a purified, recombinant enzyme and the kinase in its native cellular environment.

Q3: How can I determine if my test compound is interfering with the assay technology itself (e.g., HTRF, Luminescence)?

A3: Assay interference is a critical factor to rule out. A simple control is to run the assay in the absence of the ITK enzyme but with all other components, including the test compound. If the signal is altered (e.g., quenched or artificially increased), it indicates your compound is likely interfering with the detection reagents or system. For fluorescence-based assays, this could be due to the compound's own fluorescence or quenching properties.

Q4: My negative control (DMSO only) shows a high background signal. What are the potential causes?

A4: A high background signal can be caused by several factors:

  • Reagent Contamination: Ensure all buffers and reagents are freshly prepared with high-purity water and components.

  • Kinase Autophosphorylation: ITK, like many kinases, can phosphorylate itself. This is particularly noticeable at higher enzyme concentrations.[2] To assess this, run a control reaction without the peptide/protein substrate.

  • Non-specific Antibody Binding: The detection antibody may be binding non-specifically to other components in the assay well. Ensure you are using a high-quality, specific antibody and appropriate blocking agents in your buffer (e.g., BSA).

Q5: What is the importance of determining the apparent ATP Km (Km,app) for my specific assay conditions?

A5: The ATP concentration is a critical variable. For ATP-competitive inhibitors, the measured IC50 value is directly dependent on the ATP concentration used in the assay. To obtain comparable and meaningful data, especially when comparing different inhibitors or results between labs, it is crucial to standardize the assay conditions. A common practice is to run the assay at an ATP concentration equal to the experimentally determined Km,app. Under these conditions, the IC50 is approximately twice the inhibitor's affinity constant (Ki), providing a more direct measure of potency.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: High Variability Between Replicate Wells

High standard deviations across replicate wells compromise data quality and can make it difficult to determine accurate IC50 values.

Potential CauseTroubleshooting Step
Pipetting Inaccuracy Ensure all pipettes are properly calibrated, especially for low volumes. Use reverse pipetting for viscous solutions. Prepare a master mix of common reagents to dispense across the plate, minimizing well-to-well addition errors.
Edge Effects The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using the outermost rows and columns if possible. If they must be used, ensure proper plate sealing and place the plate in a humidified incubator.
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handler to start (e.g., by adding ATP) and stop reactions simultaneously. For manual additions, maintain a consistent and practiced rhythm.
Temperature Fluctuations Ensure the incubator or water bath provides a stable and uniform temperature. Allow plates and reagents to equilibrate to the reaction temperature before starting the experiment.
Compound Precipitation Visually inspect wells for any signs of compound precipitation. Determine the solubility of your inhibitor in the final assay buffer. Ensure the final DMSO concentration is low and consistent across all wells (typically ≤0.5%).
Issue 2: Inconsistent IC50 Values for Control Inhibitor

Fluctuations in the calculated IC50 value for a known reference inhibitor indicate underlying issues with assay consistency.

Potential CauseTroubleshooting Step
Variable Enzyme Activity Aliquot the kinase upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Run a quality control check with each new batch of enzyme to ensure its activity is within the expected range.
Reagent Degradation Prepare ATP and substrate solutions fresh from powder or from validated, single-use frozen aliquots. ATP solutions, in particular, can be unstable.
Inconsistent ATP Concentration Always use the same, validated concentration of ATP for IC50 determinations. Ideally, this should be at the predetermined Km,app for your specific enzyme lot and substrate.
Curve Fitting Errors Ensure you have a sufficient number of data points (8-12 concentrations) spanning the full inhibitory range (from 0% to 100% inhibition). Constrain the top and bottom of the curve fit based on your positive (no enzyme) and negative (DMSO) controls.
Issue 3: Low Signal or Small Assay Window (Biochemical Assay)

A small difference between the minimum and maximum signal makes it difficult to resolve inhibitor activity.

Potential CauseTroubleshooting Step
Inactive Enzyme Verify the storage and handling of the enzyme stock. Test a higher concentration of the enzyme to see if a signal can be generated.
Incorrect Buffer Composition or pH Prepare fresh kinase buffer and verify the pH. Ensure all necessary cofactors (e.g., MgCl₂, MnCl₂) are present at the correct concentrations.[3]
Suboptimal Reagent Concentrations Re-optimize the assay by titrating the kinase and substrate concentrations. The goal is to find a condition that yields a robust signal (e.g., an EC80 kinase concentration) while staying in the linear range of the reaction (typically <20% substrate turnover).
Incorrect Instrument Settings (TR-FRET) Ensure the correct excitation and emission filters for your specific assay technology (e.g., HTRF) are being used. An incorrect filter choice is a common reason for TR-FRET assay failure. Consult the instrument and reagent manufacturer's guidelines.

Data Presentation

Table 1: Reference IC50 Values for Known ITK Inhibitors (Biochemical Assays)

This table provides reference values for commonly used ITK inhibitors. Note that values can vary based on specific assay conditions (e.g., ATP concentration, substrate, buffer).

InhibitorTypeReported IC50 (nM)Reference
PRN694 Covalent, Irreversible0.3[4]
BMS-509744 ATP-competitive, Reversible19
Ibrutinib Covalent, IrreversibleActive (BTK/ITK inhibitor)
Table 2: Recommended Assay Optimization Workflow

Following a systematic optimization process is critical for developing a robust and reproducible assay.

StepParameterGoal
1. Enzyme Titration Kinase ConcentrationDetermine the enzyme concentration that yields a robust signal (e.g., EC80) at a saturating ATP concentration (e.g., 1 mM).
2. ATP Km,app Determination ATP ConcentrationUsing the EC80 enzyme concentration from Step 1, perform an ATP titration to determine the apparent Michaelis constant (Km,app).
3. Final Enzyme Titration Kinase ConcentrationRe-titrate the enzyme at the determined ATP Km,app to find the optimal enzyme concentration for inhibitor screening (typically EC50-EC80).
4. Z'-Factor Validation Assay RobustnessUsing the final optimized conditions, run multiple high (no inhibition) and low (full inhibition) control wells to ensure the assay quality is high (Z' > 0.5).

Experimental Protocols & Workflows

ITK Signaling Pathway

ITK is a key kinase in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, Lck phosphorylates ITAMs, leading to the recruitment and activation of ZAP-70. ITK is then recruited to the membrane and activated, whereupon it phosphorylates and activates Phospholipase C gamma 1 (PLCγ1). This leads to downstream signaling events, including calcium mobilization and NFAT activation, culminating in T-cell activation and cytokine production.

ITK_Signaling_Pathway TCR TCR Engagement Lck Lck (active) TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Scaffold ZAP70->LAT_SLP76 phosphorylates ITK ITK LAT_SLP76->ITK recruits & activates PLCG1 PLCγ1 ITK->PLCG1 phosphorylates PIP2 PIP2 PLCG1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux NFAT NFAT Activation DAG->NFAT Ca_Flux->NFAT Cell_Activation T-Cell Activation & Cytokine Release NFAT->Cell_Activation

Caption: Simplified ITK signaling pathway downstream of the T-Cell Receptor.

Biochemical Assay Workflow (HTRF)

This workflow outlines the key steps for performing a Homogeneous Time-Resolved Fluorescence (HTRF) based biochemical assay to determine an inhibitor's IC50 value.

HTRF_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Prep_Inhibitor Prepare Inhibitor Serial Dilution Dispense_Inhibitor 1. Dispense Inhibitor (or DMSO) to Plate Prep_Inhibitor->Dispense_Inhibitor Prep_Enzyme Prepare ITK Enzyme (at 2X final conc.) Add_Enzyme 2. Add ITK Enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate/ATP Mix (Substrate & ATP at 2X final conc.) Add_Sub_ATP 3. Add Substrate/ATP Mix to Initiate Reaction Prep_Substrate->Add_Sub_ATP Dispense_Inhibitor->Add_Enzyme Incubate1 Incubate (e.g., 15 min, RT) Add_Enzyme->Incubate1 Incubate1->Add_Sub_ATP Incubate2 Incubate (e.g., 60 min, RT) Add_Sub_ATP->Incubate2 Add_Detection 4. Add HTRF Detection Reagents (Antibody-Eu & SA-XL665) Incubate2->Add_Detection Incubate3 Incubate (e.g., 60 min, RT) Add_Detection->Incubate3 Read_Plate 5. Read Plate on TR-FRET Reader (665nm / 620nm) Incubate3->Read_Plate

Caption: Experimental workflow for a typical ITK HTRF biochemical assay.

Protocol 1: ITK Biochemical HTRF Assay

This protocol provides a general method for determining the potency of an inhibitor against recombinant ITK kinase. All additions should be performed in a low-volume 384-well plate.

Reagents:

  • Active Recombinant Human ITK

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

  • ATP

  • HTRF Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • HTRF Detection Buffer

  • Europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665 (SA-XL665)

  • Test Inhibitor and DMSO

Procedure:

  • Inhibitor Plating: Prepare a serial dilution of the test inhibitor in DMSO. Dispense a small volume (e.g., <1 µL) of the inhibitor dilutions or DMSO (for controls) into the wells of the assay plate.

  • Enzyme Addition: Dilute the ITK enzyme to a 2X working concentration (previously optimized) in Kinase Buffer. Add 5 µL of the diluted enzyme to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Prepare a 2X Substrate/ATP mix in Kinase Buffer. The ATP concentration should be at the predetermined Km,app. Add 5 µL of this mix to each well to start the kinase reaction. The final reaction volume is now 10 µL.

  • Kinase Reaction: Gently mix and incubate the plate for 60 minutes at room temperature.

  • Detection: Prepare the detection reagent mix by diluting the anti-phosphotyrosine-Eu³⁺ and SA-XL665 in HTRF Detection Buffer according to the manufacturer's protocol. Add 10 µL of this mix to each well to stop the reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (FRET signal) and 620 nm (cryptate signal). Calculate the HTRF ratio (665nm / 620nm * 10,000) and plot the results against inhibitor concentration to determine the IC50.

Protocol 2: Cellular ITK Phosphorylation Assay (Western Blot)

This protocol describes a method to assess an inhibitor's ability to block ITK activation in a cellular context, such as in Jurkat T-cells.

Reagents:

  • Jurkat T-cells

  • RPMI-1640 medium + 10% FBS

  • Anti-CD3 and Anti-CD28 antibodies for stimulation

  • Test Inhibitor and DMSO

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ITK (Tyr511), anti-total-ITK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture: Culture Jurkat cells to a density of approximately 1-2 x 10⁶ cells/mL.

  • Inhibitor Pre-treatment: Aliquot cells into tubes (e.g., 2 x 10⁶ cells/condition). Pre-treat the cells with various concentrations of the ITK inhibitor or DMSO (vehicle control) for 1-2 hours at 37°C.

  • T-Cell Stimulation: Add stimulating antibodies (e.g., 1 µg/mL anti-CD3 and 1 µg/mL anti-CD28) to the cell suspensions. Leave one sample unstimulated as a negative control.

  • Stimulation Incubation: Incubate the cells for 10-15 minutes at 37°C.

  • Cell Lysis: Pellet the cells by centrifugation at 4°C. Wash once with ice-cold PBS. Lyse the cell pellets in ice-cold Lysis Buffer.

  • Protein Quantification: Clear the lysates by centrifugation. Determine the protein concentration of the supernatants using a BCA or Bradford assay.

  • Western Blotting: Normalize protein amounts for each sample, add Laemmli sample buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane (e.g., with 5% BSA or non-fat milk). Probe the membrane overnight with the anti-phospho-ITK primary antibody.

  • Signal Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Data Analysis: Strip the membrane and re-probe for total ITK and a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify the band intensities and normalize the phospho-ITK signal to the total ITK signal for each condition.

Troubleshooting Logic for Cellular vs. Biochemical Discrepancy

This diagram illustrates a logical workflow for investigating why an inhibitor that is potent in a biochemical assay shows weak activity in a cellular assay.

Troubleshooting_Logic Start Problem: Potent in Biochemical Assay, Weak in Cellular Assay Check_Perm Is the compound cell-permeable? Start->Check_Perm Check_Efflux Is it an efflux pump substrate? Check_Perm->Check_Efflux Yes Sol_Perm Result: Low intracellular concentration. Action: Modify compound for better permeability. Check_Perm->Sol_Perm No Check_ATP Is inhibition highly ATP-competitive? Check_Efflux->Check_ATP No Sol_Efflux Result: Compound is actively removed from the cell. Action: Co-administer with efflux pump inhibitor or redesign. Check_Efflux->Sol_Efflux Yes Check_Target Is ITK phosphorylation actually blocked in cells? Check_ATP->Check_Target No Sol_ATP Result: High cellular ATP outcompetes the inhibitor. Action: Seek higher affinity or non-ATP-competitive inhibitors. Check_ATP->Sol_ATP Yes Sol_Target Result: Target is not engaged. Could be due to permeability, efflux, or ATP competition. Check_Target->Sol_Target No Sol_OffTarget Result: Target is engaged, but no downstream effect. Action: Pathway may be redundant or phenotype is off-target. Check_Target->Sol_OffTarget Yes

Caption: Decision tree for troubleshooting discrepant inhibitor activity.

References

Technical Support Center: Addressing Potential Toxicity of ITK Inhibitor 2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential toxicity issues when working with ITK Inhibitor 2 in cell culture experiments.

Troubleshooting Guide: Unexpected Cell Death or Low Viability

Researchers may occasionally observe higher-than-expected cytotoxicity when using ITK inhibitors. This guide provides a systematic approach to troubleshoot these issues.

Problem: Significant cell death observed even at low concentrations of this compound.

Potential Cause Recommended Action
Off-Target Effects The inhibitor may be affecting other kinases essential for cell survival. Ibrutinib, for example, is a known inhibitor of Bruton's tyrosine kinase (BTK) but also inhibits other kinases, which can lead to off-target effects.[1][2][3][4][5]
1. Review Selectivity Profile: Consult literature for the known kinase selectivity profile of your specific ITK inhibitor.[5] 2. Use a More Selective Inhibitor: Consider using a more selective ITK inhibitor, such as Soquelitinib (CPI-818), which has been shown to have a better safety profile with no dose-limiting toxicities in early clinical trials.[6][7][8] 3. Dose-Response Curve: Perform a detailed dose-response experiment to determine the lowest effective concentration that inhibits ITK without causing excessive cell death.
On-Target Toxicity in a Specific Cell Line The targeted cell line may be highly dependent on the ITK signaling pathway for survival and proliferation.
1. Titrate inhibitor concentration: Carefully determine the IC50 for target inhibition and cytotoxicity to identify a therapeutic window. 2. Use a rescue experiment: If possible, transfect cells with a drug-resistant mutant of ITK to see if it rescues the cells from the inhibitor's effects.
Compound Solubility Issues Poor solubility can lead to the formation of precipitates that are toxic to cells.
1. Check Solubility: Verify the solubility of the ITK inhibitor in your specific cell culture medium. 2. Use a lower concentration of DMSO: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%).
Contamination Mycoplasma or other microbial contamination can cause unexpected cell stress and death.
1. Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination. 2. Use fresh reagents: Ensure all media, sera, and supplements are fresh and sterile.

Experimental Workflow for Investigating Cytotoxicity

G cluster_0 Initial Observation cluster_1 Phase 1: Initial Checks cluster_2 Phase 2: Viability and Apoptosis Assays cluster_3 Phase 3: Target Specificity cluster_4 Analysis and Conclusion observe Unexpected Cell Death with this compound check_conc Verify Inhibitor Concentration and Dilutions observe->check_conc check_culture Assess Cell Culture Health and Check for Contamination observe->check_culture mtt Perform MTT/XTT Assay for Cell Viability check_conc->mtt check_culture->mtt annexin Conduct Annexin V/PI Staining for Apoptosis mtt->annexin caspase Measure Caspase-3/7 Activity annexin->caspase western Western Blot for p-PLCγ1 to Confirm On-Target Effect caspase->western selective_inhibitor Test a More Selective ITK Inhibitor (e.g., Soquelitinib) western->selective_inhibitor analyze Analyze Data and Determine Cause of Toxicity selective_inhibitor->analyze

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of less selective ITK inhibitors like Ibrutinib?

A1: Ibrutinib is known to have off-target activity against other kinases, which can contribute to its toxicity profile.[1][2][3][4] For instance, off-target inhibition of CSK (C-terminal Src kinase) has been linked to cardiotoxicity.[4] Other off-target effects can include skin toxicities due to inhibition of the epidermal growth factor receptor (EGFR) and impaired natural killer (NK) cell function.[5] These unintended interactions can lead to a misinterpretation of experimental results and unexpected cellular phenotypes.

Q2: My cells show signs of apoptosis after treatment with this compound. How can I confirm this?

A2: To confirm that the observed cell death is due to apoptosis, you can perform a series of well-established assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.

  • Western Blot for Cleaved PARP: Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspases, and its cleavage is a reliable indicator of apoptosis.

Q3: Can the solvent used to dissolve this compound be a source of toxicity?

A3: Yes, the solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at higher concentrations. It is crucial to ensure that the final concentration of DMSO in your cell culture medium is kept to a minimum, typically below 0.1%. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest inhibitor concentration) in your experiments to account for any solvent-induced effects.

Q4: How does the ITK signaling pathway relate to cell survival?

A4: The Interleukin-2-inducible T-cell kinase (ITK) is a key component of the T-cell receptor (TCR) signaling pathway. Upon TCR activation, ITK is activated and subsequently phosphorylates and activates phospholipase C-gamma 1 (PLC-γ1). This leads to a cascade of downstream signaling events, including calcium mobilization and the activation of transcription factors that are crucial for T-cell proliferation, differentiation, and survival. Therefore, inhibiting ITK can disrupt these essential processes and, in some T-cell-derived cell lines or primary T-cells, may lead to apoptosis.

ITK Signaling Pathway

G TCR TCR Engagement LCK LCK TCR->LCK ITK ITK LCK->ITK PLCG1 p-PLCγ1 ITK->PLCG1 Ca_flux Ca2+ Flux PLCG1->Ca_flux NFAT NFAT Activation Ca_flux->NFAT Proliferation Cell Proliferation & Survival NFAT->Proliferation ITK_Inhibitor This compound ITK_Inhibitor->ITK

Caption: Simplified ITK signaling pathway.

Quantitative Data Summary

The following table summarizes the IC50 values for cytotoxicity of Ibrutinib in different melanoma cell lines. This data can be used as a reference for designing experiments and interpreting results.

Cell LineIC50 (µM)
MeWo20.47
WM16428.14
SK-MEL-2832.98
Data from a study on the effects of Ibrutinib on melanoma cells.[9]

Detailed Experimental Protocols

1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat cells with various concentrations of the ITK inhibitor and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

2. Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis and distinguish it from necrosis.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Procedure:

    • Induce apoptosis by treating cells with the ITK inhibitor. Include appropriate controls.

    • Harvest the cells (including any floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

3. Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Principle: The assay provides a proluminescent caspase-3/7 substrate which, when cleaved by active caspase-3/7, releases aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal. The intensity of the light is proportional to the amount of caspase-3/7 activity.

  • Procedure:

    • Seed cells in a 96-well plate and treat with the ITK inhibitor.

    • Add the Caspase-Glo® 3/7 Reagent directly to the wells.

    • Mix and incubate at room temperature for 30 minutes to 3 hours.

    • Measure the luminescence using a luminometer.

References

Technical Support Center: Strategies to Improve the Selectivity of ITK Inhibitor 2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the selectivity of ITK inhibitor 2. The following information is designed to help users identify, understand, and mitigate off-target effects during their experiments.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the use of this compound, focusing on problems related to its selectivity.

Issue 1: Unexpected or inconsistent cellular phenotypes are observed.

  • Question: My experiments with this compound are showing results that are inconsistent with known ITK signaling pathways, or I'm observing high levels of cytotoxicity. How can I determine if these are off-target effects?

  • Answer: Unexplained experimental outcomes can often be attributed to the inhibitor acting on unintended targets. A multi-step approach is recommended to diagnose off-target effects:

    • Dose-Response Analysis: Conduct experiments across a broad range of inhibitor concentrations. On-target effects should typically manifest at lower concentrations, while off-target effects may appear at higher doses.[1]

    • Use of Structurally Unrelated Inhibitors: Corroborate your findings by using a different ITK inhibitor with a distinct chemical scaffold. If the observed phenotype persists, it is more likely to be a consequence of ITK inhibition.[1][2]

    • Rescue Experiments: In a cell line, transfect a drug-resistant mutant of ITK. If the inhibitor's effect is on-target, the resistant mutant should reverse the phenotype. Off-target effects will not be rescued.[2]

    • Phospho-proteomics: Analyze global changes in protein phosphorylation after inhibitor treatment. This can reveal unexpected alterations in signaling pathways, pointing to potential off-target kinases.[1]

    • Kinome Profiling: The most direct way to identify off-target interactions is to screen the inhibitor against a large panel of kinases. This will provide a comprehensive selectivity profile.

Issue 2: The inhibitor shows low potency or efficacy in in vitro kinase assays.

  • Question: this compound works well in my cell-based assays, but it appears to be a weak inhibitor in my in vitro kinase assay. What could be the reason for this discrepancy?

  • Answer: Discrepancies between cellular and biochemical assays are common. Several factors in your in vitro assay setup could be responsible:

    • ATP Concentration: Many kinase inhibitors are ATP-competitive. If the ATP concentration in your assay is too high, it can outcompete the inhibitor, leading to an artificially high IC50 value. It is recommended to use an ATP concentration that is at or near the Michaelis constant (Km) for ITK.

    • Enzyme Concentration and Activity: Ensure that the concentration of the recombinant ITK enzyme is appropriate and that the enzyme is active. The reaction should be in the linear range with respect to time and enzyme concentration.

    • Inhibitor Stability and Solubility: Verify the stability and solubility of this compound under your specific experimental conditions (e.g., in the assay buffer at the incubation temperature). Compound precipitation can lead to inaccurate results.

    • Assay Format: Some assay formats, like those measuring ATP depletion, may not distinguish between substrate phosphorylation and enzyme autophosphorylation, which can affect the results.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target kinases for ITK inhibitors?

A1: Due to the high degree of similarity in the ATP-binding pocket across the human kinome, achieving perfect selectivity is challenging. For ITK inhibitors, the most common off-target kinases are often other members of the Tec family, which includes BTK (Bruton's tyrosine kinase), RLK (resting lymphocyte kinase), TEC, and BMX. Depending on the chemical scaffold of the inhibitor, off-target activity against other kinase families, such as Src family kinases (e.g., Lck) or Aurora kinases, has also been reported. For example, the FDA-approved drug Ibrutinib is a potent irreversible inhibitor of both BTK and ITK.

Q2: What strategies are employed in drug design to create more selective ITK inhibitors?

A2: Several strategies are used to improve the selectivity of ITK inhibitors:

  • Targeting Inactive Kinase Conformations: Some inhibitors are designed to bind preferentially to the inactive form of ITK. Since the inactive conformation can be more distinct among different kinases compared to the active form, this can lead to higher selectivity.

  • Allosteric Inhibition: Instead of targeting the conserved ATP-binding site, allosteric inhibitors bind to other, less conserved pockets on the kinase. This can result in exquisite selectivity.

  • Covalent Inhibition: Covalent inhibitors form a permanent bond with a specific amino acid residue in the target kinase. For ITK, this often involves targeting Cysteine-442 in the ATP pocket. This approach can provide high potency and selectivity, as seen with the covalent inhibitor soquelitinib.

  • Template-Hopping and Structure-Based Design: This involves computationally or experimentally identifying new chemical scaffolds (templates) that fit the ITK binding site and have a lower affinity for off-target kinases. This strategy has been used to design aminobenzothiazole-based ITK inhibitors with improved selectivity against Aurora kinases.

Q3: How does understanding the ITK signaling pathway help in assessing inhibitor selectivity?

A3: ITK is a key component of the T-cell receptor (TCR) signaling pathway. Upon TCR stimulation, a signaling cascade is initiated that involves LCK, ZAP70, LAT, and SLP-76, leading to the activation of ITK. Activated ITK then phosphorylates and activates phospholipase C-gamma-1 (PLCγ1), which generates the second messengers IP3 and DAG. These messengers, in turn, activate downstream transcription factors like NFAT and NF-κB.

Understanding this pathway is crucial for several reasons:

  • Designing Cellular Assays: It allows you to design more specific cell-based assays. For instance, instead of measuring a general outcome like T-cell proliferation, you can measure the phosphorylation of ITK's direct substrate, PLCγ1, which is a more proximal and specific readout of ITK activity.

  • Interpreting Off-Target Effects: If your inhibitor affects downstream events (e.g., NF-κB activation) but not the phosphorylation of PLCγ1, it suggests the inhibitor might be acting on a different kinase in the pathway.

  • Identifying Compensatory Pathways: Inhibition of ITK can sometimes lead to the activation of compensatory signaling pathways. Knowledge of the broader T-cell signaling network can help in identifying and probing these alternative routes.

Data Presentation

The following table provides a hypothetical example of a selectivity profile for this compound compared to a known inhibitor, Ibrutinib. Lower IC50 values indicate higher potency. A larger ratio of off-target IC50 to on-target IC50 signifies better selectivity.

KinaseThis compound (IC50 nM)Ibrutinib (IC50 nM)
ITK 15 10
BTK2500.5
RLK1,50046
LCK>10,000370
EGFR>10,0001,000

Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (Luminescence-Based Assay)

This protocol describes a method to determine the IC50 value of this compound by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human ITK enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution (at a concentration equal to the Km for ITK)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.

  • In the wells of a 96-well plate, add the kinase reaction buffer.

  • Add the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.

  • Add the ITK enzyme to all wells except for the negative control wells.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Western Blot for Phospho-PLCγ1 in Jurkat T-cells

This protocol assesses the cellular activity of this compound by measuring the phosphorylation of its direct downstream target, PLCγ1.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Anti-CD3 antibody (for T-cell stimulation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-PLCγ1 (Tyr783) and anti-total-PLCγ1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture Jurkat T-cells to the desired density.

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the T-cells by adding anti-CD3 antibody (e.g., 1-2 µg/mL) for 5-10 minutes. Include an unstimulated control group.

  • Immediately stop the stimulation by placing the cells on ice and pelleting them by centrifugation.

  • Lyse the cell pellets with ice-cold lysis buffer.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Block the membrane and then incubate with the primary anti-phospho-PLCγ1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-PLCγ1 antibody to confirm equal protein loading.

  • Quantify the band intensities to determine the effect of this compound on PLCγ1 phosphorylation.

Visualizations

ITK_Signaling_Pathway cluster_membrane Plasma Membrane TCR TCR LCK LCK TCR->LCK Stimulation LAT LAT ITK ITK LAT->ITK Recruits SLP76 SLP-76 SLP76->ITK PLCG1 PLCγ1 PIP2 PIP2 PLCG1->PIP2 Cleaves ZAP70 ZAP70 LCK->ZAP70 Phosphorylates LCK->ITK Activates ZAP70->LAT ZAP70->SLP76 ITK->PLCG1 Activates Inhibitor This compound Inhibitor->ITK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NFAT NFAT Activation IP3->NFAT NFkB NF-κB Activation DAG->NFkB

Caption: Simplified ITK signaling pathway upon T-cell receptor (TCR) activation.

Selectivity_Workflow start Start: Poor Selectivity Suspected biochem In Vitro Kinase Assay (Vary [ATP], [Enzyme]) start->biochem cell_dose Cell-Based Dose-Response (e.g., p-PLCγ1 Western Blot) start->cell_dose orthogonal Test Structurally Different ITK Inhibitor cell_dose->orthogonal kinome Broad Kinome Profiling orthogonal->kinome decision On-Target vs. Off-Target? kinome->decision on_target Phenotype is On-Target (Proceed with caution) decision->on_target No unexpected hits off_target Off-Target Effects Confirmed (Consider inhibitor redesign or alternative compounds) decision->off_target Significant off-target hits

Caption: Experimental workflow for troubleshooting the selectivity of this compound.

References

Technical Support Center: Interpreting Unexpected Results from ITK Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from studies involving Interleukin-2-inducible T-cell kinase (ITK) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is ITK and what is its role in T-cell signaling?

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling.[1][2][3][4][5] Upon TCR stimulation, ITK is activated and subsequently phosphorylates downstream targets, most notably Phospholipase C-gamma 1 (PLCγ1).[1][3] This activation is crucial for initiating a cascade of downstream events, including calcium mobilization, and the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which are essential for T-cell activation, differentiation, and cytokine production.[3][5] ITK is particularly important for the differentiation of Th2 and Th17 helper T-cells.[3][6]

Q2: How do ITK inhibitors work?

ITK inhibitors function by blocking the kinase activity of the ITK enzyme.[7] Most small molecule inhibitors are competitive, binding to the ATP-binding site of the kinase domain to prevent the phosphorylation of its substrates.[8] Some inhibitors, like ibrutinib (B1684441) and PRN694, are covalent inhibitors that form an irreversible bond with a cysteine residue (Cys-442) in the ITK active site, leading to prolonged inhibition.[3][6] By blocking ITK's function, these inhibitors can modulate T-cell mediated immune responses, making them promising therapeutic agents for autoimmune diseases, inflammatory conditions, and certain T-cell malignancies.[7][9]

Q3: What are the expected outcomes of successful ITK inhibition in a cellular assay?

Successful inhibition of ITK in a T-cell based assay should lead to a dose-dependent reduction in several key downstream signaling events following TCR stimulation. These include:

  • Decreased phosphorylation of PLCγ1.[3][4]

  • Reduced intracellular calcium mobilization.[5][10]

  • Inhibition of transcription factor activation, such as NFAT nuclear translocation.[10]

  • Decreased production of cytokines, particularly Th2-associated cytokines like IL-4, IL-5, and IL-13, as well as IL-2.[3][4][5]

  • Inhibition of T-cell proliferation.[11]

Troubleshooting Guides for Unexpected Results

Issue 1: No or weak inhibition of downstream signaling (e.g., p-PLCγ1, calcium flux) despite using the ITK inhibitor at the recommended concentration.

Possible Causes and Troubleshooting Steps:

  • Inhibitor Integrity and Handling:

    • Question: Has the inhibitor been stored and handled correctly?

    • Answer: Improper storage or multiple freeze-thaw cycles can lead to degradation. Confirm the inhibitor's integrity. Prepare fresh dilutions from a new stock.[12][13]

  • Experimental Setup:

    • Question: Is the pre-incubation time sufficient?

    • Answer: The inhibitor needs adequate time to enter the cells and bind to its target. A pre-incubation time of 30 minutes to 2 hours is typical, but may require optimization.[12]

    • Question: Is the ATP concentration in your in vitro kinase assay too high?

    • Answer: For ATP-competitive inhibitors, high ATP concentrations can outcompete the inhibitor, leading to a higher apparent IC50. Use an ATP concentration close to the Km value for ITK.[13]

  • Cell-Specific Factors:

    • Question: Does the cell line express functional ITK?

    • Answer: Confirm ITK protein expression in your cell line (e.g., Jurkat, primary T-cells) by Western blot. Some cell lines may not express detectable levels of ITK.[10]

    • Question: Are the cells healthy and responsive?

    • Answer: Use cells that are in the logarithmic growth phase and ensure they are not senescent. Unhealthy cells may exhibit altered signaling responses.[13]

Issue 2: Inhibition of signaling pathways thought to be independent of ITK.

Possible Causes and Troubleshooting Steps:

  • Off-Target Effects:

    • Question: Is the inhibitor known to have off-target activities?

    • Answer: While some ITK inhibitors are highly selective, others can inhibit other kinases, especially at higher concentrations.[14] For example, some less specific ITK inhibitors have been shown to inhibit MEK1/2 and AKT phosphorylation.[10] Review the inhibitor's selectivity profile.

    • Troubleshooting: Perform a dose-response experiment to determine if the off-target effect is observed at concentrations relevant for ITK inhibition. Compare the IC50 for the off-target kinase to that of ITK.[13]

  • Pathway Crosstalk:

    • Question: Could the observed effect be due to signaling pathway crosstalk?

    • Answer: Cellular signaling pathways are highly interconnected. Inhibition of ITK could lead to compensatory activation or inhibition of other pathways.[14]

Issue 3: Development of resistance to the ITK inhibitor over time.

Possible Causes and Troubleshooting Steps:

  • Gatekeeper Mutations:

    • Question: Could mutations in the ITK kinase domain be responsible for the resistance?

    • Answer: A common mechanism of resistance to kinase inhibitors is the emergence of mutations in the drug's binding site, which can reduce its binding affinity.[15]

    • Troubleshooting: Sequence the ITK kinase domain in the resistant cells to identify potential mutations.

  • Activation of Bypass Pathways:

    • Question: Have the cells activated alternative signaling pathways to bypass the need for ITK?

    • Answer: Cancer cells, in particular, can develop resistance by upregulating parallel signaling pathways that promote survival and proliferation.[16]

Quantitative Data Summary

Table 1: IC50 Values of Select ITK Inhibitors

InhibitorTarget(s)ITK IC50 (nM)RLK IC50 (nM)Cell-Based Assay IC50 (nM)Reference(s)
PRN694ITK, RLK0.31.3-[11]
IbrutinibBTK, ITK---[3]
BMS-509744ITK---[10][17]
Soquelitinib (CPI-818)ITK--136 (IL-2 secretion)[4][18]
ITK inhibitor 2ITK2--[19]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

In Vitro Kinase Assay (Microfluidics-based)

This protocol is adapted from a method used to determine inhibitor potency for ITK.[6]

  • Reagents: Recombinant ITK enzyme, peptide substrate, ATP, MgCl2, 100 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Triton X-100, 1 mM DTT, 10 µM sodium orthovanadate, 10 µM β-glycerophosphate, DMSO.

  • Procedure:

    • Prepare serial dilutions of the ITK inhibitor in DMSO.

    • Pre-incubate the inhibitor with the recombinant ITK enzyme.

    • Initiate the kinase reaction by adding the peptide substrate, ATP, and MgCl2. The final ATP concentration should be at or near its Km for ITK.

    • Incubate the reaction at 25°C for a defined period.

    • Quench the reaction by adding an EDTA-containing buffer.

    • Analyze the reaction products using a microfluidics-based system (e.g., LabChip 3000) to determine the extent of substrate phosphorylation.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Assay: Inhibition of PLCγ1 Phosphorylation

This protocol describes a method to assess the effect of an ITK inhibitor on a key downstream signaling event in a cellular context.

  • Cell Line: Jurkat T-cells or primary human T-cells.

  • Reagents: ITK inhibitor, DMSO, anti-CD3 and anti-CD28 antibodies for stimulation, cell lysis buffer with protease and phosphatase inhibitors, antibodies for phosphorylated PLCγ1 (p-PLCγ1) and total PLCγ1 for Western blotting.

  • Procedure:

    • Plate the cells at the desired density.

    • Pre-incubate the cells with various concentrations of the ITK inhibitor or DMSO (vehicle control) for 1-2 hours.

    • Stimulate the cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-10 minutes).

    • Lyse the cells and collect the protein lysates.

    • Perform Western blotting to detect the levels of p-PLCγ1 and total PLCγ1.

    • Quantify the band intensities to determine the dose-dependent inhibition of PLCγ1 phosphorylation.

Visualizations

ITK_Signaling_Pathway TCR_CD3 TCR/CD3 LCK LCK TCR_CD3->LCK Stimulation ZAP70 ZAP-70 LCK->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Recruits & Activates PLCG1 PLCγ1 ITK->PLCG1 Phosphorylates PIP2 PIP2 PLCG1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT Inhibitor ITK Inhibitor Inhibitor->ITK

Caption: Simplified ITK signaling pathway downstream of the T-cell receptor.

Troubleshooting_Workflow Start Unexpected Result: No/Weak Inhibition Check_Inhibitor Verify Inhibitor Integrity (Storage, Fresh Stock) Start->Check_Inhibitor Check_Protocol Review Experimental Protocol (Pre-incubation, Concentrations) Check_Inhibitor->Check_Protocol If OK Outcome3 Further Optimization Needed Check_Inhibitor->Outcome3 If Issue Found Check_Cells Assess Cellular Factors (ITK Expression, Cell Health) Check_Protocol->Check_Cells If OK Outcome1 Issue Resolved: Inhibition Observed Check_Protocol->Outcome1 Check_Protocol->Outcome3 If Issue Found Off_Target Consider Off-Target Effects (Selectivity Profile) Check_Cells->Off_Target If OK Check_Cells->Outcome3 If Issue Found Outcome2 Potential Off-Target Effect Identified Off_Target->Outcome2 If Confirmed Outcome3->Start

Caption: A logical workflow for troubleshooting unexpected results in ITK inhibitor studies.

References

How to minimize batch-to-batch variation of ITK inhibitor 2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variation of ITK inhibitor 2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (CAS: 1309784-09-5) is a potent small molecule inhibitor of Interleukin-2-inducible T-cell kinase (ITK), with a reported IC50 of 2 nM.[1] ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway. By inhibiting ITK, this compound blocks downstream signaling cascades, including the activation of phospholipase C-γ1 (PLCγ1), which in turn prevents the activation of transcription factors like NFAT and NF-κB. This ultimately leads to the suppression of T-cell activation, proliferation, and cytokine release.

Q2: What are the most common causes of batch-to-batch variation with this compound?

Batch-to-batch variation in the performance of this compound can arise from several factors:

  • Chemical Purity: The presence of unreacted starting materials, byproducts from the synthesis, or residual solvents can significantly alter the compound's effective concentration and activity.

  • Solubility and Stability: The inhibitor's solubility in DMSO and its stability in stock solutions and assay buffers can vary. Degradation or precipitation of the compound will lead to inconsistent results.

  • Potency (IC50): Minor structural variations or the presence of impurities can lead to differences in the measured IC50 value between batches.

  • Handling and Storage: Improper storage conditions, such as exposure to light, moisture, or repeated freeze-thaw cycles, can degrade the compound over time.

Q3: How should I prepare and store stock solutions of this compound?

For optimal stability, this compound should be stored as a solid at -20°C for up to 3 years.[2] Stock solutions are typically prepared in high-quality, anhydrous DMSO. Once dissolved, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Before use, visually inspect the solution for any signs of precipitation.

Q4: I am observing a discrepancy between the in vitro IC50 and the compound's activity in my cell-based assays. What could be the reason?

Several factors can contribute to a shift in potency between biochemical and cellular assays:

  • Cellular Environment: The complex intracellular environment, including high ATP concentrations, can competitively inhibit the binding of ATP-competitive inhibitors like this compound.

  • Cell Permeability: The compound may have poor membrane permeability, resulting in a lower effective intracellular concentration.

  • Protein Binding: Non-specific binding to plasma proteins in the cell culture media or other intracellular proteins can reduce the free concentration of the inhibitor available to bind to ITK.

  • Off-Target Effects: At higher concentrations, the inhibitor might engage other kinases, leading to unexpected cellular phenotypes.

Troubleshooting Guides

Issue 1: Inconsistent Potency (IC50) Between Batches

If you are observing significant differences in the IC50 values between different lots of this compound, follow this troubleshooting workflow:

cluster_start cluster_qc Quality Control Checks cluster_assay Assay Validation cluster_analysis Data Analysis cluster_conclusion start Inconsistent IC50 Observed purity Verify Purity & Identity (HPLC, LC-MS, NMR) start->purity solubility Confirm Solubility in DMSO and Assay Buffer purity->solubility If Purity is Confirmed conclusion Identify Source of Variation purity->conclusion If Purity Varies assay_params Standardize Assay Parameters (Enzyme/Substrate Conc., ATP Conc., Incubation Time) solubility->assay_params If Soluble solubility->conclusion If Insoluble/Precipitates controls Run Control Compounds (e.g., Staurosporine) assay_params->controls curve_fit Review Curve Fitting and Data Normalization controls->curve_fit curve_fit->conclusion cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR LCK LCK TCR->LCK Antigen Presentation LAT_SLP76 LAT/SLP-76 LCK->LAT_SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCg1 PLCγ1 PIP2 PIP2 PLCg1->PIP2 Cleavage DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release ITK->PLCg1 Phosphorylation NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 MAPK Pathway NFAT NFAT Ca_release->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression inhibitor This compound inhibitor->ITK

References

Mitigating the impact of ITK inhibitor 2 on cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ITK Inhibitor 2

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the impact of this compound on cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is ITK, and what is the mechanism of action for this compound?

A1: Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling.[1][2][3] Upon TCR stimulation, ITK is activated and phosphorylates downstream targets like phospholipase C-γ1 (PLCγ1).[1][4] This action triggers a cascade leading to T-cell activation, proliferation, and differentiation.[1][5] ITK inhibitors, such as this compound, are small molecules designed to block the kinase activity of ITK. They typically bind to the ATP-binding site of the enzyme, preventing the phosphorylation of its substrates and thereby suppressing the T-cell mediated immune response.[6][7] This makes them valuable tools for studying T-cell malignancies and autoimmune diseases.[6][8]

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR LCK LCK TCR->LCK Stimulation LAT_SLP76 LAT/SLP-76 Complex LCK->LAT_SLP76 Phosphorylates ITK ITK LCK->ITK Activates LAT_SLP76->ITK Recruits PLCg1 PLCγ1 Ca_Flux Ca²⁺ Flux PLCg1->Ca_Flux Leads to ITK_Inhibitor This compound ITK_Inhibitor->ITK Blocks ITK->PLCg1 Phosphorylates Downstream NFAT, NF-κB, MAPK Activation Ca_Flux->Downstream

Caption: Simplified ITK signaling pathway and the action of this compound.

Q2: My cell viability results are inconsistent when using this compound. What could be the cause?

A2: Inconsistent results with kinase inhibitors in viability assays are common and can stem from several factors:

  • Direct Assay Interference: The chemical structure of the inhibitor might interact directly with the assay reagents. For example, it could chemically reduce tetrazolium salts (MTT, XTT, MTS) or interfere with the luciferase enzyme in ATP-based assays (e.g., CellTiter-Glo).[9][10]

  • Metabolic Effects: Kinase inhibitors can alter cellular metabolism. Since many viability assays measure metabolic activity (e.g., mitochondrial reductase activity for MTT/XTT or ATP levels for CellTiter-Glo), the inhibitor might reduce the metabolic readout without actually killing the cells, leading to an overestimation of cytotoxicity.[11]

  • Off-Target Effects: The inhibitor may affect other kinases or cellular processes that influence metabolism or proliferation, confounding the results.[12][13]

  • Technical Variability: Inconsistencies in cell seeding, compound dilution, or incubation times can lead to variable results.[10]

Q3: How can I determine if this compound is directly interfering with my cell viability assay?

A3: A simple cell-free control experiment is the best way to check for direct interference. This is a critical first step in troubleshooting.

  • Procedure: Prepare a multi-well plate with your complete cell culture medium but without any cells . Add this compound at the same concentrations used in your experiment, including vehicle controls (e.g., DMSO).[9] Then, add the viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo reagent) and follow the standard protocol.

  • Interpretation:

    • If you observe a signal change (e.g., color change for MTT/XTT, luminescence for CellTiter-Glo) in the cell-free wells containing the inhibitor, it indicates direct chemical interference.[10][14]

    • If there is no signal change, direct interference is unlikely, and the observed effects in your cell-based experiments are more likely due to biological activity.

Q4: My MTT/XTT assay results suggest high cytotoxicity, but microscopy shows the cells are still attached and appear viable. Why?

A4: This discrepancy often occurs with metabolic assays. ITK is involved in signaling pathways that regulate T-cell metabolism.[15] An ITK inhibitor can reduce the metabolic activity that these assays measure (e.g., mitochondrial dehydrogenase activity) without inducing cell death.[11] This leads to a lower colorimetric signal, which is misinterpreted as lower viability. This highlights the difference between a cytostatic (inhibiting proliferation/metabolism) and a cytotoxic (killing cells) effect. It is crucial to use an orthogonal assay to confirm the mechanism of action.[9]

Q5: What are "orthogonal assays," and which ones should I use to confirm my results?

A5: Orthogonal assays are distinct methods that measure different biological endpoints to validate an initial finding. Using an assay that does not rely on metabolic activity is crucial for confirming results obtained with inhibitors like this compound.

Assay TypePrincipleRecommended Assays
Metabolic Assays Measure metabolic activity (e.g., ATP levels, reductase activity).CellTiter-Glo® (ATP quantification)[16], MTT/XTT/MTS (Tetrazolium reduction)[17]
Cytotoxicity Assays Measure markers of cell death, typically membrane integrity.Lactate (B86563) Dehydrogenase (LDH) Release Assay[18][19], Propidium Iodide (PI) or Trypan Blue Staining[17]
Proliferation Assays Measure cell number or DNA synthesis.Direct cell counting (Hemocytometer), CyQUANT™ (DNA content)

Good orthogonal choices to confirm metabolic assay data include LDH release assays, which measure membrane integrity, or direct cell counting with a viability dye like trypan blue.[9][20]

Troubleshooting Guides

This section addresses specific problems you might encounter.

Problem 1: I see a high background signal in my cell-free control wells containing this compound.

  • Likely Cause: Direct chemical interference. The inhibitor is likely reducing the tetrazolium salt (in an MTT/XTT assay) or inhibiting/stabilizing the luciferase enzyme (in an ATP-based assay).[9][10]

  • Troubleshooting Workflow:

Troubleshooting_Interference Start High background signal in cell-free control? Step1 Conclusion: Direct assay interference is confirmed. Start->Step1 Yes Step2 Option 1: Switch to an Orthogonal Assay Step1->Step2 Step4 Option 2: Data Correction (Use with caution) Step1->Step4 Step3 Recommended: LDH Release Assay (Cytotoxicity) or Direct Cell Counting (Viability) Step2->Step3 Step5 Subtract the average signal from cell-free inhibitor wells from all experimental wells. Step4->Step5

Caption: Workflow for addressing direct assay interference by this compound.

Problem 2: The IC50 value for this compound varies significantly between my MTT assay and my CellTiter-Glo assay.

  • Likely Cause: Different biological endpoints are being measured. The MTT assay measures mitochondrial reductase activity, while CellTiter-Glo measures total ATP.[16] ITK inhibition might impact these two aspects of cell metabolism differently. For instance, a compound could deplete ATP levels (affecting CellTiter-Glo) more rapidly than it affects mitochondrial dehydrogenases (affecting MTT).

  • Troubleshooting Steps & Data Comparison:

    • Verify Assay Linearity: Ensure you are working within the linear range for both assays with your specific cell line. Run a cell titration curve for each assay.[21]

    • Confirm with a Non-Metabolic Assay: Use a third, orthogonal method like an LDH cytotoxicity assay or direct cell counting to determine which metabolic assay, if any, correlates better with actual cell death or growth inhibition.[19]

    • Analyze and Compare: Summarize the results in a table to clarify the differences.

ParameterMTT AssayCellTiter-Glo AssayLDH Release AssayInterpretation
IC50 / EC50 1.5 µM5.0 µM> 50 µMThe inhibitor is highly potent at reducing metabolic activity (MTT) but less so at depleting ATP (CTG). It is not cytotoxic at these concentrations (LDH).
Conclusion The primary effect is likely cytostatic (inhibition of metabolism/proliferation), not cytotoxic.

Problem 3: My dose-response curve is flat or shows an increase in signal at higher concentrations of the inhibitor.

  • Likely Cause:

    • Compound Precipitation: At high concentrations, the inhibitor may be precipitating out of the culture medium, reducing its effective concentration.[10] Check the wells under a microscope for precipitates.

    • Metabolic Shift: Some compounds can paradoxically increase metabolic activity at certain concentrations as a cellular stress response, leading to a higher signal in assays like MTT.[10]

    • Assay Interference: The inhibitor or its solvent might be interacting with the assay reagents in a concentration-dependent manner. This is especially true if the signal increases in cell-free controls.

  • Solutions:

    • Solubility Check: Reduce the final DMSO concentration (typically keep below 0.5%) and check the compound's solubility in your specific culture medium.[10][21]

    • Orthogonal Assay: Run a parallel assay that measures a different endpoint, such as cell counting via Trypan Blue, which is not subject to metabolic artifacts.[17]

Experimental Protocols

Protocol 1: Cell-Free Interference Check for ATP-Based Assays (e.g., CellTiter-Glo®)

This protocol tests for direct compound interference with the luciferase reaction.[22]

  • Plate Setup: In an opaque-walled 96-well plate suitable for luminescence, add 50 µL of cell culture medium to multiple wells.

  • Compound Addition: Add 50 µL of medium containing serial dilutions of this compound to the wells. Include vehicle-only controls.

  • ATP Spike-in (Optional but Recommended): To test for enzyme inhibition, prepare a parallel set of wells and add a known final concentration of ATP (e.g., 1 µM) to each well.

  • Reagent Addition: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. Add 100 µL of reagent to each well.

  • Incubation & Measurement: Mix on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the signal.[14] Measure luminescence with a plate reader.

  • Analysis: A decrease in luminescence in the ATP-spiked wells containing the inhibitor indicates enzyme inhibition. An increase in luminescence in wells without spiked ATP suggests the compound itself is luminescent or contaminates the sample with ATP.[22]

Protocol 2: LDH Release Cytotoxicity Assay (Orthogonal Method)

This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[23]

  • Cell Plating: Seed cells in a clear, 96-well flat-bottom plate and allow them to adhere overnight.

  • Treatment: Treat cells with serial dilutions of this compound for your desired time period (e.g., 24, 48, 72 hours).

  • Control Wells: Prepare the following controls:

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most kits) 45 minutes before the end of the experiment.

    • Vehicle Control: Cells treated with the highest concentration of the compound's vehicle (e.g., DMSO).

    • Medium Background: Wells with medium only.

  • Supernatant Transfer: Centrifuge the plate at ~250 x g for 5 minutes.[24] Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mix (substrate + diaphorase) to each well of the new plate.

  • Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light.[25] Stop the reaction with the provided stop solution and measure absorbance at 490 nm.

  • Calculation:

    • Subtract the medium background absorbance from all values.

    • Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

References

Validation & Comparative

Head-to-Head Comparison: Soquelitinib (CPI-818) vs. ITK Inhibitor 2 - A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of two Interleukin-2-inducible T-cell kinase (ITK) inhibitors, Soquelitinib (CPI-818) and ITK inhibitor 2, reveals a significant disparity in publicly available data. While Soquelitinib has a growing body of preclinical and clinical evidence, this compound remains a research compound with limited characterization beyond its initial potency.

This guide provides a comprehensive overview of Soquelitinib, summarizing its mechanism of action, experimental data, and clinical trial outcomes. Due to the scarcity of information on this compound, a direct, data-rich comparison is not feasible. This document will, however, present the available information for both compounds to offer researchers, scientists, and drug development professionals a clear perspective on the current landscape of these ITK inhibitors.

Introduction to ITK Inhibition

Interleukin-2-inducible T-cell kinase (ITK) is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell development, differentiation, and the production of pro-inflammatory cytokines.[1][2][3] As a member of the Tec family of non-receptor protein tyrosine kinases, ITK is predominantly expressed in T-cells and natural killer (NK) cells.[3][4] Its involvement in the pathogenesis of various autoimmune diseases and T-cell malignancies has made it an attractive therapeutic target. Inhibiting ITK can modulate the immune response, offering potential treatments for conditions driven by overactive or aberrant T-cell activity.

Soquelitinib (CPI-818): A Detailed Profile

Soquelitinib (formerly CPI-818) is an oral, selective, and irreversible inhibitor of ITK. It is currently under investigation for the treatment of T-cell lymphomas and various immune-mediated diseases.

Mechanism of Action

Soquelitinib covalently binds to a cysteine residue (Cys442) in the ATP-binding site of ITK, leading to its irreversible inhibition. This selective inhibition of ITK, while sparing the closely related Resting Lymphocyte Kinase (RLK/TXK), modulates downstream TCR signaling. The key mechanistic effects of Soquelitinib include:

  • Inhibition of T-cell Proliferation: By blocking ITK-mediated signaling, Soquelitinib can inhibit the proliferation of malignant T-cells.

  • Th1 Skewing: Soquelitinib promotes a shift in T-helper cell differentiation towards a Th1 phenotype while suppressing the development of Th2 and Th17 cells. This "Th1 skewing" is crucial for anti-tumor immunity.

  • Reduction of Pro-inflammatory Cytokines: It downregulates the production of Th2-associated cytokines such as IL-4, IL-5, and IL-13, which are implicated in allergic and autoimmune diseases.

  • Reversal of T-cell Exhaustion: Soquelitinib has been shown to reduce the expression of T-cell exhaustion markers (e.g., PD-1, LAG3, TIGIT), potentially restoring the effector function of cytotoxic T-cells.

Below is a diagram illustrating the ITK signaling pathway and the point of intervention for Soquelitinib.

ITK_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Engagement ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Recruits & Activates PLCG1 PLCγ1 ITK->PLCG1 Phosphorylates Soquelitinib Soquelitinib (CPI-818) Soquelitinib->ITK Inhibits IP3_DAG IP3 & DAG PLCG1->IP3_DAG Generates Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux Induces NFAT_Activation NFAT Activation Ca_Flux->NFAT_Activation Gene_Expression Gene Expression (e.g., IL-2) NFAT_Activation->Gene_Expression

ITK Signaling Pathway and Soquelitinib's Point of Inhibition.
Preclinical Data

Soquelitinib has demonstrated significant activity in a range of preclinical models, supporting its development in both oncology and immunology.

In Vitro Studies:

AssayCell Line/SystemKey FindingsReference
ITK InhibitionRecombinant ITKCovalent and irreversible binding
TCR SignalingJurkat T-cellsInhibition of downstream signaling (pPLCγ1, pERK)
IL-2 SecretionJurkat T-cellsIC₅₀ of 136 nM
T-cell DifferentiationHuman CD4+ T-cellsPromotes Th1 skewing, inhibits Th2 and Th17 differentiation
T-cell ExhaustionHuman CD8+ T-cellsReduced expression of PD-1, LAG3, TIGIT; restored IFNγ and Granzyme B levels

In Vivo Studies:

ModelKey FindingsReference
Syngeneic Mouse Tumor Models (CT26, RENCA, B16F10, EL4, A20)Significant tumor growth inhibition; enhanced CD8+ T-cell infiltration and cytotoxic activity
Combination Therapy (with anti-PD-1/CTLA-4)Synergistic anti-tumor effects, including complete tumor regression in some models
Murine Models of Inflammatory Disease (Asthma, Psoriasis, Sclerosis)Demonstrated activity and reduction in disease-associated cytokines
Spontaneous Canine T-cell LymphomaWell-tolerated with evidence of anti-tumor activity (complete and partial responses)
Clinical Data

Soquelitinib is being evaluated in multiple clinical trials, with promising data emerging from studies in T-cell lymphoma and atopic dermatitis.

Phase 1/1b Trial in T-Cell Lymphoma (NCT03952078):

ParameterResultReference
Patient Population Relapsed/refractory T-cell lymphoma
Dose 200 mg twice daily (optimal dose)
Objective Response Rate (ORR) 39% in evaluable patients
Complete Response (CR) Rate 26%
Median Duration of Response 17.2 months
18-month Progression-Free Survival (PFS) 30%
Safety Well-tolerated with no new safety signals, dose reductions, or treatment interruptions

Phase 1 Trial in Atopic Dermatitis (NCT06345404):

ParameterCohortSoquelitinibPlaceboReference
Mean EASI Score Reduction at Day 28 Cohorts 1 & 254.6%30.6%
Cohort 3 (200mg BID)71.1%42.1%
IGA 0/1 (Clear/Almost Clear) at Day 28 Cohort 3 (200mg BID)35%-
EASI-75 at Day 28 Cohort 3 (200mg BID)63%-
Safety Well-tolerated, no dose-limiting toxicities. One treatment-related adverse event of grade 1 nausea reported.
Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies used in key studies of Soquelitinib.

Kinase Inhibition Assay (General Protocol): The inhibitory activity of compounds against ITK is typically measured using a biochemical assay. Recombinant ITK enzyme is incubated with the inhibitor at various concentrations in the presence of a substrate (e.g., a peptide) and ATP. The phosphorylation of the substrate is then quantified, often using methods like ELISA or radiometric assays, to determine the IC₅₀ value.

Cellular Proliferation Assay (General Protocol): T-cell lines (e.g., Jurkat) or primary T-cells are seeded in microplates and treated with varying concentrations of the ITK inhibitor. The cells are then stimulated to proliferate (e.g., using anti-CD3/CD28 antibodies). After a defined incubation period (e.g., 72 hours), cell viability and proliferation are assessed using assays such as MTS or by measuring the incorporation of tritiated thymidine.

In Vivo Tumor Model (General Protocol): Syngeneic tumor cells (e.g., CT26 colon carcinoma) are implanted subcutaneously into immunocompetent mice. Once tumors are established, mice are randomized into treatment and control groups. The ITK inhibitor is administered orally at a specified dose and schedule. Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess T-cell infiltration.

The following diagram illustrates a general workflow for an in vivo tumor study.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation (e.g., CT26 in mice) Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Groups (Vehicle, Soquelitinib) Tumor_Growth->Randomization Dosing Oral Administration (e.g., 30 mg/kg, b.i.d.) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Analysis Tumor Excision & Analysis (e.g., IHC for CD8+) Endpoint->Tumor_Analysis Data_Evaluation Evaluate Tumor Growth Inhibition Tumor_Analysis->Data_Evaluation

Generalized Workflow for an In Vivo Syngeneic Tumor Model Study.

This compound: Available Information

In stark contrast to Soquelitinib, publicly available information on "this compound" is extremely limited.

  • Description: It is described as an interleukin-2-inducible T-cell kinase (ITK) inhibitor.

  • Origin: The compound is extracted from patent WO2011065402A1, where it is listed as compound 4.

  • Potency: It has a reported IC₅₀ of 2 nM against ITK.

  • Availability: It is available for purchase as a research chemical.

No preclinical or clinical data, selectivity profiles, or detailed mechanism of action studies for "this compound" are available in the public domain.

Head-to-Head Comparison Summary

The following table summarizes the available points of comparison between Soquelitinib and this compound.

FeatureSoquelitinib (CPI-818)This compound
Chemical Structure Publicly availableAvailable through patent
Mechanism of Action Selective, irreversible covalent inhibitor of ITK. Modulates T-cell differentiation (Th1 skewing) and reverses T-cell exhaustion.Potent ITK inhibitor. No further details available.
In Vitro Potency (IC₅₀) 136 nM (IL-2 secretion in Jurkat cells)2 nM (Biochemical assay)
Preclinical Data Extensive in vitro and in vivo data in oncology and immunology models.No publicly available data.
Clinical Development Phase 3 trial ongoing for T-cell lymphoma; Phase 1 data reported for atopic dermatitis.No publicly available data.
Safety Profile Well-tolerated in clinical trials to date.No publicly available data.

Conclusion

Based on the currently available information, Soquelitinib (CPI-818) is a well-characterized, clinical-stage ITK inhibitor with a compelling data package supporting its continued development in T-cell malignancies and inflammatory diseases. Its selective mechanism of action, which leads to beneficial immunomodulation through Th1 skewing and reversal of T-cell exhaustion, is supported by extensive preclinical and emerging clinical data.

This compound, while demonstrating high potency in a biochemical assay, remains a research tool with no publicly available data to support a meaningful comparison with a clinical-stage compound like Soquelitinib. Researchers interested in ITK inhibition have a wealth of data to evaluate for Soquelitinib, whereas the utility and profile of this compound beyond its initial potency are currently unknown. A direct head-to-head comparison would require significant preclinical and clinical investigation of this compound.

References

Selectivity Profiling of ITK Inhibitor 2 Against Tec Family Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of ITK inhibitor 2 against other members of the Tec family of kinases. While specific quantitative data for this compound's activity against all Tec kinases is not publicly available, this document offers a comprehensive overview based on available information for the target inhibitor and structurally related compounds. The guide includes detailed experimental protocols for assessing kinase inhibitor selectivity and visual diagrams of relevant signaling pathways and workflows.

Introduction to ITK and the Tec Kinase Family

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling.[1] As a member of the Tec family of kinases, which also includes Bruton's tyrosine kinase (BTK), bone marrow X-linked kinase (BMX), Tec, and tyrosine-protein kinase TXK (also known as RLK), ITK is essential for T-cell activation, proliferation, and differentiation.[2] The significant homology among the ATP-binding sites of Tec family kinases presents a challenge in developing highly selective inhibitors.[3]

This compound, identified as compound 4 in patent WO2011065402A1, is a potent inhibitor of ITK with a reported half-maximal inhibitory concentration (IC50) of 2 nM.[4] Understanding the selectivity profile of this inhibitor against other Tec kinases is critical for predicting its therapeutic window and potential off-target effects.

Comparative Selectivity of ITK Inhibitors

Due to the limited public data on the full selectivity panel of this compound, the following table includes data for other representative ITK inhibitors to provide a comparative context for selectivity within the Tec kinase family.

KinaseThis compound IC50 (nM)BMS-509744 IC50 (nM)Ibrutinib IC50 (nM)
ITK 2 192.2
BTKData not available>38000.5
BMXData not availableData not available1.1
TECData not available>38003.6
TXK (RLK)Data not available>380046

Note: Data for BMS-509744 and Ibrutinib are included for comparative purposes. BMS-509744 is a known selective ITK inhibitor, while Ibrutinib is a dual BTK/ITK inhibitor. The selectivity of this compound is expected to be a key determinant of its biological activity.

Experimental Protocols

The following is a detailed methodology for a typical in vitro kinase assay used to determine the IC50 values of an inhibitor against a panel of kinases. This protocol is representative of the type of experiment that would be performed to generate the data in the comparison table.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay measures the amount of ADP produced by a kinase reaction, where a decrease in ADP production corresponds to inhibition of the kinase.

Materials:

  • Recombinant human Tec family kinases (ITK, BTK, BMX, TEC, TXK)

  • Specific peptide substrates for each kinase

  • This compound (or other test compounds)

  • ATP solution

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration is 10 µM, followed by 10-point, 3-fold serial dilutions.

  • Assay Plate Setup: Add 1 µL of each inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix for each kinase containing the respective kinase and its specific substrate in kinase reaction buffer.

  • Enzyme Addition: Add 2 µL of the kinase/substrate mixture to each well.

  • Initiation of Kinase Reaction: Initiate the reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Visualizing Pathways and Processes

ITK Signaling Pathway

The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade.

ITK_Signaling_Pathway TCR TCR LCK LCK TCR->LCK Stimulation ZAP70 ZAP-70 LCK->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Recruits & Activates PLCG1 PLCγ1 ITK->PLCG1 Phosphorylates PIP2 PIP2 PLCG1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC_Activation PKC/MAPK Activation DAG->PKC_Activation NFAT_Activation NFAT Activation Ca_Mobilization->NFAT_Activation Inhibitor This compound Inhibitor->ITK

Caption: ITK's role in the T-cell receptor signaling pathway.

Experimental Workflow for IC50 Determination

This diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC50) of a kinase inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution 1. Serial Dilution of Inhibitor Plate_Setup 3. Dispense Inhibitor to Plate Inhibitor_Dilution->Plate_Setup Reagent_Prep 2. Preparation of Kinase & Substrate Reaction_Start 4. Add Kinase/Substrate & ATP to Initiate Reagent_Prep->Reaction_Start Plate_Setup->Reaction_Start Incubation 5. Incubate at Room Temperature Reaction_Start->Incubation Reaction_Stop 6. Stop Reaction & Detect Signal Incubation->Reaction_Stop Data_Acquisition 7. Read Plate (Luminescence) Reaction_Stop->Data_Acquisition IC50_Calc 8. Plot Dose-Response & Calculate IC50 Data_Acquisition->IC50_Calc

Caption: General workflow for determining kinase inhibitor IC50.

References

Validating the in vivo efficacy of ITK inhibitor 2 in a disease model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-2-inducible T-cell kinase (ITK) has emerged as a critical therapeutic target for a range of immune-mediated diseases, including allergic asthma, autoimmune disorders, and T-cell malignancies. This guide provides a comparative analysis of the in vivo efficacy of selected ITK inhibitors, focusing on key preclinical data in various disease models. While a specific compound denoted as "ITK inhibitor 2" is mentioned in the literature primarily as a reference molecule with a potent IC50 of 2 nM, comprehensive in vivo efficacy data for a compound solely identified by this name is not extensively available in published studies. Therefore, this guide will focus on well-characterized ITK inhibitors, Soquelitinib (formerly CPI-818) and BMS-509744, for which in vivo data has been published, to provide a valuable comparison for researchers in the field.

Comparative In Vivo Efficacy of ITK Inhibitors

The following tables summarize the in vivo efficacy of Soquelitinib and BMS-509744 in various preclinical disease models. These inhibitors have demonstrated significant therapeutic potential by modulating T-cell responses and reducing inflammation.

Soquelitinib (CPI-818)
Disease Model Species Key Findings Dosage Administration Route
Allergic Asthma (Ovalbumin-induced)[1]MouseReduced lung inflammation.[1]Not specifiedNot specified
Pulmonary Fibrosis[1][2]MouseAmeliorated disease process.[1][2]Not specifiedNot specified
Systemic Sclerosis[1][2]MouseAmeliorated disease process.[1][2]Not specifiedNot specified
Psoriasis[1]MouseAmeliorated disease process.[1]Not specifiedNot specified
Acute Graft-versus-Host Disease (aGVHD)[1]MouseAmeliorated disease process.[1]Not specifiedNot specified
T-cell Lymphoma[3]DogDemonstrated anti-tumor activity by blocking ITK.[3]Not specifiedNot specified
Syngeneic Murine Tumors (colon, renal, melanoma, B cell and T cell tumors)[4]MouseInhibited in vivo growth.[4]Not specifiedOral
BMS-509744
Disease Model Species Key Findings Dosage Administration Route
Allergic Asthma (Ovalbumin-induced)[5][6][7][8]MouseSignificantly diminished lung inflammation.[5][6][7][8]50 mg/kgNot specified
IL-2 Production Inhibition (in vivo)[5][8]MouseSuppressed the production of IL-2 induced by anti-T-cell receptor antibody. Achieved 50% inhibitory capacity.[5][8]50 mg/kgNot specified
Psoriasis-like Skin Inflammation (Imiquimod-induced)[9]MouseAmeliorated skin inflammation, decreased epidermal thickening, and reduced cell infiltration.[9]Not specifiedTopical

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach to validate ITK inhibitors, the following diagrams are provided.

ITK_Signaling_Pathway TCR TCR LCK LCK TCR->LCK Antigen Presentation ITK ITK LCK->ITK Phosphorylation PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation Ca_Mobilization Ca²⁺ Mobilization PLCG1->Ca_Mobilization NFAT_Activation NFAT Activation Ca_Mobilization->NFAT_Activation Cytokine_Production Cytokine Production (IL-2, IL-4, IL-5, IL-13) NFAT_Activation->Cytokine_Production Inhibitor ITK Inhibitor Inhibitor->ITK

Caption: ITK Signaling Pathway in T-Cells.

In_Vivo_Efficacy_Workflow cluster_model Disease Model Induction cluster_treatment Treatment Groups cluster_analysis Efficacy Assessment Induction Induce Disease (e.g., Allergen Challenge, Tumor Implantation) Vehicle Vehicle Control Induction->Vehicle Randomization Inhibitor_Low ITK Inhibitor (Low Dose) Induction->Inhibitor_Low Randomization Inhibitor_High ITK Inhibitor (High Dose) Induction->Inhibitor_High Randomization Clinical_Signs Monitor Clinical Signs (e.g., Disease Score, Survival) Vehicle->Clinical_Signs Inhibitor_Low->Clinical_Signs Inhibitor_High->Clinical_Signs Histopathology Histopathological Analysis (e.g., Inflammation Scoring) Clinical_Signs->Histopathology Biomarkers Biomarker Analysis (e.g., Cytokine Levels, Cell Populations) Histopathology->Biomarkers

Caption: General Experimental Workflow for In Vivo Efficacy Testing.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are generalized protocols based on common practices for evaluating ITK inhibitors in preclinical models.

Murine Model of Allergic Asthma (Ovalbumin-Induced)
  • Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum adjuvant on days 0 and 14.

  • Challenge: From day 21 to 27, mice are challenged daily with aerosolized OVA for a specified duration.

  • Inhibitor Administration: The ITK inhibitor (e.g., BMS-509744) or vehicle is administered to the mice, typically starting before the challenge phase and continuing throughout. The route of administration can be oral, intraperitoneal, or as specified in the study.

  • Efficacy Readouts:

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: 24-48 hours after the final challenge, BAL fluid is collected to assess inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes) by cell counting and differential analysis.

    • Lung Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to evaluate the extent of inflammation and mucus production.

    • Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates are measured by ELISA or other immunoassays.

    • Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent (e.g., methacholine) is measured using plethysmography.

Murine Model of Psoriasis-like Skin Inflammation (Imiquimod-Induced)
  • Induction: A daily topical dose of imiquimod (B1671794) (IMQ) cream is applied to the shaved back skin of mice for a set number of consecutive days to induce psoriasis-like inflammation.

  • Inhibitor Administration: The ITK inhibitor (e.g., BMS-509744) is administered topically to the same skin area, either concurrently with or at a different time from the IMQ application. A vehicle control group is also included.

  • Efficacy Readouts:

    • Psoriasis Area and Severity Index (PASI) Scoring: The severity of skin inflammation is scored daily based on erythema, scaling, and skin thickness.

    • Histological Analysis: Skin biopsies are taken at the end of the experiment for histological examination of epidermal thickening (acanthosis), and inflammatory cell infiltration.

    • Gene Expression Analysis: mRNA levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) and chemokines in the skin tissue are quantified by RT-qPCR.

In Vivo T-Cell Lymphoma Xenograft Model
  • Tumor Cell Implantation: Human T-cell lymphoma cells are implanted subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Inhibitor Administration: Once tumors reach a palpable size, mice are randomized into treatment groups and receive the ITK inhibitor or vehicle orally or via another appropriate route, daily or as per the defined schedule.

  • Efficacy Readouts:

    • Tumor Growth Inhibition: The primary endpoint is the inhibition of tumor growth, calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

    • Survival Analysis: In some studies, the effect of the inhibitor on the overall survival of the mice is monitored.

    • Pharmacodynamic (PD) Biomarkers: At the end of the study, tumors may be excised to assess target engagement by measuring the phosphorylation status of downstream signaling molecules of ITK.

This guide provides a framework for understanding and comparing the in vivo efficacy of ITK inhibitors. Researchers are encouraged to consult the primary literature for more detailed protocols and data specific to their interests. The promising results from preclinical studies with inhibitors like Soquelitinib and BMS-509744 underscore the therapeutic potential of targeting ITK in a variety of T-cell-driven diseases.

References

A Comparative Guide to the Reproducibility of ITK Inhibitor Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental data for inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a critical enzyme in T-cell signaling. While direct comparative studies on the inter-laboratory reproducibility of a specific compound designated "ITK inhibitor 2" are not publicly available, this guide focuses on well-characterized ITK inhibitors, such as the selective inhibitor soquelitinib (formerly CPI-818) and the dual BTK/ITK inhibitor ibrutinib , to provide a framework for assessing experimental reproducibility.

The reproducibility of experimental findings is paramount in drug discovery and development. By presenting detailed methodologies from various studies, this guide aims to equip researchers with the necessary information to evaluate and potentially replicate key experiments.

Data Presentation: Quantitative Comparison of ITK Inhibitors

The following tables summarize key quantitative data for prominent ITK inhibitors based on available literature. Variations in reported values can arise from different experimental conditions, highlighting the importance of standardized protocols.

Table 1: Potency of Selected ITK Inhibitors

InhibitorTarget(s)IC50 (ITK)Assay TypeReference
This compound ITK2 nMBiochemical[1]
Soquelitinib (CPI-818) ITK (selective, covalent)Not specifiedNot specified
Ibrutinib BTK, ITK (covalent)Not specifiedNot specified[2]
PRN694 ITK, RLK (covalent)0.3 nMBiochemical[3]
BMS-509744 ITKNot specifiedNot specified[4]

Table 2: Cellular Activity of Soquelitinib

Cell TypeAssayEffectIC50 / ConcentrationReference
Jurkat T-cellsIL-2 SecretionInhibition136 nM[5]
Naïve CD4+ T-cellsTh1/Th2 DifferentiationSkewing towards Th11 µM[5]
Polarized Th2 cellsIL-4, IL-5, IL-13 SynthesisInhibitionNot specified[5]
Sezary cells (CTCL)Th2 Cytokine ProductionInhibitionNot specified[5]

Experimental Protocols: Methodologies for Key Experiments

Detailed and consistent experimental protocols are the cornerstone of reproducible research. Below are methodologies cited in the literature for assessing ITK inhibitor activity.

In Vitro Kinase Assays

Biochemical assays are crucial for determining the direct inhibitory effect of a compound on the ITK enzyme.

  • ADP-Glo™ Kinase Assay (Promega): This is a common method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6]

    • Enzyme: Recombinant ITK.

    • Substrate: A suitable substrate for ITK, such as a poly (Glu, Tyr) peptide.

    • Buffer: Typically contains Tris-HCl, MgCl2, BSA, DTT, and MnCl2.[6]

    • Procedure:

      • Dilute the ITK enzyme, substrate, ATP, and test inhibitor in the kinase buffer.

      • Incubate the components to allow the kinase reaction to proceed.

      • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

      • Measure luminescence, which is proportional to the ADP generated and thus the kinase activity.

    • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.[6]

Cell-Based Assays for T-Cell Function

Cellular assays are essential for understanding the effect of an inhibitor in a more physiologically relevant context.

  • T-Cell Proliferation and Cytokine Release:

    • Cell Lines: Jurkat T-cells or primary human T-cells are commonly used.[2][4]

    • Stimulation: T-cell receptor (TCR) stimulation is typically achieved using anti-CD3 and anti-CD28 antibodies.[2]

    • Methodology for Cytokine Measurement (ELISA):

      • Culture T-cells in the presence of various concentrations of the ITK inhibitor.

      • Stimulate the cells with anti-CD3/anti-CD28 antibodies.

      • After a set incubation period (e.g., 24-72 hours), collect the cell culture supernatant.

      • Measure the concentration of cytokines such as IL-2, IL-4, and IFN-γ using specific ELISA kits.[7]

    • Methodology for Proliferation (e.g., CFSE or BrdU incorporation):

      • Label T-cells with a proliferation-tracking dye like CFSE.

      • Culture and treat the cells as described above.

      • Analyze dye dilution (for CFSE) or BrdU incorporation by flow cytometry to determine the extent of cell division.

  • Analysis of Intracellular Signaling Pathways (Phospho-flow Cytometry or Western Blot):

    • Objective: To determine the effect of the inhibitor on the phosphorylation of downstream signaling molecules like PLCγ1.[4]

    • Procedure:

      • Treat T-cells with the ITK inhibitor.

      • Stimulate the cells via the TCR for a short period (e.g., 5-15 minutes).

      • Lyse the cells for Western blot analysis or fix and permeabilize for phospho-flow cytometry.

      • Probe with antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-PLCγ1).

Mandatory Visualizations

ITK Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade and the mechanism of its inhibition.

ITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck TCR Activation CD28 CD28 LAT_SLP76 LAT/SLP-76 Lck->LAT_SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NFAT NFAT Ca_flux->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression ITK_Inhibitor ITK Inhibitor (e.g., Soquelitinib) ITK_Inhibitor->ITK Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare serial dilutions of ITK Inhibitor Reaction_Setup Set up kinase reaction with inhibitor dilutions Inhibitor_Prep->Reaction_Setup Assay_Components Prepare Assay Components: - ITK Enzyme - Substrate - ATP Assay_Components->Reaction_Setup Incubation Incubate at room temperature (e.g., 60 minutes) Reaction_Setup->Incubation Detection Add detection reagents (e.g., ADP-Glo) Incubation->Detection Measurement Measure signal (e.g., Luminescence) Detection->Measurement Data_Processing Process raw data and calculate % inhibition Measurement->Data_Processing Dose_Response Generate dose-response curve Data_Processing->Dose_Response IC50_Calc Calculate IC50 value Dose_Response->IC50_Calc

References

Cross-Validation of ITK Inhibitor 2 Activity in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of Interleukin-2-inducible T-cell kinase (ITK) inhibitors across various cell lines, with a focus on the potent "ITK inhibitor 2". The data presented herein is curated from multiple studies to offer an objective overview of inhibitor performance, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Introduction to ITK and its Inhibition

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family, predominantly expressed in T-cells, natural killer (NK) cells, and mast cells.[1][2] It is a crucial component of the T-cell receptor (TCR) signaling cascade.[3][4][5] Upon TCR engagement, ITK is activated and proceeds to phosphorylate and activate phospholipase C-gamma1 (PLCγ1). This activation leads to a cascade of downstream signaling events, including calcium mobilization and the activation of transcription factors such as NFAT and NF-κB, which are essential for T-cell activation, proliferation, and differentiation. Given its central role in T-cell function, ITK has emerged as a significant therapeutic target for a range of diseases, including autoimmune disorders and T-cell malignancies.

ITK inhibitors function by binding to the kinase domain of the ITK enzyme, thereby preventing the phosphorylation of its substrates and interrupting the downstream signaling pathway. This guide focuses on "this compound," a potent inhibitor with a reported IC50 of 2 nM, and compares its activity with other well-characterized ITK inhibitors in different cellular contexts.

Comparative Activity of ITK Inhibitors in Various Cell Lines

The efficacy of ITK inhibitors can vary depending on the cell type and the specific signaling context. The following table summarizes the reported activities of several ITK inhibitors across a range of cell lines.

InhibitorCell LineCell TypeAssayEndpointIC50 / EffectReference
This compound --Kinase AssayITK Inhibition2 nM
Soquelitinib (CPI-818) JurkatHuman T-cell leukemiaIL-2 SecretionInhibition of TCR-stimulated IL-2 production136 nM
T8ML-1Peripheral T-cell lymphomaCell ViabilitySensitization to vincristine1 µM (used concentration)
Primary Human T-cellsNormal T-cellsTh2 cytokine productionSuppression-
Ibrutinib JurkatHuman T-cell leukemiaDownstream SignalingInhibition of PLCγ1, NFAT, JunB, IκBα activation-
Primary CD4+ T-cellsNormal T-cellsDownstream SignalingInhibition of PLCγ1, NFAT, JunB, IκBα activation-
PRN694 JurkatHuman T-cell leukemiaDownstream SignalingBlockade of PLCγ1, IκBα, and NFAT1 signaling-
Primary NK cellsNormal NK cellsDegranulation (CD107a/b expression)Dose-dependent inhibition of FcR-induced activation-

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key experiments commonly used to assess ITK inhibitor activity.

Cell Culture and Stimulation
  • Cell Lines: Jurkat (human T-cell leukemia), T8ML-1 (peripheral T-cell lymphoma), and primary human T-cells are commonly used. Jurkat and T8ML-1 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. Primary T-cells are isolated from peripheral blood mononuclear cells (PBMCs) and cultured in similar media, often with the addition of IL-2 to maintain viability.

  • T-cell Receptor (TCR) Stimulation: To mimic physiological T-cell activation, cells are stimulated using anti-CD3 and anti-CD28 antibodies, typically coated on plates or conjugated to beads. This cross-linking of the TCR and the CD28 co-stimulatory receptor initiates the signaling cascade involving ITK.

Immunoblotting for Downstream Signaling Analysis
  • Objective: To determine the effect of ITK inhibitors on the phosphorylation status of key downstream signaling molecules.

  • Procedure:

    • Cells are pre-incubated with the ITK inhibitor at various concentrations or a vehicle control for a specified time (e.g., 1 hour).

    • Cells are then stimulated with anti-CD3/CD28 for a short period (e.g., 5-10 minutes) to induce signaling.

    • Whole-cell lysates are prepared using lysis buffers containing protease and phosphatase inhibitors.

    • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a membrane (e.g., PVDF) and probed with primary antibodies specific for phosphorylated and total forms of proteins such as ITK (e.g., p-ITK Y180), PLCγ1 (e.g., p-PLCγ1 Y783), and IκBα.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence. Densitometry is used to quantify the changes in protein phosphorylation.

Cytokine Secretion Assay (e.g., IL-2 ELISA)
  • Objective: To measure the effect of ITK inhibitors on the production of cytokines, a key functional outcome of T-cell activation.

  • Procedure:

    • Cells are plated in a 96-well plate and pre-treated with the ITK inhibitor.

    • Cells are stimulated with anti-CD3/CD28 for 24-48 hours.

    • The supernatant is collected, and the concentration of cytokines (e.g., IL-2) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Flow Cytometry for T-cell Proliferation and Marker Expression
  • Objective: To assess the impact of ITK inhibitors on T-cell proliferation and the expression of cell surface or intracellular markers.

  • Procedure:

    • Proliferation Assay (CFSE):

      • T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE).

      • Cells are then cultured with the ITK inhibitor and stimulated with anti-CD3/CD28.

      • After several days, the dilution of CFSE, which is halved with each cell division, is measured by flow cytometry.

    • Marker Expression:

      • For surface markers, cells are stained with fluorochrome-conjugated antibodies.

      • For intracellular markers (e.g., cytokines, transcription factors), cells are fixed and permeabilized before staining.

      • Data is acquired on a flow cytometer and analyzed using appropriate software.

Visualizing ITK Signaling and Experimental Workflow

To better understand the context of ITK inhibition, the following diagrams illustrate the ITK signaling pathway and a typical experimental workflow for evaluating inhibitor activity.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR LCK LCK TCR->LCK Stimulation CD28 CD28 LAT LAT SLP76 SLP-76 PLCg1_mem PLCγ1 PIP2 PIP2 PLCg1_mem->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ITK ITK LCK->ITK Phosphorylates PLCg1_cyto PLCγ1 ITK->PLCg1_cyto Recruits & Phosphorylates PLCg1_cyto->PLCg1_mem Ca_influx Ca²⁺ Influx IP3->Ca_influx PKC PKC DAG->PKC Activates NFAT NFAT Ca_influx->NFAT Activates NFkB NF-κB PKC->NFkB Activates ITK_Inhibitor This compound ITK_Inhibitor->ITK

Caption: ITK Signaling Pathway Downstream of the T-Cell Receptor.

Experimental_Workflow cluster_assays Downstream Assays start Start: Select Cell Lines (e.g., Jurkat, Primary T-cells) culture Cell Culture & Maintenance start->culture inhibitor_prep Prepare this compound Stock Solutions culture->inhibitor_prep treatment Pre-treat Cells with Inhibitor or Vehicle culture->treatment inhibitor_prep->treatment stimulation Stimulate with anti-CD3/CD28 treatment->stimulation immunoblot Immunoblotting (p-ITK, p-PLCγ1) stimulation->immunoblot cytokine Cytokine Assay (IL-2 ELISA) stimulation->cytokine flow Flow Cytometry (Proliferation, Markers) stimulation->flow data_analysis Data Analysis & Comparison immunoblot->data_analysis cytokine->data_analysis flow->data_analysis conclusion Conclusion on Inhibitor Activity data_analysis->conclusion

Caption: Workflow for Cross-Validation of ITK Inhibitor Activity.

Conclusion

The cross-validation of this compound and other related compounds across different cell lines demonstrates the potent and selective nature of these therapeutic agents. The data indicates that ITK inhibitors effectively block TCR-mediated signaling and subsequent T-cell responses in both normal and malignant T-cells. The choice of cell line and experimental endpoint is critical for a thorough evaluation of inhibitor efficacy. The methodologies and pathways described in this guide provide a framework for researchers to design and interpret experiments aimed at further characterizing novel ITK inhibitors for potential clinical development.

References

Comparative Analysis of ITK Inhibitor 2 and PRN694: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of T-cell targeted therapies, inhibitors of Interleukin-2 Inducible T-cell Kinase (ITK) have emerged as promising candidates for the treatment of inflammatory and autoimmune diseases, as well as certain T-cell malignancies. This guide provides a comparative analysis of two such inhibitors: ITK inhibitor 2 and PRN694, offering insights into their biochemical and cellular activities based on available preclinical data.

Introduction to ITK Inhibitors

Interleukin-2 Inducible T-cell Kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It plays a crucial role in T-cell receptor (TCR) signaling, a fundamental process for T-cell activation, proliferation, and differentiation. Dysregulation of ITK signaling is implicated in various immune-related disorders, making it an attractive therapeutic target. ITK inhibitors aim to modulate T-cell responses by blocking the catalytic activity of this enzyme.

Overview of this compound and PRN694

This compound is a potent ITK inhibitor identified as compound 4 in patent WO2011065402A1.[1] It exhibits a high affinity for ITK with a reported half-maximal inhibitory concentration (IC50) of 2 nM.[1][2] Further detailed public data on its selectivity, mechanism of action, and in vivo efficacy are limited.

PRN694 is a novel, irreversible dual inhibitor of ITK and Resting Lymphocyte Kinase (RLK, also known as TXK), another member of the Tec kinase family.[3][4][5] It forms a covalent bond with a cysteine residue (Cys442 in ITK and Cys350 in RLK) in the ATP-binding site of these kinases, leading to sustained inhibition.[3][5] This dual inhibitory action has the potential for a broader modulation of T-cell function.

Biochemical Activity and Selectivity

A direct head-to-head comparison of the kinase selectivity profiles of this compound and PRN694 is challenging due to the limited publicly available data for this compound. However, based on existing information, a summary of their biochemical potency is presented below.

InhibitorTarget(s)IC50 (nM)Mechanism of Action
This compound ITK2[1][2]Not specified
PRN694 ITK0.3[4][6]Covalent, Irreversible
RLK1.4[6]Covalent, Irreversible
TEC3.3[6]Not specified
BTK17[6]Not specified
BMX17[6]Not specified
JAK330[6]Not specified
BLK125[6]Not specified

Table 1: Biochemical Potency and Mechanism of Action. This table summarizes the reported half-maximal inhibitory concentrations (IC50) and the mechanism of action for this compound and PRN694 against their primary targets and other kinases.

PRN694 has been profiled against a larger panel of kinases, demonstrating high potency for ITK and RLK.[3][6] Its covalent mechanism of action suggests a prolonged duration of effect, potentially leading to durable pharmacodynamic effects in vivo.[3][5]

Cellular Activity

The functional consequences of ITK inhibition are typically assessed in cellular assays that measure various aspects of T-cell activation and function.

T-Cell Proliferation
Cytokine Production

ITK plays a critical role in the production of various cytokines by T-cells. PRN694 has been demonstrated to block the release of pro-inflammatory cytokines.[3][5]

In Vivo Efficacy

The in vivo effects of these inhibitors are evaluated in animal models of T-cell mediated diseases. PRN694 has been shown to be effective in a murine model of delayed-type hypersensitivity (DTH), a T-cell mediated inflammatory response.[3][5][7] Data on the in vivo efficacy of this compound is not publicly available.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

ITK_Signaling_Pathway TCR TCR Lck Lck TCR->Lck CD28 CD28 CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCG1 PLCγ1 ITK->PLCG1 IP3_DAG IP3 / DAG PLCG1->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux NFAT NFAT Activation Ca_flux->NFAT Cytokine Cytokine Production NFAT->Cytokine Proliferation T-Cell Proliferation NFAT->Proliferation PRN694 PRN694 PRN694->ITK ITK_inhibitor_2 This compound ITK_inhibitor_2->ITK

Figure 1: Simplified ITK Signaling Pathway. This diagram illustrates the central role of ITK in T-cell receptor signaling, leading to T-cell activation, proliferation, and cytokine production. Both PRN694 and this compound target ITK to block these downstream events.

T_Cell_Proliferation_Assay cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Incubation and Analysis Isolate_T_cells Isolate T-cells from PBMCs or spleen Label_CFSE Label T-cells with CFSE dye Isolate_T_cells->Label_CFSE Treat_inhibitor Treat with ITK inhibitor (or vehicle control) Label_CFSE->Treat_inhibitor Stimulate_TCR Stimulate with anti-CD3/CD28 antibodies Treat_inhibitor->Stimulate_TCR Incubate Incubate for 3-5 days Stimulate_TCR->Incubate Analyze_flow Analyze CFSE dilution by Flow Cytometry Incubate->Analyze_flow

Figure 2: Experimental Workflow for T-Cell Proliferation Assay. This diagram outlines the key steps of a Carboxyfluorescein succinimidyl ester (CFSE) based T-cell proliferation assay used to evaluate the efficacy of ITK inhibitors.

DTH_Model_Workflow cluster_0 Sensitization Phase (Day 0) cluster_1 Treatment Phase cluster_2 Challenge and Measurement Phase (Day 5-7) Immunize Sensitize mice with antigen (e.g., oxazolone (B7731731) or KLH) Administer_inhibitor Administer ITK inhibitor (or vehicle control) Immunize->Administer_inhibitor Challenge Challenge ear with antigen Administer_inhibitor->Challenge Measure_swelling Measure ear swelling (e.g., at 24h, 48h) Challenge->Measure_swelling

Figure 3: Experimental Workflow for Delayed-Type Hypersensitivity (DTH) Model. This diagram shows the general procedure for a DTH mouse model, a common in vivo assay to assess the efficacy of immunomodulatory drugs like ITK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are summaries of common protocols used to evaluate ITK inhibitors.

ITK Enzyme Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified ITK.

  • General Protocol:

    • Recombinant human ITK enzyme is incubated with the test inhibitor at various concentrations in a kinase buffer.

    • A specific substrate (e.g., a synthetic peptide) and ATP are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

T-Cell Proliferation Assay (CFSE-based)
  • Principle: This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye CFSE. As cells divide, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each division.[8][9][10][11]

  • General Protocol:

    • Cell Preparation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes.[8][10]

    • CFSE Staining: Label the T-cells with CFSE dye.[8][9][10][11]

    • Treatment: Incubate the CFSE-labeled cells with various concentrations of the ITK inhibitor or a vehicle control.

    • Stimulation: Activate the T-cells using anti-CD3 and anti-CD28 antibodies to stimulate the TCR pathway.[8]

    • Incubation: Culture the cells for 3-5 days to allow for proliferation.[8]

    • Analysis: Analyze the fluorescence intensity of the cells using flow cytometry. The degree of proliferation is determined by the decrease in CFSE fluorescence.[8][9]

Delayed-Type Hypersensitivity (DTH) Mouse Model
  • Principle: This in vivo model assesses the cell-mediated immune response. It involves a sensitization phase and a subsequent challenge phase.[12][13][14]

  • General Protocol:

    • Sensitization: Mice are sensitized by applying a hapten (e.g., oxazolone) or injecting an antigen (e.g., Keyhole Limpet Hemocyanin - KLH) emulsified in an adjuvant.[12][14]

    • Treatment: The mice are treated with the ITK inhibitor or a vehicle control, typically starting before or at the time of challenge.

    • Challenge: After a few days (e.g., 5-7 days), a challenge dose of the same antigen is administered to a specific site, such as the ear or footpad.[12][13][14]

    • Measurement: The resulting inflammatory response, typically measured as the degree of swelling at the challenge site, is quantified at various time points (e.g., 24 and 48 hours) after the challenge.[12][14]

Conclusion

Both this compound and PRN694 are potent inhibitors of ITK. PRN694 is further characterized as a dual ITK/RLK covalent inhibitor with demonstrated activity in both cellular and in vivo models. The covalent nature of PRN694 may offer a prolonged pharmacodynamic effect. A more comprehensive comparative analysis is currently limited by the lack of publicly available data on the selectivity and in vivo efficacy of this compound. Further studies are required to fully elucidate the therapeutic potential and differential advantages of these two inhibitors. Researchers are encouraged to consider the specific target profile (ITK-specific vs. dual ITK/RLK) and the mechanism of action (reversible vs. irreversible) when selecting an inhibitor for their studies.

References

A Comparative Analysis of ITK Inhibitor 2 and First-Generation ITK Inhibitors for T-Cell Mediated Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of the novel ITK inhibitor, "ITK inhibitor 2," against established first-generation Interleukin-2-inducible T-cell kinase (ITK) inhibitors. This document compiles available quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to facilitate an objective comparison.

Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling. Its involvement in T-cell activation, proliferation, and cytokine release has made it a prime therapeutic target for a range of autoimmune and inflammatory diseases. This guide focuses on "this compound," a potent and selective ITK inhibitor, and compares its performance with two notable first-generation ITK inhibitors: BMS-509744 and PRN694.

Performance Overview: A Quantitative Comparison

The following table summarizes the in vitro potency of this compound, BMS-509744, and PRN694 against the ITK enzyme. This data is crucial for understanding the direct inhibitory activity of each compound.

InhibitorTarget(s)IC50 (nM)ATP Concentration in AssayMechanism of ActionData Source
This compound ITK2Not specified in available documentsReversiblePatent WO2011065402A1, Compound 4[1][2][3]
BMS-509744 ITK19Not specified in available documentsATP-competitive, ReversiblePublished research[4][5]
PRN694 ITK, RLK0.3 (for ITK)16 µMCovalent, IrreversiblePublished research

Key Observations:

  • Potency: Based on the reported IC50 values, the covalent inhibitor PRN694 demonstrates the highest potency against ITK in biochemical assays. This compound shows significantly higher potency than the first-generation reversible inhibitor BMS-509744.

  • Mechanism of Action: A key differentiator is the mechanism of inhibition. PRN694 is a covalent inhibitor, forming a permanent bond with its target, which can lead to a more sustained biological effect. In contrast, this compound and BMS-509744 are reversible inhibitors.

  • Selectivity: PRN694 is a dual inhibitor of ITK and Resting Lymphocyte Kinase (RLK). BMS-509744 is reported to be highly selective for ITK over other Tec family kinases. The full selectivity profile of this compound is not detailed in the currently available public information.

Delving Deeper: Experimental Methodologies

To ensure a thorough understanding of the presented data, this section outlines the typical experimental protocols used to assess the potency and cellular activity of ITK inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ITK.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against the ITK enzyme.

General Protocol:

  • Reagents: Recombinant human ITK enzyme, a suitable peptide substrate, ATP, and the test inhibitor at various concentrations.

  • Reaction Setup: The ITK enzyme is incubated with the test inhibitor for a defined period.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of the peptide substrate and ATP.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioactivity-based assays (32P-ATP), fluorescence polarization, or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™).

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

For example, the IC50 for PRN694 was determined using a microfluidics-based LabChip 3000 system where the final assay reaction mixture contained 100 mm HEPES, pH 7.5, 0.1% BSA, 0.01% Triton X-100, 1 mm DTT, 10 mm MgCl2, 10 μm sodium orthovanadate, 10 μm β-glycerophosphate, 16 μm ATP, and 1% DMSO.

Cellular Assays for ITK Inhibition

Cellular assays are crucial for evaluating an inhibitor's performance in a more physiologically relevant context.

Objective: To assess the inhibitor's ability to block T-cell proliferation following TCR stimulation.

General Protocol:

  • Cell Culture: Primary T-cells or a T-cell line (e.g., Jurkat cells) are cultured.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the ITK inhibitor.

  • T-Cell Stimulation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to mimic TCR activation.

  • Proliferation Measurement: After a set incubation period (typically 48-72 hours), cell proliferation is measured using methods such as [3H]-thymidine incorporation, CFSE dilution assay, or a colorimetric assay (e.g., MTT or WST-1).

  • Data Analysis: The inhibition of proliferation is calculated, and an IC50 value is determined.

Objective: To measure the inhibitor's effect on the production of key cytokines (e.g., IL-2, IFN-γ) by activated T-cells.

General Protocol:

  • Cell Culture and Treatment: Similar to the proliferation assay, T-cells are cultured and treated with the inhibitor.

  • Stimulation: T-cells are stimulated to produce cytokines.

  • Supernatant Collection: After an appropriate incubation time, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of specific cytokines in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

  • Data Analysis: The reduction in cytokine levels is quantified to determine the inhibitory effect of the compound.

Visualizing the Molecular Landscape

To better understand the context of ITK inhibition, the following diagrams illustrate the ITK signaling pathway and a typical experimental workflow for inhibitor benchmarking.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 LAT LAT Lck->LAT SLP76 SLP-76 LAT->SLP76 ITK ITK SLP76->ITK Recruitment & Activation PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation PIP2 PIP2 PLCG1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCθ Activation DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT Cytokine Cytokine Production (IL-2, IFN-γ) NFAT->Cytokine PKC->Cytokine

Caption: Simplified ITK signaling pathway downstream of the T-cell receptor (TCR).

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models (Optional) Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Selectivity_Panel Kinase Selectivity Profiling Kinase_Assay->Selectivity_Panel Primary Screen Proliferation T-Cell Proliferation Assay Selectivity_Panel->Proliferation Secondary Screen Cytokine Cytokine Release Assay (IL-2, IFN-γ) Proliferation->Cytokine Signaling Downstream Signaling Analysis (e.g., Western Blot for pPLCγ1) Cytokine->Signaling Animal_Model Animal Models of Disease (e.g., Asthma, Autoimmunity) Signaling->Animal_Model Preclinical Validation

Caption: General experimental workflow for benchmarking ITK inhibitors.

Conclusion

This comparative guide provides a snapshot of the current understanding of this compound in relation to first-generation inhibitors. Based on available data, this compound demonstrates promising potency, surpassing the reversible inhibitor BMS-509744 and approaching the potency of the covalent inhibitor PRN694 in biochemical assays.

For researchers and drug development professionals, the choice of an ITK inhibitor will depend on the specific experimental needs. The high potency of PRN694 makes it a valuable tool for achieving robust inhibition, though its dual ITK/RLK activity should be considered. BMS-509744, as a well-characterized selective and reversible inhibitor, remains a useful reference compound. This compound presents an attractive profile with its high potency and reversible nature, warranting further investigation to fully characterize its selectivity and cellular activity in head-to-head comparative studies.

As research in this area continues to evolve, it is anticipated that more comprehensive, directly comparative datasets will become available, further refining our understanding of the therapeutic potential of these and other next-generation ITK inhibitors.

References

Independent Verification of ITK Inhibitor 2's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the performance of ITK Inhibitor 2 with other alternative Interleukin-2-inducible T-cell kinase (ITK) inhibitors. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of its mechanism of action, supported by experimental data and detailed protocols.

Introduction to ITK and its Inhibition

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling.[1] Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream targets, including phospholipase C-gamma 1 (PLCγ1), leading to calcium mobilization and the activation of transcription factors such as NFAT.[1] This signaling cascade is essential for T-cell proliferation, differentiation, and cytokine production.[2] Consequently, inhibiting ITK is a promising therapeutic strategy for a range of immune-mediated diseases, including inflammatory disorders and T-cell malignancies.[2][3]

ITK inhibitors can be broadly categorized based on their mechanism of action, primarily as ATP-competitive inhibitors or covalent inhibitors. ATP-competitive inhibitors bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates. Covalent inhibitors form a permanent bond with a specific amino acid residue within the kinase, typically a cysteine, leading to irreversible inhibition.

This guide focuses on "this compound," an ATP-competitive inhibitor, and compares its in vitro potency and mechanism with other notable ITK inhibitors.

Comparative Analysis of ITK Inhibitors

The following tables summarize the in vitro potency and mechanism of action of this compound and a selection of alternative ITK inhibitors based on publicly available data.

Table 1: In Vitro Potency of Selected ITK Inhibitors

InhibitorIC50 (nM) vs. ITKReference(s)
This compound 2
BMS-50974419
PRN6940.3
Soquelitinib (CPI-818)2.3
Vecabrutinib (SNS-062)24

Table 2: Mechanism of Action of Selected ITK Inhibitors

InhibitorMechanism of ActionTarget Residue (if applicable)Reference(s)
This compound ATP-competitive N/A
BMS-509744ATP-competitiveN/A
PRN694Covalent (Irreversible)Cys-442
Soquelitinib (CPI-818)CovalentCys-442
Vecabrutinib (SNS-062)Non-covalentN/A

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental verification, the following diagrams have been generated using Graphviz.

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCG1 PLCγ1 ITK->PLCG1 PIP2 PIP2 PLCG1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization NFAT_Activation NFAT Activation Ca_Mobilization->NFAT_Activation ITK_Inhibitor_2 This compound ITK_Inhibitor_2->ITK

Caption: ITK Signaling Pathway Downstream of the T-Cell Receptor.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Inhibitor_Dilution Serial Dilution of This compound Incubate_Inhibitor_Enzyme Incubate Inhibitor with Enzyme Inhibitor_Dilution->Incubate_Inhibitor_Enzyme Enzyme_Prep Prepare Recombinant ITK Enzyme Enzyme_Prep->Incubate_Inhibitor_Enzyme Substrate_ATP_Prep Prepare Substrate and ATP Solution Initiate_Reaction Add Substrate/ATP to Initiate Reaction Substrate_ATP_Prep->Initiate_Reaction Incubate_Inhibitor_Enzyme->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP Incubate_Reaction->Stop_Reaction Generate_Signal Add Detection Reagent (e.g., ADP-Glo) Stop_Reaction->Generate_Signal Read_Luminescence Measure Luminescence Generate_Signal->Read_Luminescence

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Protocols

The following are representative protocols for key experiments to verify the mechanism of action and potency of ITK inhibitors. These protocols are based on standard methodologies and can be adapted for specific laboratory conditions.

Protocol 1: In Vitro ITK Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant ITK enzyme.

Materials:

  • Recombinant human ITK enzyme

  • ITK substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reagent Preparation: Prepare solutions of recombinant ITK enzyme, substrate, and ATP in kinase buffer at 2x the final desired concentration.

  • Assay Plate Setup: Add 1 µL of the serially diluted this compound or DMSO vehicle control to the wells of a white, opaque 384-well plate.

  • Enzyme Addition: Add 2 µL of the 2x ITK enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the 2x substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Assay for ITK Inhibition (IL-2 Secretion in Jurkat T-cells)

Objective: To assess the functional inhibition of the ITK signaling pathway in a cellular context by measuring the inhibition of T-cell activation-induced IL-2 secretion.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • This compound

  • Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

  • 96-well cell culture plates

  • Human IL-2 ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Maintain Jurkat T-cells in RPMI-1640 medium.

  • Cell Plating: Seed the Jurkat cells into a 96-well plate at a density of approximately 1 x 10^5 cells per well.

  • Inhibitor Treatment: Treat the cells with serial dilutions of this compound or DMSO vehicle control and incubate for 1 hour at 37°C.

  • T-cell Stimulation: Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies to the wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • IL-2 Measurement: Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-2 secretion for each inhibitor concentration compared to the stimulated, vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of ITK Inhibitor 2

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Personal Protective Equipment (PPE)

Given that ITK Inhibitor 2 is a bioactive molecule, it should be handled with care to avoid exposure. The hazard profile of similar kinase inhibitors suggests that this compound may be harmful if swallowed, cause skin and eye irritation, and may have other toxic effects[1][2][3]. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound and its waste.

Mandatory PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: A respirator may be necessary if handling the powder form outside of a fume hood[2].

The following table summarizes common hazard classifications for kinase inhibitors, which should be considered for this compound in the absence of a specific SDS.

Hazard CategoryGHS ClassificationPotential Hazard Statement
Acute Toxicity, OralCategory 3 / 4Toxic or Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 1A / 2Causes severe skin burns and eye damage or causes skin irritation
Serious Eye DamageCategory 1 / 2ACauses serious eye damage or irritation

Experimental Protocol: Waste Disposal

This protocol provides a systematic procedure for the collection, segregation, storage, and disposal of waste contaminated with this compound.

1. Waste Identification and Segregation:

  • Identify all materials contaminated with this compound. This includes, but is not limited to:

    • Unused or expired pure compound.

    • Contaminated PPE (gloves, lab coats, etc.).

    • Contaminated labware (e.g., vials, pipette tips, weighing boats).

    • Spill cleanup materials.

  • Segregate this compound waste from general laboratory waste and other chemical waste streams to prevent incompatible materials from mixing.

2. Waste Collection and Labeling:

  • Use designated, leak-proof, and clearly labeled hazardous waste containers. Plastic is often preferred.

  • The container label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate concentration and quantity.

    • The date when waste was first added to the container.

  • Containers must be kept securely capped when not in use.

3. Storage of Waste:

  • Store waste containers in a designated and secure "Satellite Accumulation Area" (SAA) at or near the point of generation.

  • The SAA must be inspected weekly for any signs of leakage.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic chemical waste in the SAA.

4. Disposal Procedure:

  • Never dispose of this compound waste down the drain or in the regular trash.

  • Evaporation of chemical waste, even in a fume hood, is not a permissible method of disposal.

  • Engage a licensed hazardous material disposal company for the final disposal of the waste. Follow your institution's specific procedures for arranging a waste pickup.

5. Spill Management:

  • In case of a spill, wear appropriate PPE, including respiratory protection if dealing with a powder.

  • Contain the spill using a suitable absorbent material.

  • Carefully collect the spilled material and any contaminated absorbents and place them into a labeled hazardous waste container.

  • Thoroughly clean the spill area.

6. Empty Container Disposal:

  • A container that held this compound should be treated as hazardous waste.

  • If the compound is determined to be an acute hazardous waste, the empty container must be triple-rinsed with a solvent capable of removing the residue. The rinsate must be collected and disposed of as hazardous waste.

  • After proper decontamination, and defacing the original labels, the container may be disposed of as regular trash.

Visualizations

ITK Signaling Pathway

The diagram below illustrates the role of Interleukin-2-inducible T-cell kinase (ITK) in the T-cell receptor (TCR) signaling pathway. ITK is a key mediator downstream of the TCR, regulating the activation of phospholipase C-γ (PLC-γ1), which in turn leads to the activation of several downstream signaling cascades crucial for T-cell activation and differentiation.

ITK_Signaling_Pathway cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates ITK ITK SLP76->ITK Recruits & Activates PLCG1 PLC-γ1 ITK->PLCG1 Activates NFAT NFAT PLCG1->NFAT Second Messengers NFkB NF-κB PLCG1->NFkB Second Messengers AP1 AP-1 PLCG1->AP1 Second Messengers

Caption: Simplified ITK signaling pathway in T-cell activation.

Hazardous Waste Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of hazardous laboratory chemicals like this compound, from initial handling to final disposal.

Disposal_Workflow Start Start: Handling This compound PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregation Segregate Waste: - Solid - Liquid - Sharps PPE->Segregation Collection Collect in Labeled, Leak-Proof Containers Segregation->Collection Storage Store in Designated Satellite Accumulation Area Collection->Storage Spill Spill Occurs Storage->Spill If spill... Pickup Arrange for Pickup by Licensed Disposal Vendor Storage->Pickup SpillManagement Spill Management Protocol: - Contain - Absorb - Clean & Decontaminate Spill->SpillManagement Yes Spill->Pickup No SpillManagement->Collection Dispose of cleanup materials End End: Proper Disposal Pickup->End

Caption: Logical workflow for hazardous chemical waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.